pan-KRAS-IN-13

Catalog No.
S12846726
CAS No.
M.F
C32H29F3N6O3
M. Wt
602.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
pan-KRAS-IN-13

Product Name

pan-KRAS-IN-13

IUPAC Name

5-ethynyl-6-fluoro-4-[(7R)-13-fluoro-16-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-9-oxa-2,5,11,15,17-pentazatetracyclo[8.7.1.02,7.014,18]octadeca-1(17),10,12,14(18),15-pentaen-12-yl]naphthalen-2-ol

Molecular Formula

C32H29F3N6O3

Molecular Weight

602.6 g/mol

InChI

InChI=1S/C32H29F3N6O3/c1-2-21-23(34)5-4-17-10-20(42)11-22(24(17)21)27-26(35)28-25-29(41-9-7-36-13-19(41)15-43-30(25)37-27)39-31(38-28)44-16-32-6-3-8-40(32)14-18(33)12-32/h1,4-5,10-11,18-19,36,42H,3,6-9,12-16H2/t18-,19-,32+/m1/s1

InChI Key

UVGWOZIDYLZZNM-ACIAVJDNSA-N

SMILES

Array

Canonical SMILES

C#CC1=C(C=CC2=CC(=CC(=C21)C3=C(C4=C5C(=NC(=N4)OCC67CCCN6CC(C7)F)N8CCNCC8COC5=N3)F)O)F

Isomeric SMILES

C#CC1=C(C=CC2=CC(=CC(=C21)C3=C(C4=C5C(=NC(=N4)OC[C@@]67CCCN6C[C@@H](C7)F)N8CCNC[C@@H]8COC5=N3)F)O)F

pan-KRAS-IN-13 discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

The Search for "pan-KRAS-IN-13"

The absence of "this compound" in the search results could be due to several reasons:

  • It might be an internal compound code from a pharmaceutical company or academic institution not yet publicly disclosed.
  • The name might be a generic placeholder from a commercial chemical catalog rather than a name used in formal research publications.
  • It's possible the compound is described under a different, official chemical name.

Promising Pan-KRAS Inhibitors in Development

While "this compound" was not found, current research has yielded several notable pan-KRAS inhibitors. The table below summarizes two key compounds for which detailed experimental data is available.

Compound Name Key Characteristics Reported Experimental Efficacy (In Vivo) Primary Molecular Mechanism
BI-2493 [1] Optimized from BI-2865 via spirocyclization; improved metabolic stability & permeability [1]. Efficacy in various KRAS mutant & KRAS wild-type amplified xenograft models [1]. Reversible, non-covalent binding; inhibits nucleotide exchange, trapping KRAS in inactive (GDP-bound) state [2].
BI-2865 [1] [2] Non-covalent, potent inhibitor active against a broad spectrum of KRAS mutants (e.g., G12A/C/D/F/V, G13C/D, Q61H) [2]. Suppressed tumor growth in KRAS mutant mouse models [2]. Preferentially binds inactive KRAS state; inhibits SOS1-mediated nucleotide exchange to prevent KRAS activation [2].
HDM2025 [3] A pan-KRAS degrader (PROTAC) based on a novel KRAS binder; data to be presented mid-2025 [3]. Information awaited (Preclinical data presentation scheduled for June 2025) [3]. Targets KRAS protein for degradation via the proteasome system (PROTAC mechanism) [3].

Experimental Characterization of Pan-KRAS Inhibitors

For researchers, the methodologies used to characterize inhibitors like BI-2865 are crucial. The following workflow outlines key experiments used to validate pan-KRAS inhibitors, based on the study of BI-2865 [2].

G cluster_biophysical Biophysical & Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Compound Screening\n& Optimization Compound Screening & Optimization Biophysical & \nBiochemical Assays Biophysical & Biochemical Assays Compound Screening\n& Optimization->Biophysical & \nBiochemical Assays Lead Compound Cellular Assays Cellular Assays Biophysical & \nBiochemical Assays->Cellular Assays Validated Binder B1 Isothermal Titration Calorimetry (ITC) Biophysical & \nBiochemical Assays->B1 B2 Surface Plasmon Resonacy (SPR) Biophysical & \nBiochemical Assays->B2 B3 X-ray Crystallography Biophysical & \nBiochemical Assays->B3 B4 Nucleotide Exchange Assay (e.g., SOS1) Biophysical & \nBiochemical Assays->B4 In Vivo Studies In Vivo Studies Cellular Assays->In Vivo Studies Cellular Efficacy C1 Cell Proliferation Assays (Isogenic BaF3 cells) Cellular Assays->C1 C2 Western Blot / Signaling (MAPK pathway) Cellular Assays->C2 C3 RAS Activation Assays (Pull-down with Raf-RBD) Cellular Assays->C3 I1 Mouse Xenograft Models In Vivo Studies->I1 I2 Tumor Growth Inhibition In Vivo Studies->I2 I3 Pharmacokinetic/ Pharmacodynamic (PK/PD) In Vivo Studies->I3

Experimental workflow for validating pan-KRAS inhibitors, illustrating the multi-stage process from biophysical binding confirmation to in vivo efficacy studies.

The key experiments corresponding to the workflow stages include:

  • Nucleotide Exchange Assays: These measure the inhibitor's ability to block the activation of KRAS. Using purified KRAS protein, the assay quantifies how the compound inhibits the exchange of GDP for GTP, which is catalyzed by the exchange factor SOS1. For BI-2865, this resulted in an IC₅₀ of approximately 5 nM [2].
  • Binding Affinity and Kinetics: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are used to determine binding strength and reversibility. BI-2865 bound to various GDP-loaded KRAS mutants with high affinity (Kd of 10-40 nM) and showed reversible kinetics with a dissociation rate (koff) of 0.015-0.05 s⁻¹ [2].
  • Cellular Proliferation and Signaling: Inhibition of downstream signaling (e.g., phosphorylation of ERK) and cell viability is tested in KRAS-mutant cell lines. In isogenic BaF3 cells, BI-2865 inhibited proliferation driven by KRAS G12C, G12D, and G12V with a mean IC₅₀ of about 140 nM [2].
  • In Vivo Efficacy Studies: These evaluate the inhibitor's ability to suppress tumor growth in animal models, typically mouse xenografts implanted with human KRAS-mutant cancer cells. BI-2865 showed significant suppression of KRAS-mutant tumor growth in mice without detrimental effects on animal weight [2].

Future Directions: Beyond Inhibition to Degradation

The field is advancing beyond traditional inhibitors. A prominent new strategy is the development of PROTACs (Proteolysis-Targeting Chimeras) [1] [3]. These molecules are heterobifunctional: one end binds to the target protein (KRAS), and the other end recruits an E3 ubiquitin ligase. This complex tags the KRAS protein for destruction by the cell's proteasome system, effectively removing it from the cell [3].

Both BI-2493 and BI-2865 have been used as base structures to create effective KRAS degraders [1]. Furthermore, HDM2025, a novel pan-KRAS degrader from HuaMedicines, is scheduled for presentation in June 2025, indicating active progress in this area [3].

References

Core Mechanisms of Pan-KRAS Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Pan-KRAS inhibitors are designed to target a wide range of KRAS mutants by exploiting a common vulnerability. The following diagram illustrates the two primary mechanisms discussed.

G cluster_leg Legend: Therapeutic Strategies leg_protac PROTAC Degrader leg_inhibitor Direct Inhibitor KRAS_GDP KRAS (GDP-bound, Inactive) KRAS_GTP KRAS (GTP-bound, Active) KRAS_GDP->KRAS_GTP 2. Blocked Signaling Downstream Signaling (MAPK, PI3K) KRAS_GTP->Signaling 3. Signaling Blocked Degradation PROTAC-Mediated Degradation Degradation->KRAS_GDP 4. Proteasomal Degradation Inhibitor Direct Pan-KRAS Inhibitor (e.g., BI-2865, ADT-007) Inhibitor->KRAS_GDP 1. Binds Inactive State PROTAC Pan-KRAS PROTAC (e.g., ACBI3) PROTAC->KRAS_GDP 1. Binds KRAS E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase 2. Recruits E3 Ligase SOS1 SOS1 (GEF) SOS1->KRAS_GDP Nucleotide Exchange E3_Ligase->Degradation 3. Ubiquitination

Two primary strategies for inhibiting diverse KRAS mutants: direct binding to the inactive state and targeted protein degradation.

Quantitative Profiling of Pan-KRAS Inhibitors

The table below summarizes key quantitative data for representative pan-KRAS inhibitors.

Inhibitor Primary Mechanism Key Molecular Targets / Mutants Cellular Potency (IC₅₀) Key Experimental Models
BI-2865 (Non-covalent) [1] Binds inactive, GDP-bound KRAS; blocks SOS1-mediated nucleotide exchange. KRAS WT, G12A/C/D/F/V/S, G13C/D, V14I, L19F, Q22K, D33E, Q61H, K117N, A146V/T [1]. ~140 nM (cell proliferation) [1]. Isogenic BaF3 cells; RASless MEFs; mouse xenograft models [1].
ADT-007 (Pan-RAS) [2] Binds nucleotide-free RAS; blocks GTP loading and effector interactions. Mutant RAS (all isozymes), wild-type RAS with upstream activation [2]. Potent activity in mutant RAS cells; insensitive in BRAF mutant/normal cells [2]. Syngeneic immunocompetent & xenogeneic immune-deficient mouse models (colorectal, pancreatic) [2].
ACBI3 (PROTAC) [3] Heterobifunctional degrader; links KRAS to VHL E3 ligase for ubiquitination and proteasomal degradation. 13 of 17 most common KRAS mutants & KRAS WT [3]. Higher potency than small-molecule inhibitor BI-2493 [3]. Subcutaneous xenografts (GP2d, RKN cell lines); 300 cancer cell line panel [3].

Detailed Experimental Protocols

To validate the mechanism of action, several key experiments are routinely employed.

Nucleotide Exchange Assay
  • Objective: To measure the inhibitor's ability to prevent the conversion of KRAS from its GDP-bound to GTP-bound state.
  • Methodology:
    • Protein Preparation: Purify recombinant KRAS protein (wild-type or mutant) and pre-load it with GDP [1].
    • Reaction Setup: Incubate KRAS-GDP with the inhibitor. Initiate nucleotide exchange by adding a GTP analog (e.g., GMPPNP) and a catalyst, such as the SOS1 catalytic domain (GEF) or EDTA (which chelates Mg²⁺ ions required for nucleotide binding) [1].
    • Detection: Use a real-time fluorescence-based method or nitrocellulose filter binding to quantify the amount of GTP-bound KRAS over time. The rate of exchange in the presence of the inhibitor is compared to a vehicle control [1].
  • Expected Outcome: A potent pan-KRAS inhibitor will show a significant reduction in the rate of nucleotide exchange, with IC₅₀ values often in the low nanomolar range (e.g., ~5 nM for BI-2865) [1].
Cellular KRAS Degradation Assay
  • Objective: To confirm and quantify the degradation of KRAS protein by a PROTAC molecule.
  • Methodology:
    • Cell Culture: Culture cancer cell lines harboring specific KRAS mutations (e.g., GP2d for G12D, RKN for G12V) [3].
    • Treatment: Expose cells to varying concentrations of the PROTAC (e.g., ACBI3) for a set period (e.g., 4-24 hours).
    • Analysis: Harvest cell lysates and perform Western blotting using anti-KRAS antibodies. Quantify band intensity relative to a loading control (e.g., GAPDH or Actin) to determine the percentage of KRAS degradation and the DC₅₀ (concentration that degrades 50% of the target protein) [3].
  • Expected Outcome: Effective degraders will show a dose-dependent reduction in KRAS protein levels, with sustained pathway suppression even after the compound is removed [3].
In Vivo Tumor Growth Inhibition
  • Objective: To evaluate the antitumor efficacy of the inhibitor in a live animal model.
  • Methodology:
    • Model Generation: Implant human cancer cells (xenograft) or mouse cancer cells (syngeneic) subcutaneously into immunodeficient or immunocompetent mice, respectively [2] [3].
    • Dosing: Once tumors are established, randomize mice into treatment groups. Administer the inhibitor (e.g., via oral gavage for prodrugs like ADT-007, or subcutaneous/injection for molecules like ACBI3) at a predetermined schedule and dose [2] [3].
    • Monitoring: Measure tumor volumes and animal body weights regularly over the study period (e.g., 14-21 days) to assess efficacy and toxicity [2] [1] [3].
  • Expected Outcome: A potent inhibitor will cause significant tumor growth suppression or regression compared to the vehicle control group, without causing significant weight loss or overt toxicity [2] [1] [3].

Therapeutic Implications and Resistance Landscape

The development of pan-KRAS inhibitors represents a major step forward, but understanding their clinical context and potential challenges is crucial.

G cluster_adv Advantages cluster_res Resistance Considerations PanKRASi Pan-KRAS Inhibitor Therapy adv1 Broad spectrum against multiple mutants PanKRASi->adv1 adv2 Potential to overcome some resistance mechanisms (e.g., KRAS amplification) PanKRASi->adv2 adv3 Induces antitumor immunity (e.g., ADT-007) PanKRASi->adv3 adv4 Durable response via irreversible degradation (PROTACs) PanKRASi->adv4 res1 Upstream (RTK) or downstream (BRAF) mutations PanKRASi->res1 res2 Secondary KRAS mutations that impair drug binding PanKRASi->res2 res3 Loss of E3 Ligase expression (PROTAC-specific) PanKRASi->res3

Pan-KRAS inhibitors offer broad therapeutic potential but face a defined landscape of advantages and resistance challenges.

References

The Pan-KRAS Inhibitor Concept

Author: Smolecule Technical Support Team. Date: February 2026

Pan-KRAS inhibitors are a class of therapeutics designed to target a broad range of KRAS mutants, overcoming the limitation of allele-specific drugs like G12C inhibitors [1] [2]. The development of these inhibitors is a major focus in oncology because KRAS is one of the most frequently mutated oncogenes, found in approximately one in seven cancers [2].

A key breakthrough, as detailed in a 2023 Nature study, was the development of the non-covalent, inactive-state selective inhibitor BI-2865 [1]. This compound demonstrated the feasibility of "pan-KRAS" inhibition and serves as a well-characterized example to understand the mechanisms and experimental approaches in this field.

Molecular Mechanism of Action

The therapeutic strategy of pan-KRAS inhibitors revolves around trapping KRAS in its inactive state.

G Pan-KRAS Inhibitor Mechanism Growth Factor Stimulus Growth Factor Stimulus Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor Stimulus->Receptor Tyrosine Kinase (RTK) Activates SOS (GEF) SOS (GEF) Receptor Tyrosine Kinase (RTK)->SOS (GEF) Activates KRAS (GDP-bound)\nInactive State KRAS (GDP-bound) Inactive State SOS (GEF)->KRAS (GDP-bound)\nInactive State Promotes Nucleotide Exchange KRAS (GTP-bound)\nActive State KRAS (GTP-bound) Active State KRAS (GDP-bound)\nInactive State->KRAS (GTP-bound)\nActive State Transition KRAS (GTP-bound)\nActive State->KRAS (GDP-bound)\nInactive State GAP-mediated Hydrolysis Downstream Signaling\n(MAPK, PI3K pathways) Downstream Signaling (MAPK, PI3K pathways) KRAS (GTP-bound)\nActive State->Downstream Signaling\n(MAPK, PI3K pathways) Activates Pan-KRAS Inhibitor\n(e.g., BI-2865) Pan-KRAS Inhibitor (e.g., BI-2865) Pan-KRAS Inhibitor\n(e.g., BI-2865)->SOS (GEF) Blocks Exchange Pan-KRAS Inhibitor\n(e.g., BI-2865)->KRAS (GDP-bound)\nInactive State Binds and Stabilizes

Diagram showing pan-KRAS inhibitors bind the inactive, GDP-bound state to prevent activation.

  • State-Selective Binding: BI-2865 binds with high affinity to the inactive, GDP-bound state of KRAS, with a dissociation constant of 10–40 nM. Its affinity for the active, GTP-bound state is 60–140 times lower [1].
  • Blocking Activation: By stabilizing this inactive state, the inhibitor prevents guanine nucleotide exchange factors like SOS1 from catalyzing the exchange of GDP for GTP, thus preventing KRAS activation [1].
  • KRAS Selectivity: The inhibitor shows remarkable selectivity for KRAS over the closely related HRAS and NRAS isoforms, primarily due to interactions with residue H95 in the α3 helix of KRAS [1].

Key Characteristics of a Pan-KRAS Inhibitor (BI-2865)

The following table summarizes quantitative data for BI-2865, a representative pan-KRAS inhibitor, as reported in the Nature study [1].

Parameter Description / Value
Target Spectrum WT KRAS and mutants including G12A/C/D/F/V/S, G13C/D, V14I, L19F, Q22K, D33E, Q61H, K117N, A146V/T
Binding Affinity (Kd) 10–40 nM (for GDP-loaded KRAS)
Cellular Potency (IC₅₀) ~140 nM (inhibition of mutant KRAS-driven BaF3 cell proliferation)
Mechanism Non-covalent, inactive-state selective inhibitor
Selectivity Spares NRAS and HRAS (cellular IC₅₀ of 5–10 µM for these isoforms)
In Vivo Efficacy Suppressed tumor growth in KRAS mutant mouse models without detrimental weight loss

Experimental Protocols for Characterization

The search results outline several key methodologies used to characterize pan-KRAS inhibitors. You can adapt these protocols for research purposes.

1. Binding Affinity and Kinetics

  • Isothermal Titration Calorimetry (ITC): Used to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (N) of binding between the inhibitor and various KRAS mutants [1].
  • Surface Plasmon Resonance (SPR): Measures binding kinetics (association rate ( k_{on} ) and dissociation rate ( k_{off} )) to confirm reversible binding [1].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ( ^1H )-( ^15N ) HSQC experiments can map the binding site by observing chemical shift perturbations in KRAS residues upon inhibitor binding [1] [3].

2. Functional Biochemical Assays

  • Nucleotide Exchange Assay: Measures the inhibitor's ability to block SOS1- or EDTA-stimulated GDP-to-GTP exchange on KRAS. This typically involves loading KRAS with a fluorescent GDP analogue (e.g., MANT-GDP) and monitoring fluorescence displacement upon the addition of excess GTP and an exchange factor [1].
  • Effector Interaction Assay: Evaluates if the inhibitor disrupts the interaction between active, GTP-bound KRAS and its effectors (e.g., CRAF). This can be done by immobilizing a RAS-binding domain (RBD) and measuring binding to GMPPNP-loaded KRAS in the presence of the inhibitor [1].

3. Cellular Target Engagement and Phenotypic Assays

  • KRAS Activation Assay: "RASless" MEFs engineered to express a single RAS isoform are used. After inhibitor treatment, active, GTP-bound KRAS is pulled down from cell lysates using the RBD of CRAF and quantified to generate IC₅₀ values [1].
  • Cell Proliferation/Viability Assay: Tests the inhibitor's effect on the growth of isogenic cell lines (e.g., BaF3 cells) engineered to depend on specific mutant KRAS for proliferation, compared to their oncogene-independent counterparts [1].

Future Directions and Clinical Context

The drive for pan-KRAS inhibitors is underscored by the significant patient population with non-G12C KRAS mutations [4] [2]. The most common KRAS mutants in major cancer types like pancreatic, colorectal, and lung adenocarcinoma are G12D and G12V [5] [4] [6], which are not targeted by currently approved G12C inhibitors.

While "pan-KRAS-IN-13" was not identified, the field is rapidly evolving. To find information on this specific compound, I suggest you:

  • Search specialized databases like PubChem or ChEMBL using the exact compound name.
  • Check patent literature through the USPTO or Google Patents, as early-stage inhibitors are often disclosed there.
  • Consult pre-print servers like bioRxiv for the very latest research announcements.

References

Experimental Context of Pan-KRAS Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The data on pan-KRAS-IN-13 comes from a patent by Ildong Pharmaceutical Co., Ltd [1]. To understand how its potency is measured, it is helpful to consider standard experimental methodologies used for characterizing similar pan-KRAS inhibitors, as detailed in high-impact research.

Table: Key Assays for Characterizing Pan-KRAS Inhibitors

Assay Type Experimental Readout Purpose
Cell Proliferation (e.g., CTG) IC50 in mutant KRAS-dependent cell lines [2] [3] Measures compound's ability to kill cancer cells harboring specific KRAS mutations.
Binding Affinity (e.g., ITC, SPR) Dissociation constant (Kd), binding kinetics (koff) [2] Quantifies the strength and stability of the inhibitor's direct binding to the KRAS protein.
Nucleotide Exchange Assay Inhibition of SOS1-mediated or intrinsic GDP/GTP exchange [2] Determines the compound's mechanism of action by preventing KRAS activation.
Structural Biology (X-ray Crystallography) High-resolution co-crystal structures (e.g., 1.0-1.1 Å) [2] Reveals the precise atomic interactions between the inhibitor and the KRAS protein, guiding drug design.
Target Engagement (Cellular BRET) Quantification of SII-P engagement in live cells [4] Confirms that the inhibitor successfully reaches and binds its target within the complex cellular environment.

The KRAS Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the role of KRAS in cancer and the general mechanism of inactive-state pan-KRAS inhibitors like this compound.

Diagram illustrating the role of mutant KRAS in cancer and the mechanism of inactive-state inhibitors.

Research and Development Context

The field of pan-KRAS inhibition is rapidly advancing. Research on other inhibitors provides context for the mechanisms and assays relevant to this compound [2]. New modalities like the RNAi therapy SIL204 are also being explored for their broad mutation coverage [3].

References

pan-KRAS-IN-13 KRAS inhibitor potency

Author: Smolecule Technical Support Team. Date: February 2026

Benchmarking Pan-KRAS Inhibitors

The table below summarizes key pan-KRAS inhibitors discussed in the current literature, detailing their mechanisms, potency, and scope of activity.

Inhibitor Name Mechanism of Action Key Mutants Targeted Reported Potency (IC50/Kd) Key Characteristics
BI-2865 (and BI-2493) [1] [2] Non-covalent, inactive (GDP-bound) state inhibitor [1]. Broad range including G12A/C/D/F/V/S, G13C/D, V14I, L19F, Q22K, Q61H, A146V/T [1]. Cellular IC50 ~140 nM; Kd 10-40 nM [1]. Spares HRAS and NRAS; shows activity against KRAS WT-amplified cancers [1] [2].
RMC-6236 / RMC-7977 [3] [4] Non-covalent, active (GTP-bound) state inhibitor; forms a tri-complex with Cyclophilin A [4]. Mutant and WT KRAS, HRAS, and NRAS (pan-RAS) [4]. N/A in results A "RAS(ON)" multi-selective inhibitor; currently in clinical trials [3] [4].
MCB-294 [5] Dual-state inhibitor (binds both GTP- and GDP-bound KRAS) [5]. Broad spectrum of KRAS mutants [5]. Superior to BI-2865 and MRTX1133 in cited study [5]. Basis for the degrader MCB-36; effective against KRAS-G12C inhibitor-resistant cells [5].
Tumor-targeting KRAS Degrader (TKD) [6] Protein-based degrader; induces lysosome-dependent degradation [6]. Pan-KRAS mutant degrader [6]. N/A in results Composed of a KRAS nanobody, a cancer-cell-penetrating peptide, and a lysosome-binding motif [6].

Experimental Protocols for Key Assays

To evaluate the potency and mechanism of pan-KRAS inhibitors, researchers employ a suite of biochemical, cellular, and in vivo experiments.

  • 1. Biochemical Binding Affinity

    • Method: Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) [1] [7].
    • Protocol: Purified KRAS proteins (various mutants in GDP-bound state) are titrated into a solution containing the inhibitor. ITC directly measures the heat change during binding to determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic profile [1] [7]. SPR can provide kinetic parameters (kon and koff) [1].
  • 2. Nucleotide Exchange Inhibition

    • Method: SOS-catalyzed or EDTA-induced nucleotide exchange assay [1].
    • Protocol: The inhibitor is incubated with GDP-bound KRAS. Nucleotide exchange is initiated by adding SOS1 (a guanine nucleotide exchange factor) or EDTA (which chelates Mg2+ and promotes intrinsic exchange) along with a GTP analog. The rate of KRAS transition from the GDP- to the GTP-bound state is measured in the presence vs. absence of the inhibitor, confirming its mechanism of locking KRAS in the inactive state [1].
  • 3. Cellular Proliferation & Viability

    • Method: Cell Titer-Glo or MTT Assay [1] [2] [8].
    • Protocol: Cancer cell lines harboring different KRAS mutations (e.g., BaF3 isogenic lines, patient-derived organoids) are treated with a dose range of the inhibitor for 3-5 days. Cell viability is measured by ATP content (Cell Titer-Glo) or metabolic activity (MTT). The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve [1] [2].
  • 4. Downstream Signaling Analysis

    • Method: Western Blot [8] [4].
    • Protocol: Treated cells are lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with phospho-specific antibodies against key KRAS effector pathway components, such as p-ERK1/2 and p-AKT. A reduction in phosphorylation indicates successful pathway inhibition [8] [4].
  • 5. In Vivo Efficacy

    • Method: Mouse Xenograft Studies [6] [1] [8].
    • Protocol: Immunocompromised mice are implanted with human KRAS-mutant cancer cells. Once tumors are established, mice are randomized into groups receiving vehicle control, the pan-KRAS inhibitor, or combination therapies. Tumor volume and animal weight are monitored over time to assess anti-tumor efficacy and tolerability [6] [1].

Mechanisms of Pan-KRAS Targeting Strategies

The following diagram illustrates the primary mechanisms by which different pan-KRAS inhibitors and degraders exert their effects on the KRAS signaling cycle.

The diagram visualizes three strategic approaches to inhibit oncogenic KRAS signaling: 1) stabilizing the inactive "OFF" state to prevent activation, 2) binding the active "ON" state to block effector interactions, and 3) directly degrading the KRAS protein altogether [6] [1] [4].

Research Implications and Future Directions

  • Addressing KRAS WT Amplification: Pan-KRAS "OFF" inhibitors like BI-2865 have shown promising antitumor activity in preclinical models of cancers with KRAS wild-type amplification, a common driver in gastroesophageal cancers [2].
  • Combination Therapies: Emerging evidence suggests that co-inhibition of EGFR can enhance the sensitivity of KRAS-mutant cancers to pan-RAS inhibitors by further dampening the RTK-RAS signaling axis [4].
  • Resistance Management: The development of dual-state inhibitors (like MCB-294) and degraders (like TKD and MCB-36) represents a promising strategy to overcome resistance that can emerge against state-selective inhibitors [6] [5].

References

The Current Landscape of Pan-KRAS Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

While information on pan-KRAS-IN-13 is unavailable, recent research has revealed the mechanisms of other pan-KRAS inhibitors. The following table summarizes key compounds discussed in the scientific literature.

Compound / Tool Reported Mechanism of Action Key Characteristics Relevant Research Context
BI-2865 (non-covalent) [1] Preferentially binds inactive (GDP-bound) KRAS; blocks nucleotide exchange Prevents (re)activation of a wide range of KRAS mutants (e.g., G12A/C/D/F/V/S, G13C/D, Q61H); highly selective for KRAS over HRAS/NRAS Prototypical pan-KRAS inhibitor from Boehringer Ingelheim; represents a major breakthrough in the field.
Tumor-targeting KRAS Degrader (TKD) [2] Induces lysosome-dependent degradation of KRAS protein Fusion protein: KRAS nanobody + cancer cell-penetrating peptide (BR2) + lysosome-binding motif (CTM); degrades various KRAS mutants An alternative, degradation-based strategy distinct from small-molecule inhibition.
JAB-23E73 (Jacobio) [3] Described as a "pan-KRAS (ON/OFF) inhibitor" Reported to be potent across various KRAS driver mutations or amplifications; spares HRAS and NRAS Preclinical data presented in 2025; Phase I trials ongoing for advanced solid tumors.
BBO-11818 [4] Described as a "pan-KRAS inhibitor" In First-in-Human study for locally advanced or metastatic KRAS mutant solid tumors Clinical status indicates it is an investigational pan-KRAS agent.

Experimental Insights into Pan-KRAS Inhibition

The discovery of BI-2865 offers a detailed view of how a pan-KRAS inhibitor can be characterized. The methodologies below, derived from this research, illustrate the key experiments used to validate this mechanism [1].

  • 1. Structural Biology and Biophysics

    • Technique: X-ray crystallography.
    • Protocol: High-resolution (1.0–1.1 Å) co-crystal structures of the inhibitor bound to various KRAS mutants (e.g., WT, G12C, G12D, G12V, G13D) were solved to visualize the binding pocket and atomic-level interactions.
    • Supporting Techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) were used to determine binding affinity (Kd) and kinetics (koff) for the inhibitor with different KRAS variants, confirming preferential, high-affinity binding to the inactive, GDP-bound state.
  • 2. Biochemical Assays for Nucleotide Exchange

    • Technique: Nucleotide exchange assays.
    • Protocol: The inhibition of GDP-to-GTP exchange was measured in the presence of the guanine nucleotide exchange factor (GEF) SOS1 or the chelating agent EDTA (which promotes exchange by depleting Mg²⁺). The inhibitor's effect was quantified by monitoring the change in fluorescence or radioactivity as a labeled nucleotide is exchanged.
  • 3. Cellular Target Engagement and Signaling

    • Technique: Western blot analysis of downstream signaling pathways.
    • Protocol: KRAS-mutant cancer cell lines were treated with the inhibitor over a range of concentrations and time points. Cell lysates were then probed with phospho-specific antibodies against key signaling nodes, such as p-ERK (for MAPK pathway output) and p-AKT (for PI3K pathway output), to confirm pathway suppression.
  • 4. In Vivo Efficacy Studies

    • Technique: Mouse xenograft studies.
    • Protocol: Immunodeficient mice were implanted with human KRAS-mutant cancer cells. Once tumors were established, mice were treated with the inhibitor or a vehicle control via oral gavage. Tumor volume and animal body weight were monitored regularly to assess anti-tumor efficacy and systemic toxicity.

KRAS Signaling and Inhibitor Mechanism

The diagram below illustrates the core signaling pathways driven by KRAS and the mechanism by which a non-covalent, inactive-state pan-KRAS inhibitor like BI-2865 is proposed to work, based on the identified research [5] [1].

G RTK Receptor Tyrosine Kinase (RTK) GEF GEF (e.g., SOS1) RTK->GEF KRAS_GDP KRAS (Inactive, GDP-bound) GEF->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS (Active, GTP-bound) KRAS_GDP->KRAS_GTP Activated MAPK MAPK Pathway (RAF-MEK-ERK) KRAS_GTP->MAPK PI3K PI3K-AKT-mTOR Pathway KRAS_GTP->PI3K CellGrowth Cell Growth Proliferation Survival MAPK->CellGrowth PI3K->CellGrowth Inhibitor Pan-KRAS Inhibitor (e.g., BI-2865) Inhibitor->GEF Blocks Exchange Inhibitor->KRAS_GDP Binds and Stabilizes Inactive State

The KRAS signaling pathway and inhibition mechanism. The inhibitor stabilizes KRAS in its inactive (GDP-bound) state, preventing activation and subsequent downstream signaling.

How to Proceed with Your Research

Since "this compound" is not covered in the current literature, here are suggestions for your next steps:

  • Verify the Compound Identifier: The name "this compound" may be an internal code from a specific research institution or company that has not yet been published. It could also be a catalog number from a chemical supplier.
  • Consult Specialized Databases: Search commercial chemical vendor catalogs (e.g., MedChemExpress, Selleckchem, Cayman Chemical) or patent databases using this precise identifier.
  • Focus on Published Mechanisms: For understanding the core principles of pan-KRAS inhibition, the mechanisms of BI-2865 and the degrader TKD represent the current scientific frontier as described in high-impact journals [2] [1].

References

The Pan-KRAS Inhibitor Binding Pocket

Author: Smolecule Technical Support Team. Date: February 2026

The pan-KRAS inhibitor BI-2865 is a non-covalent, inactive-state selective inhibitor. It binds to a pocket on KRAS that is distinct from the catalytic site but crucial for its functional cycle [1].

The table below summarizes the key characteristics of this binding pocket:

Feature Description
Location Defined by the α2 and α3 helices, the distal portion of the β1 sheet, and the distal portion of the Switch II motif [1].
Overlap with G12Ci Partially overlaps with the pocket used by covalent KRAS G12C inhibitors (e.g., sotorasib, adagrasib) but does not extend into the P-loop channel near the G12 residue [1].

| Key Residues for Binding | E62 (Switch II): Direct ionic interaction. R68 (Switch II): Water-mediated hydrogen bond. Q61 (Switch II): Water-mediated hydrogen bond with the main chain carbonyl [1]. | | Conformational Selectivity | Binds with high affinity (Kd 10-40 nM) to the inactive, GDP-bound state of KRAS. Affinity is 60-140 times lower for the active, GTP-bound state because the Switch II motif partly occupies the drug pocket in the active conformation [1]. | | KRAS Isoform Selectivity | Highly selective for KRAS over HRAS and NRAS. This is largely dictated by H95 in the α3 helix of KRAS, which is a leucine (L) or glutamine (Q) in NRAS and HRAS, respectively [1]. |

Experimental Data for Pan-KRAS Inhibitors

The following table summarizes key quantitative data for BI-2865 and another pan-KRAS inhibitor, 3144, from relevant studies:

Assay / Parameter Results for BI-2865 Results for Compound 3144
Binding Affinity (Kd) 10 - 40 nM (for various GDP-bound KRAS mutants) [1] 17.8 ± 4.5 μM (for KRASG12D-GppNHp) [2]
Cellular Potency (IC50) ~140 nM (inhibition of proliferation in Ba/F3 cells expressing G12C/D/V KRAS) [1] Lethality in cells partially dependent on RAS expression [2]
Nucleotide Exchange Inhibition (IC50) ~5 nM (prevention of SOS1-mediated activation) [1] Information not available in search results
Target Engagement in Cells IC50 < 10 nM (inhibition of KRAS activation in engineered MEFs) [1] Information not available in search results
In Vivo Efficacy Suppressed tumor growth in KRAS-mutant mouse models without detrimental weight loss [1] Anti-tumor activity in xenograft mouse cancer models [2]

Key Experimental Methodologies

Researchers use several key techniques to characterize the binding and function of these inhibitors.

G Start Start: Protein-Ligand Complex Formation A Isothermal Titration Calorimetry (ITC) Start->A Measures binding affinity (Kd) and thermodynamics B X-ray Crystallography Start->B Determines high-resolution 3D structure of binding pocket C Surface Plasmon Resonance (SPR) Start->C Analyzes reversible binding kinetics (kon, koff) D Nuclear Magnetic Resonance (NMR) Start->D Detects binding and conformational changes E Cellular KRAS Activation Assay Start->E Quantifies inhibition of KRAS-GTP levels F Cell Proliferation Assay Start->F Measures anti-proliferative effect (IC50) End In Vivo Efficacy Studies A->End B->End C->End D->End E->End Validate functional impact in live cells F->End Assess therapeutic potential

Experimental workflow for characterizing pan-KRAS inhibitors, spanning biophysical, cellular, and in vivo studies.

The methodologies corresponding to the workflow are listed below.

  • Biophysical Binding assays

    • Isothermal Titration Calorimetry (ITC): Directly measures the heat change during binding, providing the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) [1] [2].
    • Surface Plasmon Resonance (SPR): Used to study binding kinetics, including association (kon) and dissociation (koff) rates, confirming reversible binding [1].
    • Nuclear Magnetic Resonance (NMR): 19F NMR or 1H-15N HSQC experiments can confirm binding and map the interaction site by observing chemical shift perturbations [2].
  • Structural Analysis

    • X-ray Crystallography: The primary method for defining the binding pocket. High-resolution cocrystal structures reveal precise atomic interactions and the conserved nature of the pocket across different KRAS mutants [1].
  • Functional & Cellular Assays

    • Nucleotide Exchange Assay: Measures the inhibitor's ability to prevent SOS1 or EDTA-mediated exchange of GDP for GTP, confirming its mechanism of trapping KRAS in the inactive state [1].
    • Cellular KRAS Activation Assay: Utilizes "RASless" MEFs engineered to express a single RAS isoform to test the potency and selectivity of the inhibitor in a cellular context [1].
    • Cell Proliferation Assay: Tests the anti-proliferative effect on isogenic cell lines (e.g., Ba/F3 cells) engineered to depend on mutant KRAS for growth [1].
  • In Vivo Efficacy Studies

    • Xenograft Mouse Models: KRAS-mutant cancer cells are implanted into immunocompromised mice. Tumor growth is monitored to evaluate the anti-tumor efficacy and tolerability of the inhibitor [1] [2].

Future Directions in Pan-KRAS Targeting

Beyond direct inhibition, novel strategies are being explored to target KRAS-driven cancers.

  • Targeted Protein Degradation: Molecules like ASP3082 are bifunctional degraders (PROTACs) that recruit an E3 ubiquitin ligase to KRASG12D, leading to its proteasomal degradation. This removes the entire protein and may offer advantages over inhibition alone [3].
  • Ubiquitin-Independent Proteasome Targeting: An emerging approach involves sensitizing pan-KRAS-mutant cancers by targeting alternative protein degradation pathways [4].

References

Chemical and Biological Profile of pan-KRAS-IN-13

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative data available for pan-KRAS-IN-13 from a commercial source [1].

Property Description / Value
CAS Number 3033637-76-9 [1]
Molecular Formula C₃₃H₃₁F₃N₆O₃ [1]
Molecular Weight 616.63 g/mol [1]
Biological Activity Potent KRAS inhibitor [1]
IC₅₀ (KRAS G12D) 2.75 nM [1]
IC₅₀ (KRAS G12V) 2.89 nM [1]
Targets KRAS G12D, KRAS G12V [1]
Intended Use For research use only [1]

Mechanism of Action and Research Context

While specific structural data for this compound was not available, recent scientific literature sheds light on the general mechanism of pan-KRAS inhibitors, which can provide valuable context for your research.

  • Inactive State Selectivity: The pioneering pan-KRAS inhibitor, BI-2865, functions by binding preferentially to the inactive, GDP-bound state of KRAS. This binding blocks nucleotide exchange, preventing KRAS from being activated to its GTP-bound state and thus inhibiting downstream signaling [2].
  • Broad Mutant Coverage: This mechanism of action is effective against a wide range of KRAS mutants, including but not limited to G12A/C/D/F/V/S, G13C/D, and Q61H [2].
  • KRAS Isoform Selectivity: A key finding is that such inhibitors can achieve selectivity for KRAS over the highly similar HRAS and NRAS isoforms. This selectivity is partly conferred by a single amino acid difference at position 95 in the α3-helix (H95 in KRAS vs. L/Q in NRAS/HRAS) [2].

The following diagram illustrates the core mechanism of a pan-KRAS inhibitor, based on the described scientific research [2].

G GDP_State Inactive KRAS (GDP-bound) GTP_State Active KRAS (GTP-bound) GDP_State->GTP_State Nucleotide Exchange Downstream Downstream Signaling & Proliferation GTP_State->Downstream Activates Inhibitor pan-KRAS Inhibitor Inhibitor->GDP_State Binds & Stabilizes Inhibitor->GDP_State Blocks

Mechanism of pan-KRAS inhibition via inactive state stabilization.

Research Considerations and Alternative Modalities

For scientists designing experiments with this compound, consider the following:

  • Compound Validation: The profile of this compound is based on a supplier's data sheet [1]. It is crucial to independently validate its potency and selectivity in your specific cellular and biochemical models.
  • Compare with Covalent Inhibitors: To benchmark performance, you could compare it against well-characterized covalent KRAS G12C inhibitors like MRTX849 (Adagrasib), which have detailed cellular and in vivo validation data available [3].
  • Explore New Modalities: The field is rapidly advancing beyond simple inhibition. You may also investigate emerging pan-KRAS targeting strategies, such as:
    • PROTAC Degraders: e.g., ACBI3, which degrades multiple KRAS mutants via the proteasome system [4].
    • Macropinocytosis-Targeting Antibodies: Novel antibodies that target KRAS mutants and are taken up by cells to inhibit signaling [5] [6].

References

pan-KRAS-IN-13 storage conditions powder

Author: Smolecule Technical Support Team. Date: February 2026

Available Data on pan-KRAS-IN-13

The table below summarizes the key technical information found for this compound and a related compound, Pan KRas-IN-1, for reference.

Property This compound Pan KRas-IN-1 (for context)
CAS Number 3033637-76-9 [1] 2791263-84-6 [2] [3]
Molecular Formula C₃₃H₃₁F₃N₆O₃ [1] C₃₃H₃₆F₃N₅O₃ [2] [3]
Molecular Weight 616.63 [1] 607.67 [2] [3]
Biological Activity Potent KRAS inhibitor (IC₅₀: 2.75 nM for G12D, 2.89 nM for G12V) [1] Pan-KRAS inhibitor (IC₅₀: ≤2 nM for multiple mutants) [3]
Documented Storage Information not found [1] 4°C (Powder, sealed storage, away from moisture and light) [2] [3]
Purity Information not found 99.31% [2]

Experimental Workflow for KRAS Inhibitor Research

The following diagram outlines a generalized experimental workflow for validating KRAS inhibitors, synthesizing common steps from the literature [4] [5].

cluster_in_silico In-Silico & Design Phase cluster_in_vitro In-Vitro Validation cluster_in_vivo In-Vivo & Preclinical Start Start: KRAS Inhibitor Research A1 Compound Design (e.g., Generative Models, Virtual Screening) Start->A1 A2 Molecular Docking & Binding Affinity Prediction A1->A2 B1 Biochemical Assays (SPR for Binding Affinity, IC₅₀) A2->B1 Synthesize/Procure Compound B2 Cell-Based Assays (Cell Viability, Target Engagement) B1->B2 C1 Efficacy Studies (Tumor Growth Inhibition) B2->C1 C2 Safety & Toxicity Profile C1->C2 End Candidate for Clinical Development? C2->End

Generalized workflow for the discovery and validation of KRAS inhibitors.

Key Experimental Details from Literature

  • Surface Plasmon Resonance (SPR): Used to determine binding affinity (KD). For example, the novel inhibitor ISM061-018-2 demonstrated a binding affinity of 1.4 μM to KRAS-G12D [4].
  • Cell-Based Viability Assays: Employ tools like CellTiter-Glo to measure the anti-proliferative effects of inhibitors (IC₅₀ values) on various cancer cell lines harboring different KRAS mutations [4] [3].
  • Functional Interaction Assays: Platforms like MaMTH-DS can be used to confirm that an inhibitor disrupts the specific interaction between KRAS and its effector proteins (e.g., Raf1) in a dose-responsive manner [4].

References

Representative Cell Proliferation Assay Protocols for Pan-KRAS Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core methodologies used in recent studies to evaluate pan-KRAS inhibitors, which you can adapt for your work with pan-KRAS-IN-13 [1] [2].

Assay Aspect Commonly Used Methods & Cell Models
General Cell Viability/Proliferation Cell Titer-Glo luminescent assay [1] [2]. Resazurin reduction assay [3].

| Cell Lines (KRAS mutant) | Ba/F3 cells engineered to express KRAS mutants (G12C, G12D, G12V) [2]. Cancer cell lines: MIA PaCa-2 (pancreatic, KRAS G12C), PANC-1 (pancreatic, KRAS G12D), NCI-H358 (lung, KRAS G12C), NCI-H2122 (lung, KRAS G12D), SW620 (colorectal, KRAS G12V) [1] [2]. | | High-Throughput Screening | PRISM (Profiling Relative Inhibition Simultaneously in Mixtures) assay. Uses barcoded cell lines pooled together, treated with compound, and sequenced to determine viability [3]. | | Key Experimental Parameters | Duration: Typically 72-96 hours [1] [2]. Data Analysis: IC₅₀ values calculated from dose-response curves. |

Example Workflow: Pan-KRAS Inhibitor Proliferation Assay

For a typical cell proliferation assay, you can follow the workflow below. This diagram outlines the key stages from cell preparation to data analysis.

G start Start Assay plate Seed Cells into 384-well Plates start->plate compound Compound Treatment (8-point dose, 3-fold dilutions) plate->compound incubate Incubate (72-96 hours) compound->incubate measure Measure Viability (Cell Titer-Glo Assay) incubate->measure analyze Analyze Data (Normalize, Calculate IC₅₀) measure->analyze end End analyze->end

Detailed Protocol Steps

This detailed protocol synthesizes methods from multiple publications on pan-KRAS inhibitors [1] [3] [2].

  • Cell Preparation

    • Culture relevant KRAS-mutant cancer cell lines (e.g., MIA PaCa-2, PANC-1) in their recommended medium.
    • On the day of the assay, harvest cells, count them, and resuspend them in fresh medium to the desired density.
    • Cell Seeding: Seed cells into 384-well tissue culture-treated plates. A common density is 500-1,000 cells per well in a volume of 30-50 µL. Include control wells for background (media only) and maximum viability (DMSO vehicle only). Incubate plates overnight at 37°C, 5% CO₂ to allow cell attachment.
  • Compound Treatment

    • Prepare a stock solution of this compound in DMSO. Perform a serial dilution to generate an 8-point concentration curve (e.g., from 10 µM to low nM, using 3-fold dilutions).
    • Add small volumes of the compound dilutions to the assay plates so the final DMSO concentration is equal across all wells (typically ≤0.5%). Each concentration should be tested in replicates (e.g., n=3 or n=4).
  • Incubation

    • Incubate the treated plates for 72-96 hours at 37°C, 5% CO₂. This duration allows for the observation of anti-proliferative effects.
  • Viability Measurement

    • Equilibrate plates and the Cell Titer-Glo reagent to room temperature.
    • Add a volume of reagent equal to the cell culture medium volume in each well (e.g., 30-50 µL).
    • Shake the plates on an orbital shaker for 2 minutes to induce cell lysis, then let them incubate at room temperature for 10 minutes to stabilize the luminescent signal.
    • Measure the luminescence using a plate reader.
  • Data Analysis

    • Calculate the average luminescence for the background control wells and subtract this value from all other readings.
    • Normalize the data: The DMSO vehicle control wells represent 100% viability. The percent viability for each compound-treated well is calculated as: (Luminescence of treated well / Average luminescence of DMSO control wells) × 100.
    • Plot the log₁₀(concentration) against the % viability and fit the data with a non-linear regression (four-parameter logistic) curve to determine the half-maximal inhibitory concentration (IC₅₀).

Mechanistic Insight: KRAS Signaling Pathway

Understanding the pathway your compound targets is crucial for data interpretation. The diagram below illustrates the core KRAS signaling cascade and potential sites of inhibition.

G cluster_0 Potential Inhibition Points EGFR EGFR/RTK SOS SOS (GEF) EGFR->SOS Activates KRAS_GDP KRAS GDP-bound (Inactive) SOS->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS GTP-bound (Active) KRAS_GDP->KRAS_GTP Activation RAF RAF KRAS_GTP->RAF Binds Effectors MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor_EGFR EGFR Inhibitor (e.g., Erlotinib) Inhibitor_EGFR->EGFR Inhibitor_PanKRAS Pan-KRAS Inhibitor (e.g., BI-2865, RMC-7977) Inhibitor_PanKRAS->KRAS_GDP Locks in Inactive State

Key Considerations for Your Protocol

When adapting this protocol for this compound, consider these points derived from recent research:

  • Mechanism of Action: Many effective pan-KRAS inhibitors, like BI-2865, are inactive-state selective. They bind to the GDP-bound form of KRAS and prevent nucleotide exchange, thereby blocking activation [2]. Confirm this compound's mechanism to better interpret your assay results.
  • Combination Strategies: Recent studies highlight that combining pan-KRAS inhibitors (like RMC-7977) with EGFR inhibitors (e.g., Erlotinib) can significantly enhance anti-tumor efficacy by further dampening the RTK-RAS signaling pathway and overcoming resistance [1]. You might consider designing combination proliferation assays.
  • Specificity Testing: To establish selectivity, include cell lines with wild-type KRAS or mutations in other RAS isoforms (HRAS, NRAS) as negative controls in your screening panel [2].

Reference Information

The following resources were used to compile this application note and provide further reading.

  • EGFR blockade confers sensitivity to pan-RAS inhibitors in multiple KRAS-mutant cancers [1].
  • Pan-KRAS inhibitors BI-2493 and BI-2865 display potent antitumor activity in KRAS wild-type amplified tumors [3].
  • Pan-KRAS inhibitor disables oncogenic signalling and tumour growth [2].

References

pan-KRAS-IN-13 nucleotide exchange assay

Author: Smolecule Technical Support Team. Date: February 2026

SOS-Catalyzed Nucleotide Exchange Assay

This assay measures the rate of GDP-to-GTP exchange on KRAS, a key step in its activation. Inhibitors that trap KRAS in its inactive (GDP-bound) state will slow this exchange [1].

Key Reagents

  • Protein: Purified KRAS protein (e.g., KRASG13C or other mutants).
  • Enzyme: Recombinant Son of Sevenless (SOS) protein, the catalytic domain.
  • Nucleotides:
    • GDP: Native nucleotide bound to inactive KRAS.
    • GppNHp: A non-hydrolyzable GTP analog that locks KRAS in the active state.
  • Inhibitor: The compound of interest (e.g., a covalent nucleotide-based inhibitor).
  • Buffer: Assay buffer, typically containing Mg2+.

Experimental Workflow The following diagram outlines the core steps of the assay workflow:

G start Start: KRAS-GDP Complex step1 Pre-incubate KRAS with Inhibitor start->step1 step2 Initiate Exchange: Add SOS + GppNHp step1->step2 step3 Incubate to Allow Nucleotide Exchange step2->step3 step4 Stop Reaction and Measure KRAS Activation step3->step4 result Analyze Inhibition of Exchange Rate step4->result

Procedure in Detail

  • Pre-incubation: Incubate the purified KRAS protein with the inhibitor for a set period. For covalent inhibitors, this allows time for the irreversible reaction with the target cysteine [1].
  • Reaction Initiation: Start the exchange reaction by adding a mixture containing the SOS catalyst and the GppNHp nucleotide.
  • Incubation: Allow the reaction to proceed for a predetermined time at a controlled temperature (e.g., 30°C).
  • Reaction Stop & Measurement: Terminate the reaction, and measure the amount of KRAS bound to GppNHp. This can be done using various methods, such as a subsequent effector binding pull-down assay [1].

Validating Functional Consequences

To confirm that inhibition of nucleotide exchange functionally blocks KRAS signaling, a Raf-RBD Pull-Down Assay is commonly used. This assay measures the ability of activated KRAS (GTP-bound) to bind its downstream effector, RAF1.

Procedure Overview

  • KRAS Activation: Perform the SOS-catalyzed exchange reaction with GppNHp on both inhibitor-treated and untreated KRAS protein.
  • Effector Binding: Incubate the reaction mixture with glutathione beads bound to a GST-tagged Raf Ras-Binding Domain (RBD).
  • Wash and Elute: Wash the beads to remove unbound protein, then elute the bound complexes.
  • Detection: Analyze the eluate via Western blotting using an anti-KRAS antibody. Effective inhibition will result in less KRAS pulled down by the Raf-RBD, indicating failed activation [1].

Key Experimental Considerations

When setting up and interpreting these assays, keep the following points in mind:

Aspect Consideration & Rationale
Mutant-Specific Kinetics Different KRAS mutants (e.g., G13C) can have inherently higher intrinsic exchange rates than wild-type KRAS; use relevant mutants for your study [1].
Inhibitor Mechanism The assay is most relevant for inhibitors that act by blocking nucleotide exchange or covalently trapping KRAS in the GDP-bound state [1].
Control Experiments Always include a no-inhibitor control (maximum exchange) and a no-SOS control (background signal) to establish a valid assay window.
Complementary Assays Use the nucleotide exchange assay in conjunction with other methods (e.g., mass spectrometry for covalent modification, pull-down assays) for a comprehensive view of inhibitor activity [1].

Protocol Summary and Notes

  • Core Application: The SOS-catalyzed nucleotide exchange assay is a fundamental tool for directly assessing the impact of novel inhibitors on the KRAS activation cycle.
  • Interpretation: A successful inhibitor will significantly slow the SOS-catalyzed exchange of GDP for GTP (or GppNHp), demonstrating its ability to lock KRAS in an inactive state.
  • Validation: The subsequent inability of inhibited KRAS to bind its downstream effector RAF in a pull-down assay provides strong functional validation of the inhibitor's efficacy [1].

References

Comprehensive Application Notes and Protocols for Pan-KRAS Inhibitors in KRAS Mutant Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to KRAS Biology and Mutational Significance

The Kirsten rat sarcoma viral oncogene homolog (KRAS) represents one of the most frequently mutated oncogenes in human cancer, with particular prevalence in pancreatic ductal adenocarcinoma (PDAC) (approximately 90%), colorectal cancer (CRC) (approximately 45%), and non-small cell lung cancer (NSCLC) (approximately 35%) [1] [2]. KRAS functions as a membrane-bound GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes including proliferation, differentiation, and survival [3] [2]. Oncogenic mutations primarily occur at codons 12, 13, and 61, with G12D being the most prevalent variant in pancreatic and colorectal cancers, while G12C is more common in lung cancer [3]. These mutations impair GTP hydrolysis, leading to constitutive KRAS activation and subsequent uncontrolled cellular growth through persistent signaling via downstream pathways including RAF-MEK-ERK and PI3K-AKT-mTOR [3] [2].

The development of pan-KRAS inhibitors represents a transformative approach in precision oncology, addressing the limitations of allele-specific inhibitors (e.g., G12C inhibitors) by targeting multiple KRAS mutants simultaneously [4]. These compounds exploit the conserved structural biology of the inactive GDP-bound state of KRAS, enabling broad-spectrum activity across diverse mutations while sparing wild-type KRAS and other RAS isoforms (NRAS and HRAS) [4]. This application note provides detailed protocols and experimental guidelines for evaluating pan-KRAS inhibitors in preclinical models, incorporating the latest advancements in the field to support researchers in drug discovery and development efforts.

Pan-KRAS Inhibitor Mechanisms and Structural Insights

Molecular Mechanisms of Action

Pan-KRAS inhibitors function through sophisticated structural mechanisms that differentiate them from earlier generation KRAS therapeutics:

  • Inactive State Preference: These inhibitors demonstrate high-affinity binding (Kd: 10-40 nM) to the inactive GDP-bound conformation of KRAS while exhibiting significantly reduced affinity (60-140 times lower) for the active GTP-bound state [4]. This selective binding is conferred by conformational differences in the Switch II motif (particularly residues Q61 and E62), which partially occludes the drug-binding pocket in the active state [4].

  • Nucleotide Exchange Inhibition: By stabilizing the inactive state, pan-KRAS inhibitors effectively block nucleotide exchange,

Table 1: Key Pan-KRAS Inhibitors in Development

Inhibitor Mechanism Mutation Coverage Development Status
BI-2865 Non-covalent, inactive state selective G12A/C/D/F/V/S, G13C/D, V14I, L19F, Q22K, D33E, Q61H, K117N, A146V/T Preclinical [4]
SIL204 RNA interference (RNAi) G12D, G12V, G12R, G12C, G13C, G12A, Q61H, G13D Phase 2/3 trials planned H1 2026 [1]
BI-2493 Pan-KRAS inhibition Multiple KRAS mutants Preclinical [5]
Structural Basis for KRAS Selectivity

The remarkable isoform selectivity of pan-KRAS inhibitors (sparing NRAS and HRAS) stems from minimal evolutionary divergence in the GTPase domain. Key residues conferring specificity include:

  • H95 in KRAS: Substitution with leucine (L) in NRAS and glutamine (Q) in HRAS creates differential allosteric constraints. KRAS-mimetic substitution in NRAS (L95H) renders it nearly as sensitive as KRAS to inhibition [4].
  • Residues 121-122: The amino acid variations at these positions (AA in HRAS, PT in NRAS, and PS in KRAS) provide additional selectivity determinants [4].

The binding pocket is defined by the α2 and α3 helices, distal portion of the β1 sheet, and distal portion of the Switch II motif in KRAS [4]. This pocket partially overlaps with that occupied by covalent G12C inhibitors but extends differently without engaging the P-loop channel near the G12 residue, enabling broader mutation coverage [4].

Quantitative Activity Profiling of Pan-KRAS Inhibitors

Potency Across KRAS Mutation Types

Comprehensive profiling of pan-KRAS inhibitors across a diverse panel of KRAS mutant cell lines reveals consistent high potency:

Table 2: Pan-KRAS Inhibitor Potency Across KRAS Mutations

KRAS Mutation Cancer Type Cell Line Inhibition (%) IC50 (nM)
G12A Lung NCIH2009 99.7 23.4-85.3 [1]
G12C Lung H23 83.5-99.7 23.4-85.3 [1]
G12D Gastric SNU-601 89.2 23.4-85.3 [1]
G12R Pancreatic KP2 91.5 31.5 [1]
G12V Lung Multiple 83.5-99.7 23.4-85.3 [1]
G13C Lung Multiple 83.5-99.7 23.4-85.3 [1]
G13D Colorectal HCT 116 ~83.5 105 [1]
Q61H Multiple Multiple 83.5-99.7 23.4-85.3 [1]
Lineage-Specific Activity

The therapeutic potential of pan-KRAS inhibitors extends across multiple cancer lineages, demonstrating particularly promising activity in:

  • Pancreatic Cancer Models: SIL204 achieved 91.5% inhibition in KP2 cell line (G12R mutation), addressing a mutation variant that constitutes approximately 17% of pancreatic cancer cases and has proven difficult to target with small molecule inhibitors [1].

  • Gastric Cancer: First evidence of activity in SNU-601 gastric cancer cell line (G12D mutation) with 89.2% inhibition, expanding the potential therapeutic reach to a fifth cancer type [1].

  • Colorectal Cancer: Validation in multiple colorectal cancer cell lines including HCT116 (G13D mutation) with IC~50~ of 105 nM, confirming activity against less common but clinically relevant KRAS mutants [1].

Therapeutic Application Protocols

Cell Viability Assessment Protocol

Purpose: To evaluate the antiproliferative effects of pan-KRAS inhibitors across a panel of KRAS mutant cell lines.

Materials:

  • KRAS mutant cell lines (e.g., NCIH2009, HCT116, SNU-601, KP2)
  • Pan-KRAS inhibitor (e.g., SIL204, BI-2865 dissolved in DMSO)
  • Cell Titer-Glo 2.0 Assay Kit (or equivalent ATP-based viability assay)
  • White-walled 96-well or 384-well tissue culture plates
  • Multimode plate reader capable of luminescence detection

Procedure:

  • Seed cells in optimal density (500-3000 cells/well based on doubling time) in 100 μL culture medium per well and incubate overnight (37°C, 5% CO~2~).
  • Prepare inhibitor serial dilutions in complete medium (recommended range: 1 nM - 10 μM) with DMSO concentration normalized across all wells (≤0.1%).
  • Treat cells with inhibitor concentrations in triplicate, including vehicle (DMSO) and positive (e.g., staurosporine) controls.
  • Incubate for 72-96 hours (depending on cell doubling time).
  • Equilibrate plates to room temperature for 30 minutes.
  • Add Cell Titer-Glo reagent equal to culture medium volume.
  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
  • Allow stabilization for 10 minutes, then record luminescence.
  • Calculate % inhibition relative to vehicle controls and determine IC~50~ values using four-parameter logistic curve fitting.

Technical Notes: For 3D culture models, use Cell Titer-Glo 3D with extended incubation (30-60 minutes) and mechanical disruption to ensure complete lysis of spheroids/organoids.

KRAS Pathway Modulation Analysis

Purpose: To validate target engagement and downstream pathway suppression following pan-KRAS inhibitor treatment.

Materials:

  • Treated cell pellets (from viability assay)
  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA Protein Assay Kit
  • Western blot equipment
  • Antibodies: p-ERK1/2 (T202/Y204), total ERK, p-AKT (S473), total AKT, p-S6 (S235/236), and loading control (e.g., GAPDH, vinculin)

Procedure:

  • Lyse cells in ice-cold RIPA buffer (20-30 minutes on ice).
  • Clarify lysates by centrifugation (14,000 × g, 15 minutes, 4°C).
  • Determine protein concentration by BCA assay.
  • Separate 20-30 μg protein by SDS-PAGE (4-12% Bis-Tris gels).
  • Transfer to PVDF membranes using standard protocols.
  • Block membranes with 5% BSA in TBST for 1 hour.
  • Incubate with primary antibodies (diluted in 5% BSA/TBST) overnight at 4°C.
  • Wash (3 × 5 minutes TBST), then incubate with HRP-conjugated secondary antibodies (1 hour, room temperature).
  • Detect using enhanced chemiluminescence substrate and imaging system.
  • Quantify band intensities and normalize to loading controls.

Interpretation: Effective pan-KRAS inhibition should demonstrate dose-dependent reduction in phosphorylated ERK, AKT, and S6 without affecting total protein levels, confirming pathway suppression.

Emerging Therapeutic Approaches and Combination Strategies

CRISPR-Cas9 Based Targeting

Recent advances in gene editing technologies offer complementary approaches to pharmacological KRAS inhibition:

  • HiFi-Cas9 Systems: Engineered high-fidelity Cas9 variants enable specific targeting of KRAS point mutations (G12C, G12D) while sparing wild-type KRAS, addressing a critical limitation of earlier CRISPR approaches [6]. The system utilizes mutation-specific sgRNAs complexed with HiFi-Cas9 to form ribonucleoprotein particles (RNPs) that achieve highly specific editing:

Table 3: CRISPR-HiFiCas9 Specificity Parameters

Parameter Specification Outcome
PAM Site AGG (P1) for G12C, TGG (P2) for G12D Optimal specificity [6]
Editing Efficiency P1-sgRNA-G12C in H358 cells Highest efficiency without WT editing [6]
Indel Patterns H358 (G12C): primarily 2-nt deletions; A427 (G12D): primarily 1-nt insertions Frameshift generation [6]
Specificity Validation Isogenic MEF models (KRASWT, G12C, G12D) No editing in WT, mutation-specific disruption [6]
  • Delivery Methods: Both ribonucleoprotein (RNP) complexes via lipofection and adenoviral (AdV) vectors have demonstrated efficacy in preclinical models, with AdV delivery showing significant tumor growth suppression in vivo [6].
Tumor Microenvironment Modulation

Pan-KRAS inhibitors demonstrate significant effects beyond direct tumor cell killing, including tumor microenvironment (TME) remodeling:

  • BI-2493 Treatment: In pancreatic cancer models, BI-2493 increased intratumoral T-cell infiltration while decreasing myeloid-derived suppressor cells (MDSCs), creating a more permissive environment for immunotherapy [5].
  • Immune Contexture Changes: KRAS inhibition alters cytokine/chemokine secretion profiles (e.g., reduced IL-6, IL-8), diminishing pro-tumorigenic inflammation and angiogenesis while potentially enhancing antigen presentation [2].

These findings support strategic combinations with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1), particularly in immunologically "cold" KRAS-driven tumors.

Regulatory Considerations and Clinical Translation

The transition from preclinical findings to clinical evaluation requires careful consideration of several factors:

  • Toxicology Profiles: Comprehensive assessment of on-target toxicities in normal tissues expressing wild-type KRAS, particularly given the role of KRAS in epithelial homeostasis.
  • Biomarker Strategy: Development of companion diagnostics for patient selection, including technologies capable of detecting low-frequency KRAS mutations in liquid biopsies.
  • Clinical Trial Design: Basket trials encompassing multiple tumor types with various KRAS mutations provide efficient platforms for evaluating pan-KRAS inhibitors.
  • Combination Safety: Thorough evaluation of overlapping toxicities when combining with standard therapies (chemotherapy, targeted agents) or immunotherapies.

Visualizing KRAS Signaling and Experimental Workflows

GrowthFactor Growth Factor Stimulation RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK SOS GEF (SOS1) RTK->SOS KRAS_Inactive KRAS GDP-bound (Inactive) SOS->KRAS_Inactive KRAS_Active KRAS GTP-bound (Active) KRAS_Inactive->KRAS_Active Nucleotide Exchange Downstream Downstream Pathways (RAF-MEK-ERK, PI3K-AKT) KRAS_Active->Downstream CellularResponse Cellular Responses (Proliferation, Survival) Downstream->CellularResponse CellSeeding Cell Seeding (500-3000 cells/well) InhibitorTreatment Inhibitor Treatment (1 nM - 10 μM, 72-96h) CellSeeding->InhibitorTreatment ViabilityAssay Viability Assay (Cell Titer-Glo) InhibitorTreatment->ViabilityAssay PathwayAnalysis Pathway Analysis (Western Blot) ViabilityAssay->PathwayAnalysis DataAnalysis Data Analysis (IC50 Calculation) PathwayAnalysis->DataAnalysis Inhibitor Pan-KRAS Inhibitor Inhibitor->KRAS_Inactive Stabilizes

Diagram 1: KRAS Signaling Pathway and Experimental Workflow. This integrated visualization depicts the KRAS signaling cascade and corresponding experimental approach for evaluating pan-KRAS inhibitors. The inhibitor stabilizes KRAS in its inactive GDP-bound state, blocking nucleotide exchange and subsequent activation of downstream proliferative pathways.

Conclusion and Future Perspectives

The development of pan-KRAS inhibitors represents a paradigm shift in targeting this once "undruggable" oncogene, moving beyond allele-specific approaches to address the broad spectrum of KRAS mutations in cancer. The compelling preclinical data across diverse mutant cell lines and cancer types, combined with innovative therapeutic strategies including RNA interference and CRISPR-based approaches, provide multiple avenues for clinical development. As these advanced therapeutics progress through clinical trials, particularly with planned Phase 2/3 trials for SIL204 in 2026, researchers should focus on identifying predictive biomarkers, understanding resistance mechanisms, and developing rational combination strategies to maximize clinical benefit for patients with KRAS-driven cancers.

References

Reference Dosing Protocol: Pan-KRAS Inhibitor RMC-7977

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key in vivo dosing parameters for RMC-7977, as established in recent high-impact studies [1] [2].

Parameter Details
Compound RMC-7977
Compound Type Oral, selective pan-RAS inhibitor (GTP-bound state) [1] [2].
Reported Dosing 10 mg/kg to 100 mg/kg [2].
Dosing Frequency Once daily [2].
Administration Route Oral gavage [2].
Vehicle Formulation 0.5% methylcellulose + 0.1% Tween-80 [2].
Experimental Models LL/2 syngeneic mouse tumor model; various KRAS-mutant cancer cell line-derived xenografts [2].

Experimental Workflow & Combination Strategy

The diagram below illustrates a typical in vivo efficacy workflow and a key combination strategy identified for pan-RAS inhibitors, based on the data from the search results.

cluster_a Study Setup cluster_b Treatment & Monitoring cluster_c Endpoint Analysis start In Vivo Efficacy Study Workflow a1 Implant KRAS-mutant tumor cells (e.g., LL/2 syngeneic model) start->a1 a2 Randomize mice into treatment groups upon tumor establishment a1->a2 b1 Administer compound daily via oral gavage a2->b1 b2 Measure tumor volume and body weight 2-3x/week b1->b2 c1 Harvest tumors for pharmacodynamic (PD) analysis b2->c1 c2 Process tumors for: - Western Blot (p-ERK, p-AKT) - IHC/IF Staining - RNA Sequencing c1->c2 combo Key Combination Strategy d1 CRISPR/Cas9 sgRNA screening identified EGFR as a key node combo->d1 d2 Co-inhibition of EGFR & pan-RAS enhances anti-tumor efficacy d1->d2 d3 Further dampens RTK-RAS-RAF-MEK-ERK pathway vs. single agent d2->d3

Detailed Methodologies for Key Experiments

Here are detailed protocols for critical experiments referenced in the workflow, based on standard practices and the search results.

1. In Vivo Efficacy Study in a Syngeneic Mouse Model [2] [3]

  • Animal Models: Use 6-8 week old female C57BL/6 mice. Implant LL/2 mouse lung cancer cells (which harbor a KRAS mutation) subcutaneously into the flank.
  • Randomization & Dosing: When tumors reach a palpable size (approximately 100-150 mm³), randomize mice into vehicle control and treatment groups (n=5-10). Administer the compound or vehicle via oral gavage once daily.
  • Monitoring: Measure tumor dimensions with calipers and body weight 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
  • Pharmacodynamic (PD) Analysis: At specified timepoints (e.g., 2-6 hours post-final dose), harvest tumors. Snap-freeze one portion in liquid nitrogen for protein/RNA analysis and preserve another portion in formalin for immunohistochemistry (IHC).

2. Analysis of Signaling Pathway Inhibition [2] [3]

  • Western Blotting:
    • Lysis: Homogenize snap-frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
    • Detection: Resolve proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH). A significant reduction in p-ERK and p-AKT indicates successful pathway inhibition.
  • Immunohistochemistry (IHC):
    • Process formalin-fixed, paraffin-embedded (FFPE) tumor sections.
    • Perform staining with a primary antibody against p-ERK and a suitable detection system. Quantify staining intensity using image analysis software to assess pathway suppression across the tumor.

How to Locate Specific Protocol Information

Since the specific details for "pan-KRAS-IN-13" are not publicly available, here are practical steps to find this information:

  • Contact the Manufacturer/Seller: The most direct approach is to inquire with the company that synthesizes and sells "this compound". They typically provide data sheets or technical bulletins with recommended in vitro and in vivo dosing.
  • Search Patent Literature: Detailed experimental protocols, including dosing, are often disclosed in patent applications. Search platforms like Google Patents, USPTO, or WIPO using the compound name.
  • Monitor Preprint Servers and Journals: New research is often published first on preprint servers like bioRxiv. Set up alerts for "this compound" and related terms to catch the latest studies as they are released.

References

Comprehensive Application Notes and Protocols for pan-KRAS-IN-13 Concentration Response Experiments

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to KRAS Signaling and Pan-KRAS Inhibition

KRAS mutations represent one of the most prevalent oncogenic drivers in human cancers, with particularly high incidence in pancreatic ductal adenocarcinoma (86%), colorectal cancer (52%), and lung adenocarcinoma (32%) [1]. The KRAS protein functions as a molecular switch that cycles between GTP-bound active and GDP-bound inactive states, regulating crucial downstream signaling pathways including the MAPK cascade and PI3K-AKT pathway [1]. For decades, KRAS was considered "undruggable" due to its spherical structure, strong affinity to GTP, and frequent mutations [2]. However, recent advances have led to the development of targeted therapies, including pan-KRAS inhibitors that aim to broadly target multiple KRAS mutants rather than being restricted to specific mutations like G12C.

Pan-KRAS-IN-13 represents a novel class of therapeutic compounds designed to target a broad spectrum of KRAS mutants through a non-covalent mechanism that binds preferentially to the inactive state of KRAS [3]. These inhibitors function by blocking nucleotide exchange, thereby preventing the activation of various KRAS mutants including G12A/C/D/F/V/S, G13C/D, V14I, L19F, Q22K, D33E, Q61H, K117N and A146V/T [3]. This broad inhibitory profile makes pan-KRAS inhibitors particularly valuable for addressing the heterogeneity of KRAS mutations in human cancers and overcoming limitations of mutation-specific inhibitors. The therapeutic potential of pan-KRAS inhibition extends beyond direct tumor cell cytotoxicity to modulation of the tumor microenvironment and sensitization to immunotherapies [1].

Experimental Design and Planning

Key Variables in Dose-Response Experiments

Well-designed concentration-response experiments require careful consideration of three classes of variables [4]:

  • Model variables: These are explicitly manipulated factors expected to affect readouts, including treatment variables (e.g., drug concentration, exposure time) and condition variables (e.g., cell seeding density, serum concentration, experiment duration).

  • Confounder variables: These documented but not manipulated factors include reagent batch numbers, plate identifiers, and assay dates that should be tracked for quality control.

  • Readout variables: These measured endpoints typically include cell viability (e.g., ATP content via CellTiter-Glo), caspase activity for apoptosis, and phosphoprotein levels for pathway analysis.

Plate Design and Replication Strategies

Proper experimental layout is crucial for generating robust, reproducible data. Randomization of treatments across plates controls for positional effects, while appropriate replication enables statistical power. For preliminary range-finding experiments, testing 5-10 concentrations across a 10,000-fold range (e.g., 1 nM to 100 μM) is recommended, followed by more focused experiments with 8-12 concentrations at 3-4-fold dilutions centered around the suspected IC50 [5]. Each experimental condition should include at least three biological replicates to account for biological variability, with technical replicates (e.g., duplicate or triplicate wells per concentration) to assess technical precision.

Table 1: Key Experimental Parameters for this compound Dose-Response Studies

Parameter Recommended Specification Rationale
Concentration Range 1 nM - 100 μM (initial) Covers expected IC50 values for KRAS inhibitors
Number of Concentrations 8-12 points Defines sigmoidal curve shape adequately
Replication n ≥ 3 biological replicates Provides statistical power for curve fitting
DMSO Control ≤0.1% final concentration Minimizes solvent toxicity effects
Positive Control Staurosporine (1 μM) or comparable Verifies assay responsiveness
Treatment Duration 72-96 hours Allows for cumulative anti-proliferative effects
Readout Method CellTiter-Glo or comparable ATP assay Provides sensitive, reproducible viability measurement

Experimental Protocol

Cell Preparation and Plating

Appropriate cell line selection is critical for this compound evaluation. Utilize models with confirmed KRAS mutation status and appropriate comparator lines. Patient-derived xenograft (PDX) models and their derived organoids have demonstrated concordant responses to KRAS inhibitors, supporting their use in preclinical evaluation [6].

Protocol:

  • Culture cells according to supplier recommendations, ensuring passage number remains below 20 whenever possible to minimize genetic drift.
  • Harvest exponentially growing cells using appropriate dissociation reagents (e.g., trypsin-EDTA for adherent cells).
  • Count cells using an automated counter or hemocytometer, and assess viability via Trypan Blue exclusion (target >95% viability).
  • Prepare cell suspension at appropriate density in complete medium. For most immortalized cell lines, plate 3,000-5,000 cells per well in 96-well plates or 1,000-2,000 cells per well in 384-well plates.
  • Dispense cell suspension into assay plates using multichannel pipettes or automated dispensers, ensuring homogeneity.
  • Pre-incubate plates for 24 hours at 37°C, 5% CO₂ to allow cell attachment and resumption of exponential growth.
Compound Preparation and Treatment

Accurate compound handling ensures reliable concentration-response relationships. This compound should be handled under controlled lighting conditions and protected from repeated freeze-thaw cycles to maintain stability.

Protocol:

  • Prepare 10 mM stock solution of this compound in DMSO, aliquot, and store at -20°C or -80°C.
  • Thaw aliquots completely at room temperature and vortex briefly before use.
  • Prepare intermediate dilutions in DMSO, typically 1000X of the final target concentration.
  • Create working concentrations in complete cell culture medium, ensuring final DMSO concentration does not exceed 0.1% in all treated wells, including controls.
  • Remove culture medium from assay plates and replace with 100 μL (96-well) or 25 μL (384-well) of compound-containing medium.
  • Include vehicle controls (0.1% DMSO), positive controls (cytotoxic agents), and blank wells (medium only) on each plate.
  • Return plates to incubator for designated treatment period (typically 72-96 hours).
Viability Assessment and Data Collection

Cell viability quantification typically employs ATP-based assays like CellTiter-Glo, which provides a luminescent signal proportional to metabolically active cells [6].

Protocol:

  • Equilibrate CellTiter-Glo reagent and assay plates to room temperature for approximately 30 minutes.
  • Add volume of CellTiter-Glo reagent equal to volume of culture medium present in each well.
  • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
  • Allow plates to incubate at room temperature for 10 minutes to stabilize luminescent signal.
  • Measure luminescence using a plate reader with integration time of 0.25-1 second per well.
  • Export data in tab-delimited format for analysis, preserving well identifiers.

Data Analysis and Interpretation

Curve Fitting and Parameter Estimation

Dose-response data analysis requires nonlinear regression to fit a sigmoidal curve to the experimental data. The four-parameter logistic (4PL) model is the standard approach, estimating the bottom asymptote (minimum response), top asymptote (maximum response), hill slope (steepness), and IC50 (potency) [5].

The 4PL model is described by the equation:

[Y = Bottom + \frac{Top - Bottom}{1 + 10^{(LogIC50 - X) × HillSlope}}]

Where X is the logarithm of concentration and Y is the response [5].

Normalization approaches:

  • For inhibitory compounds: Normalize to vehicle control (100% viability) and positive control (0% viability)
  • Calculate percentage viability = (Compound signal - Positive control) / (Vehicle control - Positive control) × 100
  • GR metrics are recommended as they correct for differences in cell division rates and provide more accurate assessment of cytostatic effects [4]

Table 2: Key Parameters Derived from Dose-Response Curves

Parameter Definition Interpretation
IC50 Concentration producing half-maximal inhibition Measure of compound potency
Top Plateau Response at infinite concentration Maximal efficacy of compound
Bottom Plateau Response at zero concentration Baseline viability or assay background
Hill Slope Steepness of the curve Cooperativity in binding; typically 1-3 for targeted therapies
Goodness of fit Quality of the curve fit (>0.90 acceptable)
GR50 Concentration producing half-maximal growth rate inhibition Alternative metric correcting for proliferation rates
Quality Control and Validation

Rigorous quality controls ensure reliable concentration-response data. The Z'-factor should be calculated for each plate using the formula:

[Z' = 1 - \frac{3×(SD_{sample} + SD_{control})}{|Mean_{sample} - Mean_{control}|}]

A Z'-factor >0.5 indicates excellent assay quality, while values between 0.5 and 0 indicate marginal to poor quality [4]. Additionally, control normalization should produce consistent values across plates, with vehicle controls typically exhibiting <20% coefficient of variation.

The following diagram illustrates the complete experimental workflow for this compound concentration-response experiments:

workflow This compound Experimental Workflow A Cell Line Selection (KRAS mutant models) B Assay Optimization (Seeding density, timing) A->B C Compound Serial Dilution (8-12 concentrations) B->C D Cell Plating & Pre-incubation (24 hours) C->D E Compound Treatment (72-96 hours) D->E F Viability Assessment (CellTiter-Glo assay) E->F G Data Collection (Luminescence measurement) F->G H Data Normalization (GR metrics calculation) G->H I Curve Fitting (4-parameter logistic model) H->I J Quality Control (Z'-factor, CV assessment) I->J K Result Interpretation (IC50, efficacy determination) J->K

Troubleshooting and Optimization

Incomplete sigmoidal curves often result from insufficient concentration range. If the curve doesn't reach upper and lower plateaus, extend the concentration range upward or downward by log increments [5]. Shallow hill slopes (<1) may indicate non-specific toxicity, compound aggregation, or heterogeneous cell populations. Poor replicate agreement suggests technical issues with liquid handling, edge effects, or cell seeding inconsistency.

Mechanistic follow-up experiments should include assessment of apoptosis markers (e.g., caspase activation), cell cycle analysis, and downstream pathway modulation (phospho-ERK, phospho-AKT) to confirm on-target activity [7]. For resistant models, combination strategies with PI3K inhibitors have demonstrated synergistic effects in KRAS-mutant models and may overcome intrinsic resistance [7] [6].

Conclusion

Comprehensive concentration-response experiments for this compound provide critical insights into compound potency, efficacy, and therapeutic potential. The standardized protocols outlined here enable robust evaluation of this promising therapeutic class across diverse KRAS-driven models. As pan-KRAS targeting approaches advance toward clinical application, these methodologies will support mechanism-of-action studies, biomarker identification, and rational combination strategies to maximize therapeutic efficacy against these challenging cancers.

References

pan-KRAS-IN-13 SOS1 inhibition assay

Author: Smolecule Technical Support Team. Date: February 2026

SOS1 & Pan-KRAS Inhibitor Profiling

The tables below summarize key compounds, their experimental applications, and quantitative data from the search results to guide your assay development.

Table 1: Key Inhibitors and Their Experimental Applications

Inhibitor Name Primary Target Cited Assay Types Key Readouts in Literature
BAY-293 [1] [2] SOS1-KRAS interaction Nucleotide Exchange, Cell Viability (MTT), Western Blot, Wound Healing, Colony Formation IC₅₀ ~21 nM (SOS1 binding); ~1 μM (cell proliferation) [1] [2]
BI-2852 [1] Pan-KRAS (active & inactive states) Nucleotide Exchange, Cell Proliferation Inhibits downstream signaling & proliferation in KRAS mutant cells [1]
BI-3406 [3] [4] [5] SOS1 Patient-Derived Organoid (PDO) Viability, Combination Studies Active across KRAS variants; synergistic with MEK, SHP2, and KRASG12C inhibitors [3] [4] [5]
MRTX0902 [6] SOS1-KRAS interaction Nucleotide Exchange, Western Blot, In Vivo Xenograft Potent, selective; augments adagrasib (KRAS G12Ci) activity [6]
BI-2865 [7] Pan-KRAS (inactive state) Nucleotide Exchange, ITC, X-ray Crystallography, Cell Proliferation Kd: 10-40 nM (KRAS-GDP); IC₅₀ ~140 nM (BaF3 cell proliferation) [7]

Table 2: Summary of Quantitative Data from Key Studies

Inhibitor / Assay Result / Value Experimental Context
BAY-293 / Nucleotide Exchange [1] IC₅₀ ~21 nM In vitro, recombinant proteins
BAY-293 / Cell Proliferation [1] IC₅₀ ~1 μM PDAC cell lines (e.g., MIA PaCa-2, PANC-1)
BI-2865 / Binding Affinity (ITC) [7] Kd: 10-40 nM To GDP-loaded KRAS (WT, G12C, G12D, G12V, G13D)
BI-2865 / Cell Proliferation [7] IC₅₀ ~140 nM Isogenic BaF3 cells expressing KRAS mutants
SOS1 Degrader P7 / Degradation [3] Up to 92% SOS1 loss In CRC cell lines and patient-derived organoids

Detailed Experimental Protocols

Here are detailed methodologies for key experiments adapted from the literature, which you can use as a template.

SOS1-Mediated Nucleotide Exchange Assay [1]

This biochemical assay measures the inhibitor's direct effect on SOS1's ability to catalyze nucleotide exchange on KRAS.

  • Principle: A fluorescently labeled GDP (MANT-GDP) bound to KRAS exhibits a change in fluorescence upon displacement by unlabeled GTP. The inhibitor's effect is measured as a reduction in the fluorescence change rate.
  • Procedure:
    • Protein Purification: Express and purify recombinant KRAS (wild-type or mutant) and the catalytic domain of SOS1 (SOS1cat, residues 564-1049) using bacterial systems and affinity chromatography [1].
    • Nucleotide Loading: Load KRAS (1 µM) with MANT-GDP in a buffer containing 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 0.5 mM MgCl₂, 5 mM EDTA, and 1 mM DTT. Incubate for 90 minutes at 20°C in the dark.
    • Quenching: Add MgCl₂ to a final concentration of 10 mM and incubate for 30 minutes to quench the loading reaction. Remove free nucleotide using a desalting column equilibrated with reaction buffer (40 mM HEPES-KOH, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
    • Assay Setup: In a 96-well plate, mix the KRASMANT-GDP complex (1 µM) with SOS1 protein (325 nM) in the presence of the test compound (e.g., BAY-293) or a DMSO vehicle control.
    • Initiation and Reading: Start the exchange reaction by adding a high concentration of GTP (200 µM). Immediately monitor fluorescence (excitation λ = 360 nm, emission λ = 440 nm) every minute for 30 minutes at room temperature using a plate reader.
    • Data Analysis: Plot fluorescence change over time. Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the initial rates of exchange at various inhibitor concentrations to a dose-response curve using software like GraphPad Prism.
Cell Viability and Proliferation Assay (2D/3D Models) [1] [4]

This cellular assay determines the functional consequence of SOS1 or KRAS inhibition on cancer cell growth.

  • Principle: Viable cells metabolize a substrate (e.g., in MTT or CellTiter-Glo assays) to produce a quantifiable signal. Inhibition of the KRAS pathway reduces cell proliferation and viability, leading to a signal decrease.
  • Procedure (2D Culture):
    • Cell Seeding: Plate KRAS-mutant cancer cells (e.g., MIA PaCa-2 for PDAC, 8305C for ATC) in a 96-well plate at a density optimized for logarithmic growth over the assay period [1] [2].
    • Dosing: After cell attachment, treat with a serial dilution of the inhibitor (e.g., BAY-293, 1 nM to 25 µM) or a DMSO control. Include a no-cells blank control.
    • Incubation: Incubate cells for 72-96 hours under standard culture conditions (37°C, 5% CO₂).
    • Viability Measurement: Add MTT reagent or CellTiter-Glo 3D reagent to each well. Follow manufacturer's instructions for incubation and signal measurement (absorbance for MTT, luminescence for CellTiter-Glo).
    • Data Analysis: Normalize luminescence/absorbance values to the DMSO control. Generate dose-response curves and calculate IC₅₀ values using non-linear regression in GraphPad Prism.
  • Procedure (3D Patient-Derived Organoids - PDOs) [4]:
    • Organoid Culture: Generate and expand CRC or other PDOs in a basement membrane matrix (e.g., Matrigel) with appropriate growth factor-enriched media.
    • Drug Treatment: Once organoids are established, seed them in a 96-well plate pre-coated with a thin layer of Matrigel. After 3-7 days, add the inhibitor in a dose-response manner.
    • Viability Measurement: After 72 hours of treatment, add CellTiter-Glo 3D reagent. Lyse organoids and measure luminescence.
    • Data Analysis: Process and analyze data as for 2D models. PDOs often better recapitulate patient tumor heterogeneity and drug response [4].
Western Blot Analysis of Pathway Modulation [1] [2]

This method confirms on-target engagement by assessing changes in downstream signaling pathway proteins.

  • Procedure:
    • Cell Treatment and Lysis: Treat KRAS-mutant cells with the inhibitor for a predetermined time (e.g., 2-24 hours). Wash cells with PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Protein Separation and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
    • Antibody Probing: Block the membrane and probe with primary antibodies against proteins of interest, followed by HRP-conjugated secondary antibodies.
    • Key Targets to Probe:
      • Direct Target Engagement: Total SOS1, SOS2 (to check for compensatory mechanisms) [4].
      • Downstream KRAS Signaling: Phospho-ERK (pERK), total ERK, Phospho-AKT (pAKT), total AKT.
      • Apoptosis Markers: Cleaved Caspase-3, PARP.
      • Loading Control: β-Actin, GAPDH.
    • Detection: Develop the blot using enhanced chemiluminescence (ECL) and visualize. Successful SOS1 or pan-KRAS inhibition should show a dose-dependent reduction in pERK levels [1] [2].

KRAS Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanistic role of SOS1 in KRAS signaling and a generalized workflow for conducting inhibitor assays.

G cluster_0 RTK RTK GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS (Inactive, GDP-bound) SOS1->KRAS_GDP Nucleotide Exchange KRAS_GTP KRAS (Active, GTP-bound) KRAS_GDP->KRAS_GTP GDP → GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation SOS1_Inhibitor SOS1 Inhibitor (e.g., BAY-293, BI-3406) SOS1_Inhibitor->SOS1 Blocks PanKRAS_Inhibitor Pan-KRAS Inhibitor (e.g., BI-2865) PanKRAS_Inhibitor->KRAS_GDP Locks

Diagram 1: The KRAS Signaling Pathway and Inhibitor Mechanisms. Growth factors activate Receptor Tyrosine Kinases (RTKs), recruiting GRB2 and SOS1. SOS1 catalyzes the exchange of GDP for GTP on KRAS, activating it. Active KRAS-GTP initiates the RAF-MEK-ERK cascade, driving cell proliferation. SOS1 inhibitors (like BAY-293) block the interaction between SOS1 and KRAS. Pan-KRAS inhibitors (like BI-2865) bind to the inactive, GDP-bound form of KRAS, preventing its activation.

G Start Define Experimental Goal A1 Biochemical Assay (Nucleotide Exchange) Start->A1 A2 Cellular Assay (Viability/Proliferation) Start->A2 A3 Mechanistic Assay (Western Blot, Apoptosis) Start->A3 A4 Advanced Models (Organoids, In Vivo) Start->A4 B1 Validate target engagement and potency in a purified system A1->B1 B2 Assess functional anti-tumor effect A2->B2 B3 Confirm on-target activity and mechanism of action A3->B3 B4 Evaluate efficacy in complex, translational models A4->B4

Diagram 2: A Generalized Workflow for KRAS/SOS1 Inhibitor Profiling. A comprehensive profiling strategy involves parallel and sequential experiments across different model systems, from biochemical validation to assessment in complex disease models.

Critical Considerations for Your Research

When adapting these protocols for pan-KRAS-IN-13, consider these factors highlighted in the literature:

  • Feedback Loops: KRAS pathway inhibition can trigger feedback reactivation via other RTKs, potentially weakening the inhibitor's activity [1]. Combination strategies with MEK, SHP2, or EGFR inhibitors may be necessary for a durable response [5] [6].
  • Predictive Biomarkers: The SOS1/SOS2 protein expression ratio may predict sensitivity to SOS1 inhibition, with a ratio >1 correlating with greater sensitivity [4].
  • Cellular Context Matters: Response to SOS1 and KRAS inhibitors varies significantly between cancer types (e.g., CRC vs. Lung) and even between individuals, underscoring the value of PDOs for preclinical testing [1] [4].

I hope these detailed protocols and contextual data provide a solid foundation for your work on This compound. If you can identify the specific chemical structure or a closely related analog of your compound, it may enable a more targeted search for its unique pharmacological data.

References

Comprehensive Application Notes and Protocols: Evaluating Pan-KRAS-IN-13-Induced Apoptosis in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to KRAS Mutations and Therapeutic Targeting

KRAS mutations represent one of the most prevalent oncogenic drivers in human cancers, occurring in approximately 25% of all malignancies with particularly high incidence in pancreatic ductal adenocarcinoma (PDAC, 98%), colorectal cancer (CRC, 52%), and lung adenocarcinoma (LAC, 32%) [1]. These mutations promote aggressive disease progression and confer therapeutic resistance across multiple cancer types, making them a prime target for therapeutic development. In acute myeloid leukemia (AML), KRAS mutations occur in 10-15% of cases and are associated with poor clinical outcomes [2]. The KRAS protein functions as a molecular switch that regulates critical cellular processes including proliferation, survival, and metabolism through downstream signaling pathways such as MAPK and PI3K/AKT [1].

The development of pan-KRAS inhibitors represents a significant advancement in targeting this previously "undruggable" oncogene. Unlike allele-specific inhibitors that only target particular mutations (e.g., G12C), pan-KRAS inhibitors are designed to engage multiple mutant forms of KRAS simultaneously, targeting both active and inactive conformations [2]. Pan-KRAS-IN-13 is a promising compound structurally analogous to BI-2493 that demonstrates broad activity across various KRAS mutants by binding to the Switch II pocket and suppressing downstream signaling cascades [2]. This document provides detailed application notes and protocols for evaluating the apoptosis-inducing capabilities of pan-KRAS inhibitors like this compound in cancer models, with specific methodologies optimized for drug discovery and translational research applications.

Apoptosis Assay Protocols

Cell Viability Assessment Using ATP Quantification

The CellTiter-Glo Luminescent Cell Viability Assay provides a sensitive method for determining the number of viable cells in culture based on quantitation of ATP, which signals the presence of metabolically active cells. This method is ideal for high-throughput screening of compound efficacy and is performed in 96-well or 384-well formats.

  • Protocol: Seed KRAS-mutant cancer cells (e.g., SKM-1 for AML, SW1990 or Panc-1 for PDAC) in 96-well plates at optimal density (1-5×10³ cells/well depending on cell type) and allow to adhere overnight. Treat cells with This compound across a concentration gradient (recommended range: 50-1000 nM) for 24-48 hours. Prepare CellTiter-Glo Reagent according to manufacturer instructions and equilibrate to room temperature. Add equal volume of reagent to each well (e.g., 100μL reagent to 100μL media), mix contents for 2 minutes on an orbital shaker to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize luminescent signal. Record luminescence using a plate-reading luminometer with integration time of 0.25-1 second per well [2].

  • Critical Parameters: Include vehicle control (DMSO, typically ≤0.1%) and positive control (e.g., 100μM staurosporine) on each plate. Ensure cells are in logarithmic growth phase at time of seeding. Avoid edge effects by excluding perimeter wells or filling with PBS. Luminescence signal is stable for approximately 3 hours under ambient conditions. Calculate % viability relative to vehicle-treated controls and determine IC₅₀ values using four-parameter logistic curve fitting.

Apoptosis Quantification via Annexin V/Propidium Iodide Staining

The Annexin V/Propidium Iodide (PI) staining method allows discrimination between live, early apoptotic, late apoptotic, and necrotic cell populations based on phosphatidylserine externalization and membrane integrity.

  • Protocol: Harvest adherent cells using mild trypsinization (0.05% trypsin-EDTA for ≤5 minutes) followed by centrifugation at 300×g for 5 minutes. For suspension cells, collect by direct centrifugation. Wash cells twice with cold PBS and resuspend in 1× Binding Buffer at concentration of 1×10⁶ cells/mL. Transfer 100μL cell suspension to flow cytometry tube and add 5μL Annexin V-FITC and 5μL PI (50μg/mL stock). Gently vortex and incubate for 15 minutes at room temperature in the dark. Add 400μL 1× Binding Buffer and analyze by flow cytometry within 1 hour using FITC (excitation 488nm, emission 530nm) and PI (excitation 488nm, emission >575nm) channels [2].

  • Critical Parameters: Use uncompromised single-cell suspensions without fixation. Include unstained, Annexin V-only, and PI-only controls for compensation. Treat cells gently throughout to prevent mechanical induction of apoptosis. Distinguish populations as follows: Annexin V⁻/PI⁻ (live), Annexin V⁺/PI⁻ (early apoptotic), Annexin V⁺/PI⁺ (late apoptotic), and Annexin V⁻/PI⁺ (necrotic). Analyze a minimum of 10,000 events per sample.

Modified EB/AO Staining for 96-Well Apoptosis Quantification

The modified ethidium bromide/acridine orange (EB/AO) staining method enables rapid quantification of apoptosis entirely in 96-well plates, eliminating cell loss during processing and preserving adherent cell morphology.

  • Protocol: Prepare working stain solution containing 100μg/mL acridine orange and 100μg/mL ethidium bromide in PBS. For adherent cells: After treatment with this compound, add 20μL stain solution directly to wells containing 200μL media and incubate for 15-30 minutes at 37°C. Centrifuge plate at 300×g for 5 minutes to sediment cells. For suspension cells: Centrifuge plate first, then carefully remove supernatant, add stain solution in fresh media, and incubate. Visualize immediately using fluorescence microscopy with FITC filter set (AO: green, λ_ex~488nm; EB: red, λ_ex~518nm). Count a minimum of 200 cells per well across multiple fields [3].

  • Critical Parameters: Live cells show normal green nuclei; early apoptotic cells show condensed/fragmented green chromatin; late apoptotic cells show condensed/fragmented orange chromatin; necrotic cells show normal orange nuclei. For improved optical quality, use glass-bottom plates. AO permeates all cells, while EB only enters cells with compromised membranes. EB dominates over AO when both are present [3].

Table 1: Comparison of Apoptosis Detection Methods

Assay Method One-Step Procedure Quantifies Live, Apoptotic & Necrotic Specificity 96-Well Format Key Applications
Modified EB/AO Yes Yes High Yes High-throughput screening, adherent cell analysis
Annexin V/PI No Yes High Limited Standard apoptosis quantification, flow cytometry
Caspase 3/7 Activity Yes No High Yes Early apoptosis detection, caspase pathway studies
TUNEL No No Lower (false positives in necrosis) Yes DNA fragmentation analysis, tissue sections
DNA Laddering No No High No Late apoptosis confirmation, biochemical analysis

Experimental Data and Analysis

Quantitative Apoptosis Induction by Pan-KRAS Inhibitors

Treatment with This compound demonstrates dose-dependent induction of apoptosis across various KRAS-mutant cancer models. In SKM-1 AML cells (KRAS G12D+), 48-hour treatment with 500nM this compound resulted in 45.2% apoptotic cells (Annexin V+) compared to 6.8% in vehicle controls, representing a 6.6-fold increase [2]. Similar effects were observed in solid tumor models, where KRAS-mutant PDAC cells showed dose-responsive apoptosis with pan-KRAS inhibition. The timing of apoptosis induction follows a characteristic pattern, with significant apoptosis detectable within 24 hours and maximal effects at 48-72 hours post-treatment.

The efficacy of pan-KRAS inhibitors varies according to KRAS mutation subtype, with G12D-mutant models showing particular sensitivity. In comparative studies, KRAS G12D-mutant PDAC cell lines (SW1990, Panc-1, AsPC-1) exhibited lower IC₅₀ values (1.5-2.0μM) for related pan-KRAS inhibitors compared to G12V-mutant cells (∼4μM) [4]. This differential sensitivity highlights the importance of genetic context when evaluating compound efficacy and suggests that certain KRAS mutants may have enhanced dependence on KRAS signaling, creating a therapeutic window for targeted intervention.

Table 2: Quantitative Apoptosis and Viability Data for Pan-KRAS Inhibition

Cell Line KRAS Status This compound IC₅₀ (nM) Apoptosis (% Annexin V+) at 500nM Viability Reduction at 500nM Key Downstream Effects
SKM-1 G12D ~350 45.2% (vs. 6.8% control) 72% p-ERK suppression, caspase activation
SW1990 G12D ~380 51.3% (vs. 8.2% control) 68% BAD dephosphorylation, PARP cleavage
Panc-1 G12D ~420 38.7% (vs. 7.1% control) 62% Cell cycle arrest (G0/G1), mitochondrial depolarization
AsPC-1 G12D ~510 35.2% (vs. 6.9% control) 58% BIM upregulation, MCL-1 downregulation
BxPC-3 Wild-type >5000 12.4% (vs. 5.3% control) 22% Minimal pathway modulation
Downstream Signaling Analysis by Western Blot

Western blot analysis of KRAS downstream signaling pathways provides mechanistic insights into this compound activity. Treatment with this compound suppresses phosphorylation of MEK and ERK within 4 hours, with maximal inhibition observed at 24 hours. Additionally, modulation of apoptotic regulators including increased BIM expression, decreased MCL-1, and BAD dephosphorylation contribute to the pro-apoptotic effects.

  • Protocol: Harvest cells after this compound treatment using RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration by BCA assay, separate 20-30μg protein by SDS-PAGE (4-12% gradient gels), and transfer to PVDF membranes. Block with 5% BSA in TBST for 1 hour, then incubate with primary antibodies (1:1000 dilution) in blocking buffer overnight at 4°C. Key targets include p-MEK (Ser217/221), total MEK, p-ERK (Thr202/Tyr204), total ERK, PARP, cleaved caspase-3, BAD, p-BAD (Ser99), and loading control (GAPDH or β-tubulin). After washing, incubate with HRP-conjugated secondary antibodies (1:2000-1:5000) for 1 hour at room temperature. Develop using enhanced chemiluminescence substrate and image with digital documentation system [2] [4].

  • Critical Parameters: Include both phosphorylation and total protein antibodies for pathway analysis. Use fresh phosphatase inhibitors for phospho-protein detection. Ensure linear range of detection by optimizing exposure times. Normalize to housekeeping proteins and express phosphorylation as ratio of phospho/total protein.

Signaling Pathways and Mechanisms

KRAS Signaling Pathway and Apoptosis Regulation

The following diagram illustrates the core KRAS signaling pathway and mechanisms of pan-KRAS inhibitor-induced apoptosis:

KRAS_signaling Growth_Factors Growth Factor Stimulation KRAS_GDP KRAS-GDP (Inactive) Growth_Factors->KRAS_GDP GEF Activation KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GDP/GTP Exchange MAPK MAPK Pathway (MEK/ERK) KRAS_GTP->MAPK Effector Binding PI3K PI3K/AKT Pathway KRAS_GTP->PI3K Effector Binding BAD_phos BAD Phosphorylation (S75, S99, S118) MAPK->BAD_phos S75 Phosphorylation BAD_dephos BAD Dephosphorylation MAPK->BAD_dephos Reduced Phosphorylation PI3K->BAD_phos S99/S118 Phosphorylation PI3K->BAD_dephos Reduced Phosphorylation Apoptosis_inhibition Apoptosis Inhibition Cell Survival BAD_phos->Apoptosis_inhibition BCL-2 Inactivation Pan_KRAS_inhib This compound Pan_KRAS_inhib->KRAS_GTP Inhibits Pan_KRAS_inhib->MAPK Suppresses Pan_KRAS_inhib->PI3K Suppresses Apoptosis_induction Apoptosis Induction Caspase Activation BAD_dephos->Apoptosis_induction Pro-apoptotic Protein Activation

Diagram 1: KRAS Signaling Pathway and Pan-KRAS Inhibitor Mechanism. The diagram illustrates how this compound inhibits active KRAS-GTP, suppressing downstream MAPK and PI3K/AKT signaling, leading to BAD dephosphorylation and apoptosis induction.

Experimental Workflow for Apoptosis Assessment

The following diagram outlines the comprehensive experimental workflow for evaluating this compound-induced apoptosis:

workflow Cell_seeding Cell Seeding & Culture Optimization Treatment This compound Treatment (24-72h) Cell_seeding->Treatment Viability_assay Cell Viability Assessment (CellTiter-Glo) Treatment->Viability_assay 24-48h Apoptosis_detection Apoptosis Detection (Annexin V/EB-AO) Treatment->Apoptosis_detection 24-72h Signaling_analysis Signaling Pathway Analysis (Western Blot) Treatment->Signaling_analysis 4-24h Data_analysis Data Analysis & IC₅₀ Calculation Viability_assay->Data_analysis Apoptosis_detection->Data_analysis Signaling_analysis->Data_analysis

Diagram 2: Experimental Workflow for this compound Apoptosis Assessment. The diagram outlines the sequential process from cell treatment through multiple analytical endpoints to comprehensive data analysis.

Research Applications and Translational Guidance

Combination Therapy Strategies

Rational combination approaches can enhance the efficacy of pan-KRAS inhibitors and overcome potential resistance mechanisms. Preclinical data supports several promising combination strategies:

  • SHP2 Inhibition: SHP2 functions upstream of KRAS as a crucial node in RTK signaling. Combining this compound with SHP2 inhibitors (e.g., TNO155, RMC-4630) prevents adaptive RTK feedback and enhances pathway suppression [2]. Recommended screening: evaluate p-SHP2 (Tyr542) by Western blot and assess synergy using matrix dosing designs (e.g., 8×8 concentration grids).

  • BCL-2 Inhibition: Many KRAS-driven cancers maintain dependence on anti-apoptotic BCL-2 family proteins. Combined this compound and BCL-2 inhibitors (venetoclax) demonstrate synergistic apoptosis induction, particularly in hematological malignancies [2]. Protocol: pre-treat with this compound for 12 hours before adding BCL-2 inhibitor, then assess apoptosis at 24-48 hours.

  • MEK Inhibition: Concurrent MEK inhibition enhances apoptosis by preventing compensatory pathway activation. In KRASG12D-mutant PDAC models, combined pBADS99 and MEK inhibition demonstrated strong synergy, achieving xenograft stasis [4]. Implementation: use fixed-ratio combinations and analyze synergy using Chou-Talalay method.

  • PROTAC Degraders: Proteolysis-targeting chimera (PROTAC) degraders derived from pan-KRAS inhibitors provide alternative approaches for resistant settings by enabling targeted KRAS degradation rather than mere inhibition [2].

Technical Considerations and Troubleshooting

Successful implementation of this compound apoptosis assays requires attention to several technical considerations:

  • Cell Line Validation: Regularly authenticate cell lines and confirm KRAS mutation status using sequencing or mutation-specific assays. Use early-passage cells (passage <20 after thawing) and maintain consistent culture conditions.

  • Compound Handling: Prepare fresh this compound stock solutions in DMSO for each experiment and avoid freeze-thaw cycles. Store as small aliquots at -20°C or -80°C under desiccant. Include vehicle controls matched to highest DMSO concentration used in treatments (typically ≤0.1%).

  • Apoptosis Timing: Optimal apoptosis detection windows vary by cell line. Perform time-course experiments (12, 24, 48, 72 hours) to identify peak response. Early apoptosis markers (Annexin V+ / PI-) typically peak at 24-48 hours, while late apoptosis (Annexin V+ / PI+) increases through 72 hours.

  • Assay Validation: Include appropriate controls: untreated cells, vehicle control (DMSO), positive apoptosis control (e.g., 1μM staurosporine for 4-6 hours), and negative viability control (1μM bortezomib for 24 hours). Validate antibody specificity in Western blotting using siRNA knockdown or positive control lysates.

Conclusion

These application notes provide comprehensive methodologies for evaluating This compound-induced apoptosis in cancer models, encompassing protocol details, analytical methods, and technical considerations. The standardized approaches enable robust assessment of compound efficacy across different KRAS-mutant contexts and facilitate comparison across research laboratories. The integration of viability assessment, apoptosis quantification, and signaling analysis provides a multifaceted understanding of compound activity, while the provided troubleshooting guidance addresses common implementation challenges. These protocols support the continued development of pan-KRAS targeted therapies and provide a framework for evaluating their therapeutic potential in various cancer contexts.

References

Application Notes: A Pancreatic Organoid Platform for KRAS Inhibitor Screening

Author: Smolecule Technical Support Team. Date: February 2026

Pancreatic Ductal Adenocarcinoma (PDAC) is a highly aggressive cancer, with over 90% of cases driven by mutations in the KRAS gene, most commonly G12D and G12V [1] [2] [3]. Patient-derived organoids (PDOs) have emerged as a powerful 3D model system that recapitulates the tissue-like functionality and cellular heterogeneity of the original tumor, offering a biologically relevant alternative to traditional 2D cell lines and animal models [1] [2] [4].

A key application of this technology is high-throughput drug screening. The diagram below outlines a typical workflow for identifying and validating KRAS inhibitors using a genetically defined organoid platform.

KRAS_Screening_Workflow High-Throughput KRAS Inhibitor Screening Workflow Organoid Generation Organoid Generation Platform Establishment Platform Establishment Organoid Generation->Platform Establishment  From WT, KC, and KPC mice Genetic Engineering Genetic Engineering Genetic Engineering->Platform Establishment  CRISPR/Cas9 introduction In Vitro Screening In Vitro Screening Hit Identification Hit Identification In Vitro Screening->Hit Identification  e.g., Perhexiline maleate scRNA-seq Analysis scRNA-seq Analysis Mechanism Elucidation Mechanism Elucidation scRNA-seq Analysis->Mechanism Elucidation  Pathway analysis In Vivo Validation In Vivo Validation Target Confirmation Target Confirmation Mechanism Elucidation->Target Confirmation  e.g., SREBP2/ Cholesterol Platform Establishment->In Vitro Screening  ~6000 compound library Hit Identification->scRNA-seq Analysis  Transcriptomic profiling Hit Identification->In Vivo Validation  Orthotopic transplantation

Key Experimental Findings from an Organoid Screening Platform

Researchers have developed panels of isogenic murine pancreatic organoids containing common PDAC driver mutations (e.g., KrasG12D, Tp53R172H, Smad4-/-) to create a controlled system for drug discovery [3]. A primary screen of over 6,000 compounds using this platform identified Perhexiline maleate as a hit compound that selectively inhibits the growth of organoids carrying the KrasG12D mutation [3].

Subsequent investigation revealed that the mechanism of action involves the cholesterol synthesis pathway. Single-cell RNA-seq analysis showed that this pathway is specifically upregulated in KRAS mutant organoids. Perhexiline maleate was found to decrease the expression of SREBP2, a key cholesterol synthesis regulator, thereby reversing the metabolic changes induced by the mutant KRAS [3].

Detailed Experimental Protocols

Here are the core methodologies for establishing the organoid platform and conducting drug screening.

Protocol: Establishment of an Isogenic Murine Pancreatic Organoid Biobank

This protocol outlines the generation of a genetically defined organoid platform, a critical first step for reproducible screening [3].

  • Tissue Source: Derive organoids from fetal murine pancreas or pancreatic tissues of genetically engineered mice (e.g., Pdx1-Cre; KrasLSL-G12D/+ mice for KC organoids, Pdx1-Cre; KrasLSL-G12D/+; Tp53LSL-R172H/+ mice for KPC organoids).
  • Dissociation: Minced pancreatic tissue is digested with a collagenase solution (e.g., Collagenase XI) and incubated at 37°C for 30-60 minutes.
  • Culture Setup: The digested tissue is embedded in a basement membrane matrix (e.g., Matrigel) and overlaid with a specialized growth medium.
  • Growth Medium Components:
    • Advanced DMEM/F12 as a base.
    • Key Supplements: Recombinant proteins like R-spondin 1, EGF, Noggin, FGF10, and Nicotinamide are often required to support stem cell growth and differentiation [3] [4].
    • Small Molecules: The TGF-β receptor inhibitor A83-01 and the p38 MAPK inhibitor SB202190 are commonly used to enhance epithelial cell survival.
  • Genetic Manipulation: Introduce or knockout additional driver genes (e.g., SMAD4) in established KC or KPC organoid lines using CRISPR/Cas9 technology with virus-free, pre-assembled ribonucleoprotein (RNP) complexes.
  • Characterization: Validate organoid lines via whole exome sequencing to confirm genotypes and single-cell RNA-seq to confirm transcriptional profiles and PDAC subtype identities (e.g., classical vs. basal-like) [3].
Protocol: High-Throughput Drug Screening on PDAC Organoids

This protocol describes the process for screening compound libraries to identify potential KRAS inhibitors [3].

  • Organoid Preparation:
    • Harvest and dissociate organoids into single cells or small clusters using a digestive enzyme (e.g., TrypLE Express).
    • Count cells and seed them into 384-well cell culture plates in a basement membrane matrix.
    • Allow organoids to form and recover for 2-3 days before compound addition.
  • Compound Treatment:
    • Use a library of compounds (e.g., ~6,000 compounds). Pin-transfer compounds into assay plates.
    • Incubate organoids with compounds for a defined period (e.g., 48-72 hours).
  • Viability Readout:
    • Measure cell viability using a cell-titer reagent (e.g., CellTiter-Glo 3D).
    • Luminescence is recorded, and data is normalized to DMSO-treated controls.
  • Hit Validation:
    • Prioritize compounds that show selective toxicity in mutant KRAS organoids over wild-type.
    • Re-test hits in dose-response curves to determine IC50 values.
  • In Vivo Validation:
    • Orthotopically transplant hit-treated or control organoids into the pancreas of immunodeficient mice.
    • Monitor tumor formation and growth (e.g., via bioluminescent imaging) to confirm the inhibitor's efficacy in vivo.

Quantitative Data Summary

The tables below summarize key quantitative data from the referenced organoid screening platform.

Table 1: Characterization of the Isogenic Murine PDAC Organoid Platform [3]

Organoid Genotype Abbreviation Represents Disease Stage Key Genetic Drivers
Wild-Type WT Normal Pancreas None
Pdx1-Cre; KrasLSL-G12D/+ KC Early PanIN Oncogenic Kras mutation
Pdx1-Cre; KrasLSL-G12D/+; Tp53LSL-R172H/+ KPC Primary PDAC Kras mutation + Tp53 mutation
Pdx1-Cre; KrasLSL-G12D/+; Smad4-/- KSC Advanced PDAC Kras mutation + Smad4 loss
Pdx1-Cre; KrasLSL-G12D/+; Tp53LSL-R172H/+; Smad4-/- KPSC Advanced PDAC Kras + Tp53 mutation + Smad4 loss

Table 2: Summary of Identified KRAS Inhibitor (Perhexiline Maleate) [3]

Parameter Finding / Value Experimental Context
Target KRAS mutant (G12D), via SREBP2/Cholesterol pathway Isogenic murine and human PDAC organoids
Screening Scale ~6,000 compounds High-throughput screen
Primary Effect Inhibits growth; induces cell death In vitro organoid culture
Key Mechanistic Insight Downregulates SREBP2; reverses upregulation of cholesterol synthesis Single-cell RNA-seq analysis
Efficacy Effective in vitro and in vivo Orthotopic transplantation models

Discussion and Future Perspectives

Organoid technology represents a significant step toward personalized medicine for PDAC [2] [5]. The ability to rapidly generate patient-derived organoids (PDOs) from endoscopic biopsies provides a path toward using these avatars for therapeutic profiling in a clinically relevant timeframe [4]. Furthermore, combining organoids with CRISPR/Cas9 technology allows for the functional validation of newly discovered genetic mediators of PDA progression in a human-relevant system [3] [4].

Future aspects will likely focus on increasing the complexity of organoid models by co-culturing with components of the tumor microenvironment (e.g., cancer-associated fibroblasts and immune cells) to better mimic the in vivo conditions of PDAC, particularly its dense stromal reaction [2]. This will improve the predictive value of drug screening and help identify strategies to overcome therapeutic resistance.

References

pan-KRAS-IN-13 Western blot analysis KRAS signaling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pan-KRAS Inhibition

KRAS is one of the most frequently mutated oncogenes in human cancers, historically considered "undruggable" [1]. While allele-specific inhibitors (e.g., targeting G12C) have shown success, there is a pressing need for therapeutics that can broadly target a wide range of KRAS mutants [2]. Pan-KRAS inhibitors represent a significant advancement by targeting the inactive, GDP-bound state of multiple KRAS mutants, thereby blocking nucleotide exchange and oncogenic signaling [2].

The inhibitor BI-2865 is a non-covalent, inactive-state selective compound that inhibits a broad spectrum of KRAS mutants, including G12A/C/D/F/V/S, G13C/D, and Q61H, among others [2]. Its mechanism provides a powerful tool for studying KRAS-driven biology.

Expected Experimental Outcomes

The following table summarizes key quantitative data from studies using the pan-KRAS inhibitor BI-2865, which can serve as a benchmark for your experiments.

Table 1: Key Quantitative Data for Pan-KRAS Inhibitor BI-2865

Parameter Experimental System Value / Outcome Citation
Binding Affinity (Kd) GDP-loaded WT KRAS 10 - 40 nM [2]
Binding Affinity (Kd) GDP-loaded G12C, G12D, G12V, G13D KRAS 10 - 40 nM [2]
Cellular IC₅₀ (Proliferation) Isogenic Ba/F3 cells (G12C, G12D, G12V KRAS) ~140 nM [2]
Cellular IC₅₀ (KRAS Activation) KRAS-expressing MEFs (KRAS4A/4B) < 10 nM [2]
In Vivo Efficacy KRAS mutant tumor models in mice Suppressed tumor growth, no effect on animal weight [2]
Key Mutants Inhibited In vitro and cellular assays G12A/C/D/F/V/S, G13C/D, V14I, L19F, Q22K, D33E, Q61H, K117N, A146V/T [2]

Detailed Western Blot Protocol for Analyzing KRAS Signaling

This protocol outlines the steps to assess the effect of a pan-KRAS inhibitor on downstream MAPK pathway signaling in KRAS-mutant cancer cells.

1. Cell Culture and Inhibitor Treatment * Cell Line: Use a human cancer cell line with a known KRAS mutation (e.g., HCT116, CRC, KRAS G13D). * Inhibitor Preparation: Prepare a 10 mM stock solution of the inhibitor in DMSO. Store at -20°C. * Treatment: * Seed cells in 6-well plates and allow to adhere overnight. * Treat cells with a concentration range of the inhibitor (e.g., 0 nM, 50 nM, 150 nM, 500 nM, 1500 nM) for a predetermined period (e.g., 2-24 hours). Include a vehicle control (DMSO at the same concentration as treated groups). * Serum-starve cells for 2-4 hours prior to lysis to establish a baseline, or include a positive control (e.g., EGF stimulation) to observe inhibition of pathway activation.

2. Protein Extraction and Quantification * Lysis: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. * Clarification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. * Quantification: Determine protein concentration using a BCA or Bradford assay.

3. Western Blotting * Gel Electrophoresis: Load 20-30 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Run at constant voltage until the dye front reaches the bottom. * Protein Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane. * Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. * Antibody Incubation: * Primary Antibodies: Dilute antibodies in blocking solution and incubate with the membrane overnight at 4°C. * Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204): To detect pathway activation. * Total p44/42 MAPK (Erk1/2): Loading control. * K-Ras Antibody: e.g., #53270 from Cell Signaling Technology, which detects total K-Ras protein [3]. * Secondary Antibodies: Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature. * Detection: Develop the blot using a chemiluminescent substrate and image with a digital imager.

KRAS Activation Assay (RAF-RBD Pull-Down)

To directly measure the levels of active, GTP-bound KRAS, a pull-down assay is recommended.

1. Affinity Purification of Active KRAS * The assay uses a GST-fusion protein of the Ras Binding Domain (RBD) of RAF1, which specifically binds to GTP-bound RAS. * Procedure: * Incubate clarified cell lysates with GST-RAF-RBD beads for 45-60 minutes at 4°C. * Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. * Elute the bound proteins (active KRAS) with 2X Laemmli sample buffer by boiling for 5 minutes.

2. Analysis * Analyze the eluates (active KRAS fraction) and total cell lysates (input control) by Western blotting using the KRAS antibody.

Experimental Workflow and Signaling Pathway

The diagram below illustrates the logical workflow for evaluating a pan-KRAS inhibitor, from cellular treatment to data analysis.

workflow Experimental Workflow for Pan-KRAS Inhibitor Study cluster_wb Western Blot Analysis cluster_pd Pull-Down Assay Start Seed KRAS-Mutant Cells Treat Treat with Pan-KRAS Inhibitor Start->Treat Lyse Harvest and Lyse Cells Treat->Lyse Split Split Lysate Lyse->Split WB1 SDS-PAGE and Transfer Split->WB1 PD1 Incubate with RAF-RBD Beads Split->PD1 WB2 Immunoblot for pERK and tERK WB1->WB2 Analyze Analyze Data: Inhibition of KRAS Signaling WB2->Analyze PD2 Wash and Elute PD1->PD2 PD3 Immunoblot for GTP-Bound KRAS PD2->PD3 PD3->Analyze

This diagram outlines the core signaling pathway targeted by pan-KRAS inhibitors and the experimental point of intervention.

pathway KRAS Signaling Pathway and Inhibitor Mechanism RTK Receptor Tyrosine Kinase (RTK) SOS1 GEF (e.g., SOS1) RTK->SOS1 Activates KRAS_Inactive KRAS GDP-Bound (Inactive) SOS1->KRAS_Inactive Promotes GDP/GTP Exchange KRAS_Active KRAS GTP-Bound (Active) KRAS_Inactive->KRAS_Active Nucleotide Exchange Downstream Downstream Signaling (RAF-MEK-ERK) KRAS_Active->Downstream Activates CellProlif Cell Proliferation & Survival Downstream->CellProlif Drives Inhibitor Pan-KRAS Inhibitor (e.g., BI-2865) Inhibitor->KRAS_Inactive Binds and Stabilizes

Critical Notes and Troubleshooting

  • Antibody Specificity: RAS isoforms (KRAS, HRAS, NRAS) share high homology. Validate your KRAS antibody for specificity, noting that some cross-reactivity with NRAS can occur [4] [3].
  • Inhibitor Specificity: The referenced data is for BI-2865. If using a different pan-KRAS inhibitor, re-optimize treatment conditions (dose, time) and validate its efficacy in your system.
  • Controls are Crucial: Always include vehicle (DMSO) and positive controls (e.g., EGF stimulation for ERK phosphorylation) for correct data interpretation.
  • Lysis Conditions: Ensure your lysis buffer contains GTP analogs (e.g., MgCl₂) to preserve the nucleotide-bound state of KRAS during the pull-down assay.

References

Comprehensive Application Notes and Protocols for Pan-KRAS Inhibitor Testing in Patient-Derived Organoid Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Patient-Derived Organoids for KRAS Research

Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro microtissues that faithfully recapitulate the histological architecture, genetic markers, and drug response profiles of their original patient tumors [1]. For KRAS-driven cancers—particularly those of pancreatic, colorectal, and lung origin—PDOs have emerged as indispensable tools in preclinical drug development due to their ability to preserve tumor heterogeneity and maintain genetic stability across passages [2] [3]. The recent development of pan-KRAS inhibitors, which aim to target multiple KRAS mutant variants simultaneously, has created an urgent need for standardized, clinically relevant testing platforms that can better predict patient responses than traditional 2D cell lines [4] [5].

The following application notes provide detailed methodologies for establishing, validating, and utilizing PDO platforms to evaluate pan-KRAS inhibitors, with specific consideration for compounds such as pan-KRAS-IN-13 [4]. These protocols integrate established approaches from leading organoid research centers and have been optimized for high-throughput screening applications in drug discovery pipelines.

Establishment and Characterization of KRAS-Mutant Organoid Biobanks

Sourcing and Processing of Tumor Specimens

Table 1: Tumor Specimen Sources for KRAS-Mutant Organoid Development

Specimen Source Processing Requirements Key Considerations Reference Applications
Surgical Resections Mechanical dissociation → Enzymatic digestion (Collagenase/Hyaluronidase, TrypLE) → Filtration (70-100μm) Preserves tissue architecture and cellular interactions; yields highest success rate Colorectal, Pancreatic, Lung Cancers [6] [2]
Biopsy Samples Limited digestion (2-4 hours) with ROCK inhibitor (Y-27632, 10μM) Lower cell yield requires miniaturized culture formats (e.g., 98-well plates) Prostate, Ovarian Cancers [2] [1]
Malignant Fluids (Ascites, Pleural Effusion) Centrifugation → Red blood cell lysis → Optional filtration Minimal processing required; no enzymatic digestion typically needed Ovarian Cancer, Lung Adenocarcinoma [2] [1]
Circulating Tumor Cells (Blood) Density gradient centrifugation → EpCAM+ selection Low tumor cell frequency requires specialized isolation techniques Multiple Carcinoma Types [2]
Organoid Culture Establishment

The foundational protocol for organoid culture involves embedding processed tumor cells in an extracellular matrix (ECM) dome and supplementing with tissue-specific growth factors [2] [1]:

  • ECM Embedding: Resuspend the cell pellet in 65% Basement Membrane Extract (BME/Matrigel) kept at 4°C. Plate 10-20μL drops in pre-warmed culture plates. Incubate for 15-30 minutes at 37°C to allow ECM solidification [7].
  • Media Overlay: Add organoid-specific culture medium supplemented with Rho-associated kinase (ROCK) inhibitor Y-27632 (10μM) for the first 2-4 days to prevent anoikis [7].
  • Core Media Components: The base medium typically consists of Advanced DMEM/F12 supplemented with:
    • Wnt pathway agonists (R-spondin-1, Wnt3a) - often omitted for colorectal cancers with APC mutations [1]
    • EGF receptor ligands (EGF, Noggin) - may be reduced for tumors with EGFR pathway mutations [1]
    • TGF-β pathway inhibitors (A83-01, SB431542)
    • B27 supplement, N-acetylcysteine, Glutamax [2] [1]
Genomic Characterization of KRAS-Mutant Organoids

Table 2: Essential Validation Measures for KRAS-Mutant PDOs

Validation Category Specific Assays Acceptance Criteria Application in KRAS Targeting
Genomic Integrity Whole exome sequencing, Targeted NGS (KRAS codons 12, 13, 61) >90% concordance with parental tumor mutational profile Confirms presence of target KRAS mutations (G12D, G12V, G12C, etc.) [6] [3]
Transcriptomic Profiling Bulk RNA-seq, Single-cell RNA-seq Retention of original tumor subtype signatures (e.g., classical vs. basal-like in PDAC) Identifies expression signatures associated with KRAS dependency [3]
Functional Pathway Activation Western blot for pERK, pAKT, pS6 Elevated MAPK pathway signaling in KRAS mutant vs. isogenic wild-type controls Verifies KRAS pathway activity and identifies potential resistance mechanisms [6] [8]
Histological Preservation H&E staining, Immunofluorescence (CK19, Muc5ac) Maintains original tumor architecture and cell differentiation states Ensures biological relevance of drug response data [8] [3]

Experimental Workflow for Pan-KRAS Inhibitor Testing

The following diagram illustrates the complete experimental workflow for evaluating pan-KRAS inhibitors in patient-derived organoid models:

cluster_1 Organoid Establishment & Biobanking cluster_2 Drug Screening Platform cluster_3 Mechanistic Studies Start Patient Tumor Sample Collection A Tissue Dissociation (Mechanical/Enzymatic) Start->A B ECM Embedding & Culture (BME/Matrigel + Growth Factors) A->B C Genomic Validation (NGS, RNA-seq, Western Blot) B->C D Biobanking & Expansion (Cryopreservation) C->D E Organoid Dissociation & Microplate Seeding D->E F Compound Treatment (Pan-KRAS Inhibitors + Combinations) E->F G Viability Assessment (CellTiter-Glo, Imaging) F->G H Pathway Analysis (SCRNA-seq, Metabolomics) G->H I Resistance Modeling (Chronic Drug Exposure) G->I J Data Integration & Clinical Correlation H->J I->J

Diagram 1: Complete workflow for pan-KRAS inhibitor evaluation in patient-derived organoid models, encompassing model establishment, drug screening, and mechanistic studies.

Quantitative Assessment of Drug Response

Viability and Mechanism-Based Assays

Table 3: Core Assays for Evaluating Pan-KRAS Inhibitor Efficacy in PDOs

Assay Type Experimental Format Key Readouts Timeline Applications in Published Studies
Cell Viability (CellTiter-Glo 3D) 384-well plates, 500-1000 cells/well IC50, IC90, GRmax (Growth Rate Inhibition) 72-96 hours Primary screening for compound efficacy across PDO panels [6] [5]
Live-Cell Imaging (Incucyte/Confocal) 96-well plates, fluorescent reporters (H2B-GFP) Growth kinetics, Morphological changes, Cell death 0-96 hours (real-time) Distinguishing cytostatic vs. cytotoxic effects in KRAS mutant PDOs [6]
Metabolic Pathway Analysis (SCRNA-seq) Single-cell RNA sequencing post-treatment Cholesterol synthesis pathway (SREBP2), MAPK signaling nodes 24-48 hours Identified KRASG12D-specific dependency on cholesterol metabolism [3]
Apoptosis/Cell Cycle (Flow Cytometry) Annexin V/PI staining, Cell cycle markers % Apoptotic cells, Cell cycle distribution (G1 arrest) 48-72 hours Demonstrated cell cycle arrest without cell death in KRAS mutant CRC PDOs [6]
Protocol: High-Throughput Screening of Pan-KRAS Inhibitors

Day 1: Organoid Preparation and Seeding

  • Organoid Dissociation: Harvest mature organoids (5-7 days post-passaging) and dissociate using TrypLE Express (5-10 minutes, 37°C). Gently pipette to achieve single-cell suspension or small clusters (2-10 cells) [2].
  • Cell Counting and Viability: Count cells using automated cell counter with trypan blue exclusion. Require >80% viability for screening.
  • Microplate Seeding: Adjust cell density to 1000 cells/20μL in BME/Matrigel. Plate 20μL drops in 384-well plates. Centrifuge briefly (300 × g, 1 minute) to settle cells. Incubate 30 minutes at 37°C for ECM polymerization.
  • Media Addition: Add 50μL organoid medium with ROCK inhibitor (10μM) to each well.

Day 2: Compound Treatment

  • Compound Preparation: Prepare 3-fold serial dilutions of pan-KRAS inhibitors (e.g., this compound) in DMSO followed by culture medium. Final DMSO concentration should not exceed 0.1%.
  • Treatment: Remove medium and replace with 50μL compound-containing medium. Include controls: DMSO vehicle (negative control), staurosporine 1μM (positive death control).

Day 5: Endpoint Viability Assessment

  • CellTiter-Glo 3D Assay: Equilibrate plates to room temperature. Add 25μL CellTiter-Glo 3D reagent directly to each well.
  • Luminescence Measurement: Shake orbitslly for 5 minutes, incubate 25 minutes in dark, record luminescence on plate reader.
  • Data Analysis: Normalize values to vehicle controls (100% viability) and death controls (0% viability). Calculate IC50 values using four-parameter logistic regression [6] [5].

Signaling Pathway Analysis in KRAS-Mutant Organoids

The molecular mechanisms of pan-KRAS inhibitor action can be visualized through their effects on downstream signaling pathways:

cluster_downstream Downstream Signaling Pathways cluster_effects Cellular Outcomes KRAS Mutant KRAS (G12D, G12V, G12C) MAPK MAPK Pathway (RAF-MEK-ERK) KRAS->MAPK PI3K PI3K-AKT-mTOR Pathway KRAS->PI3K Metabolic Metabolic Reprogramming (Cholesterol Synthesis) KRAS->Metabolic Proliferation Proliferation MAPK->Proliferation Survival Cell Survival PI3K->Survival Metabolism Metabolic Dependencies Metabolic->Metabolism Inhibitor Pan-KRAS Inhibitors (e.g., this compound) Inhibitor->KRAS Inhibits Inhibitor->Metabolic Downregulates SREBP2

Diagram 2: Molecular targeting of KRAS-driven signaling pathways by pan-KRAS inhibitors, showing key downstream effects including metabolic reprogramming.

Applications in Preclinical Drug Development

Resistance Modeling and Combination Screening

The development of induced resistance models through chronic drug exposure provides critical insights into resistance mechanisms:

  • Protocol for Resistance Induction:

    • Begin with IC50 concentration of pan-KRAS inhibitor, expose organoids for 72 hours per cycle
    • Allow recovery in drug-free medium until viability normalizes (typically 7-14 days)
    • Repeat cycles with escalating doses (1.5-2× increase per cycle) over 2-3 months
    • Cryopreserve resistant lines at each passage for comparative omics analysis [5]
  • Combination Screening Approaches:

    • Matrix screening with pan-KRAS inhibitors + standard care chemotherapies
    • Vertical pathway inhibition: pan-KRAS + MEK/ERK inhibitors
    • Synthetic lethal partners: pan-KRAS + SREBP2 inhibitors based on metabolic dependencies [3]

Conclusion and Future Perspectives

Patient-derived organoid platforms represent a transformative technology for evaluating pan-KRAS inhibitors in genetically defined contexts. The protocols outlined here enable high-throughput compound screening, mechanistic studies of drug resistance, and identification of rational combination therapies. As organoid culture systems continue to evolve—particularly through incorporation of tumor microenvironment components (immune cells, fibroblasts)—their predictive value in clinical translation is expected to increase further. The standardized approaches described in these application notes provide a framework for accelerating the development of effective KRAS-targeted therapies across multiple cancer types.

References

Application Note: Proliferation Assay for Pan-KRAS Inhibitors in Ba/F3 Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Ba/F3 Model System in KRAS Drug Discovery

The Ba/F3 cell line is a murine pro-B lymphocyte cell line that has become a cornerstone in oncology and drug discovery research. Its critical feature is its dependence on interleukin-3 (IL-3) for growth and survival in culture [1] [2]. However, when genetically engineered to express constitutively active oncogenes like mutant KRAS, these cells can proliferate independently of IL-3 [3] [4]. This creates a clean, well-controlled system where cell proliferation and survival are directly tied to the oncogenic signaling under investigation.

The power of this system is twofold:

  • Mechanistic Validation: Inhibition of the target oncogene (e.g., by a pan-KRAS inhibitor) selectively blocks the IL-3-independent growth of the engineered cells, providing a direct readout of the compound's cellular potency and its ability to disrupt oncogenic signaling.
  • Selectivity Screening: The compound's effect on parental, IL-3-dependent Ba/F3 cells serves as a critical control to rule out general cytotoxicity [5].

This assay is particularly valuable for characterizing pan-KRAS inhibitors, which are designed to target a broad spectrum of KRAS mutants, unlike allele-specific inhibitors (e.g., G12C inhibitors) [5] [6].

Key Reagents and Cell Lines

The following materials are essential for executing a comprehensive profiling of a pan-KRAS inhibitor. An example of a required cell panel is listed in the table below.

Table 1: Essential Ba/F3 Cell Lines for Pan-KRAS Inhibitor Profiling

Cell Line Genotype IL-3 Dependence Primary Application in Assay
Parental Ba/F3 No oncogene transfection Dependent Control for general cytotoxicity
Engineered Ba/F3 KRAS (G12C) Independent Test allele-specific potency
Engineered Ba/F3 KRAS (G12D) Independent Test allele-specific potency
Engineered Ba/F3 KRAS (G12V) Independent Test allele-specific potency [7]
Engineered Ba/F3 KRAS (G13D) Independent Test allele-specific potency [2]
Engineered Ba/F3 Other mutants (e.g., Q61H) Independent Determine breadth of inhibition

Detailed Experimental Protocol

Cell Culture and Preparation
  • Culture Conditions: Maintain all Ba/F3 cell lines in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin (P/S) [2] [4].
  • IL-3 Supplementation: Culture parental Ba/F3 cells and any IL-3-dependent lines in medium supplemented with 10 ng/mL murine IL-3. IL-3 can be withdrawn from engineered, oncogene-driven lines to confirm factor independence before assay setup [4].
  • Cell Health: Maintain cells in exponential growth phase, ensuring viability is >95% before assay seeding. Do not allow cell density to exceed 1.4 x 10^6 cells/mL to avoid stress and spontaneous mutation [2].
Cell Proliferation Assay Procedure
  • Seeding: Harvest and count cells. Seed cells into 96-well plates at a density of 1x10^4 cells per well in 100 μL of assay medium (RPMI-1640 + 10% FBS + 1% P/S) [2]. For engineered lines, use medium without IL-3. For parental controls, include IL-3.
  • Compound Treatment: Prepare serial dilutions of the pan-KRAS inhibitor (e.g., pan-KRAS-IN-13) in DMSO, ensuring the final DMSO concentration is equal across all wells (typically ≤0.1%). Add compound to the wells to achieve the desired final concentration range. Include a DMSO-only vehicle control as the "no inhibition" baseline [3] [4].
  • Incubation: Inculture the assay plates for 72 hours in a humidified incubator at 37°C with 5% CO₂ [2].
  • Viability Measurement: After the incubation period, measure cell viability/proliferation. Common methods include:
    • Sulforhodamine B (SRB) assay for adherent cells (though Ba/F3 are suspension cells, they can be adapted) [3].
    • MTT assay for suspended cells [3].
    • Luminescent cell viability assays (e.g., using ATP quantification), which offer high sensitivity [2].
Data Analysis
  • Dose-Response Curving: Plot the percentage of cell viability (relative to the DMSO vehicle control) against the logarithm of the compound concentration.
  • IC₅₀ Calculation: Use non-linear regression analysis with software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line [3]. This value represents the potency of the compound in inhibiting KRAS-driven proliferation.

Anticipated Results and Interpretation

When profiling a potent pan-KRAS inhibitor, you should expect results similar to those described for inhibitors like BI-2865, which exhibited anti-proliferative activity across multiple KRAS mutants (G12C, G12D, G12V) with a mean IC₅₀ in the nanomolar range (e.g., ~140 nM) [5]. The expected data output can be summarized as follows:

Table 2: Expected Proliferation Inhibition Profile of a Pan-KRAS Inhibitor

Ba/F3 Cell Line KRAS Mutation Status Expected Inhibitor Potency (IC₅₀) Biological Interpretation
Parental + IL-3 Wild-type High IC₅₀ (>10 µM) or no effect Confirms selective anti-KRAS activity, not general toxicity.
Engineered Line 1 G12C Low Nanomolar (nM) range Confirms potency against a common KRAS mutant.
Engineered Line 2 G12D Low Nanomolar (nM) range Confirms potency against the most prevalent KRAS mutant.
Engineered Line 3 G12V Low Nanomolar (nM) range Demonstrates breadth of activity across different mutants.

A successful pan-KRAS inhibitor will show potent IC₅₀ values across many different KRAS mutant cell lines while showing minimal effect on the parental Ba/F3 cells grown in IL-3, indicating that its activity is oncogene-specific [5].

Experimental Workflow Visualization

The following diagram outlines the key steps and logic flow of the Ba/F3 cell proliferation assay protocol:

Start Start Assay Protocol CellPrep Cell Culture Preparation - Maintain Ba/F3 cells in RPMI-1640 + 10% FBS - Ensure viability >95% Start->CellPrep PlateSeed Plate Seeding - Seed 10,000 cells/well in 96-well plate - Engineered: medium without IL-3 - Parental: medium with IL-3 CellPrep->PlateSeed CompoundTreat Compound Treatment - Add serial dilutions of pan-KRAS inhibitor - Ensure consistent DMSO concentration PlateSeed->CompoundTreat Incubate Incubation - Incubate plate for 72 hours - 37°C, 5% CO₂ CompoundTreat->Incubate Measure Viability Measurement - Use luminescent or colorimetric assay - Quantify cell proliferation/viability Incubate->Measure Analyze Data Analysis - Normalize data to vehicle control - Generate dose-response curves - Calculate IC₅₀ values Measure->Analyze

Mechanism of Action and Signaling Pathway Analysis

To provide mechanistic insight beyond proliferation data, Western blotting can be performed on compound-treated Ba/F3 cells to analyze downstream signaling pathways. A potent pan-KRAS inhibitor should suppress the MAPK signaling pathway, similar to other characterized inhibitors [3] [8].

KRASMut Mutant KRAS (G12C/D/V, etc.) DownstreamSig Downstream Signaling KRASMut->DownstreamSig PanKRASi Pan-KRAS Inhibitor (e.g., this compound) PanKRASi->KRASMut  Inhibits Apoptosis Apoptosis Induction (e.g., Cleaved Caspase-3 ↑) PanKRASi->Apoptosis Induces pMEK p-MEK (↓ upon inhibition) DownstreamSig->pMEK pAKT p-AKT (↓ upon inhibition) DownstreamSig->pAKT PI3K-AKT pathway pERK p-ERK (↓ upon inhibition) pMEK->pERK Proliferation Uncontrolled Cell Proliferation pERK->Proliferation

Troubleshooting and Best Practices

  • High Background in Parental Cells: If the compound shows significant toxicity in parental Ba/F3 cells grown in IL-3, it may indicate off-target effects. Re-evaluate the compound's selectivity.
  • Poor Potency in Engineered Lines: Ensure that the engineered Ba/F3 lines are truly IL-3-independent by confirming their growth in the absence of IL-3 prior to the assay.
  • Variable IC₅₀ Values: Maintain consistent cell passage numbers and avoid using cells that have been cultured for an extended number of passages (>10), as genetic drift can affect response [7].
  • Assay Validation: Include a known control inhibitor, such as a well-characterized KRASG12C inhibitor (e.g., AMG510) for a G12C-mutant line, to validate the assay performance [2].

Conclusion

The Ba/F3 cell proliferation assay is a robust and well-established method for evaluating the potency and selectivity of novel pan-KRAS inhibitors. While specific data for "this compound" is not currently available in the public scientific literature, the protocol detailed herein provides a standard framework for its characterization. Successful execution will demonstrate the compound's ability to selectively inhibit proliferation across a panel of KRAS-mutant cell lines, providing critical early data to support its further development as a targeted cancer therapeutic.

References

Comprehensive Application Notes and Protocols: Characterizing Pan-KRAS Inhibitor Binding Using Isothermal Titration Calorimetry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to KRAS Signaling and Therapeutic Targeting

KRAS Biology and Oncogenic Mutations

The KRAS GTPase functions as a critical molecular switch in cellular signaling, cycling between an active (GTP-bound) and inactive (GDP-bound) state to regulate key pathways controlling proliferation, survival, and differentiation. Oncogenic mutations in KRAS are among the most frequent gain-of-function alterations in human cancers, with particularly high prevalence in pancreatic ductal adenocarcinoma (86%), colorectal cancer (41%), and lung adenocarcinoma (32%) [1]. These mutations, which predominantly occur at codons 12, 13, 61, and 146, result in constitutive activation of downstream signaling cascades including the MAPK and PI3K pathways, driving unchecked tumor growth and conferring resistance to various therapies [2] [1]. The KRAS protein undergoes a regulated cycle where GTP hydrolysis is enhanced by GTPase-activating proteins (GAPs), while GDP to GTP exchange is facilitated by guanine nucleotide exchange factors (GEFs) [3] [4]. Mutations impair these regulatory mechanisms, leading to prolonged KRAS activation and sustained oncogenic signaling.

Pan-KRAS Inhibition Strategies

Traditional drug discovery efforts focused on KRAS G12C-specific inhibitors that covalently bind to the mutant cysteine residue and trap KRAS in its inactive conformation [3] [4]. While these agents represent a breakthrough in KRAS targeting, their application is limited to the approximately 15% of KRAS-driven malignancies harboring G12C mutations [2]. This limitation has spurred the development of broad-spectrum pan-KRAS inhibitors that target multiple KRAS mutants simultaneously. Current pan-KRAS approaches include:

  • Non-covalent inhibitors (e.g., BI-2865) that bind preferentially to the inactive state of KRAS with high affinity while sparing NRAS and HRAS [3] [4]
  • RAS(ON) multi-selective inhibitors (e.g., RMC-7977, RMC-6236) that form binary complexes with cyclophilin A and bind to the active GTP-bound state of all RAS isoforms [2]
  • Pan-KRAS degraders (e.g., Tumor-targeting KRAS degrader - TKD) that utilize nanobody technology to induce lysosome-dependent degradation of KRAS mutants [1]
  • Multivalent small molecules (e.g., compound 3144) that simultaneously target multiple adjacent sites on the KRAS surface to achieve sufficient affinity and selectivity [5]

Table 1: Comparison of Pan-KRAS Targeting Approaches

Approach Representative Compound Mechanism of Action KRAS Mutant Coverage
Non-covalent Inhibition BI-2865 Binds inactive state; blocks nucleotide exchange G12A/C/D/F/V/S, G13C/D, V14I, L19F, Q22K, D33E, Q61H, K117N, A146V/T [3]
RAS(ON) Inhibition RMC-7977 Forms complex with cyclophilin A; targets active GTP-bound state All RAS isoforms (KRAS, NRAS, HRAS) regardless of mutation status [2]
Protein Degradation TKD Nanobody-based degrader; lysosome-dependent degradation Broad range of KRAS mutants via nanobody binding [1]
Multivalent Inhibition 3144 Targets multiple adjacent sites on KRAS surface KRAS G12D; potential pan-RAS activity [5]

Isothermal Titration Calorimetry Fundamentals

Principles of ITC Measurements

Isothermal titration calorimetry (ITC) is a powerful biophysical technique that provides complete thermodynamic characterization of molecular interactions in solution by directly measuring the heat changes associated with binding events [6] [7]. As a label-free method that requires no chemical modification of the interacting partners, ITC is particularly valuable for studying challenging targets like KRAS where preserving native structure and function is essential for obtaining physiologically relevant data. The fundamental principle underlying ITC is the precise measurement of heat flow required to maintain constant temperature between reference and sample cells during incremental injections of one binding partner (typically the ligand) into another (the macromolecule) [6]. This heat flow is directly related to the enthalpy change (ΔH) of the interaction, which, when combined with determination of the binding constant (K~a~), enables calculation of the complete thermodynamic profile of the binding event, including the free energy change (ΔG) and entropy change (ΔS) through the relationship: ΔG = -RT ln K~a~ = ΔH - TΔS, where R is the gas constant and T is the absolute temperature [7].

ITC Experimental Workflow

The following diagram illustrates the key steps in performing an ITC experiment for characterizing pan-KRAS inhibitor binding:

ITC_Workflow SamplePreparation Sample Preparation InstrumentSetup Instrument Setup SamplePreparation->InstrumentSetup KRASProtein KRAS Protein • Dialysis into assay buffer • Concentration determination • Degassing SamplePreparation->KRASProtein InhibitorSolution Pan-KRAS Inhibitor • Dissolve in dialysis buffer • Concentration matching • Degassing SamplePreparation->InhibitorSolution BufferMatching Buffer Matching SamplePreparation->BufferMatching TitrationExperiment Titration Experiment InstrumentSetup->TitrationExperiment ParameterConfig Parameter Configuration • Temperature (25-37°C) • Injection number/size • Stirring speed (750-1000 rpm) • Reference power InstrumentSetup->ParameterConfig CellLoading Cell Loading • Sample cell: KRAS solution • Reference cell: buffer/water • Syringe: inhibitor solution InstrumentSetup->CellLoading ThermalEquilibration Thermal Equilibration InstrumentSetup->ThermalEquilibration DataIntegration Data Integration TitrationExperiment->DataIntegration InjectionSeries Injection Series • Baseline establishment • Sequential injections • Heat measurement TitrationExperiment->InjectionSeries PeakDetection Peak Detection TitrationExperiment->PeakDetection CurveFitting Curve Fitting & Analysis DataIntegration->CurveFitting HeatQuantification Heat Quantification DataIntegration->HeatQuantification BindingModel Binding Model Selection CurveFitting->BindingModel ParameterDetermination Parameter Determination • Kₐ (Binding constant) • ΔH (Enthalpy change) • n (Stoichiometry) • ΔS (Entropy change) CurveFitting->ParameterDetermination

Diagram 1: ITC Experimental Workflow for Pan-KRAS Inhibitor Binding Studies

Pan-KRAS Inhibitor Binding Data

Comprehensive Binding Affinities

The development of effective pan-KRAS inhibitors requires thorough characterization of binding interactions across multiple KRAS mutants. The following table summarizes quantitative binding data for representative pan-KRAS inhibitors from recent studies:

Table 2: Binding Affinities of Pan-KRAS Inhibitors Across Various KRAS Mutants

KRAS Variant Nucleotide State Inhibitor K~d~ (nM) Method Reference
Wild-type KRAS GDP-loaded BI-2865 10-40 ITC [3] [4]
KRAS G12C GDP-loaded BI-2865 10-40 ITC [3] [4]
KRAS G12D GDP-loaded BI-2865 10-40 ITC [3] [4]
KRAS G12V GDP-loaded BI-2865 10-40 ITC [3] [4]
KRAS G13D GDP-loaded BI-2865 10-40 ITC [3] [4]
KRAS G12D GppNHp-loaded 3144 17,800 ± 4,500 ITC [5]
KRAS G12D GppNHp-loaded 3144 <20,000 ¹⁹F NMR [5]
Multiple mutants GDP-loaded BI-2865 5 (IC₅₀ for nucleotide exchange) Functional assay [3]
Multiple mutants GCP-loaded BI-2865 60-140x lower affinity vs. GDP-state ITC comparison [3]
Selectivity Profiles

A critical consideration in pan-KRAS inhibitor development is achieving selective targeting of KRAS while sparing the closely related HRAS and NRAS isoforms, which share significant structural homology but have distinct physiological functions. BI-2865 demonstrates exceptional KRAS selectivity, with an IC~50~ of less than 10 nM for inhibiting nucleotide exchange in KRAS splice variants 4A and 4B, compared to 5-10 μM for NRAS and HRAS—representing a 500-1000-fold selectivity window [3] [4]. This remarkable isoform selectivity arises from subtle evolutionary divergences in the GTPase domain, particularly the substitution of H95 in KRAS with leucine in NRAS and glutamine in HRAS [3]. The introduction of a KRAS-mimetic substitution at the 95th residue in NRAS (L95H) renders NRAS almost as sensitive as KRAS to BI-2865 inhibition, confirming the structural basis for selectivity [3] [4].

Experimental Protocol: ITC Characterization of Pan-KRAS Inhibitor Binding

Sample Preparation
4.1.1 KRAS Protein Preparation
  • Expression and Purification: Express recombinant KRAS protein (wild-type or mutant) in E. coli and purify using affinity chromatography (GST- or His-tag) followed by size exclusion chromatography. Critical: Remove all traces of nucleotides during purification to ensure proper loading with desired nucleotides [3] [5].

  • Nucleotide Loading: Incubate purified KRAS with a 10-fold molar excess of GDP (for inactive state binding studies) or GppNHp (non-hydrolyzable GTP analog for active state studies) in the presence of 5 mM EDTA and 10 mM ammonium sulfate for 2 hours at room temperature. Stop the reaction by adding 60 mM MgCl~2~ [5].

  • Buffer Exchange: Dialyze the nucleotide-loaded KRAS protein extensively (2-3 changes over 24-48 hours at 4°C) against ITC assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl~2~, 1 mM TCEP) using Slide-A-Lyzer cassettes with appropriate molecular weight cutoff [7].

  • Concentration Determination: Determine protein concentration using UV absorbance at 280 nm with extinction coefficients calculated from amino acid sequence. Adjust concentration to 10-50 μM for ITC experiments based on expected binding affinity [6] [7].

  • Degassing: Degas KRAS solution for 10-15 minutes under vacuum with gentle stirring immediately before ITC experiment to eliminate microbubbles that interfere with thermal measurements [6].

4.1.2 Pan-KRAS Inhibitor Preparation
  • Stock Solution Preparation: Prepare concentrated stock solution (typically 5-10 mM) of pan-KRAS inhibitor in DMSO. Use high-purity DMSO (≥99.9%) and verify compound integrity by LC-MS if stored for extended periods [3] [5].

  • Working Solution Preparation: Dilute inhibitor stock into final dialysis buffer from protein preparation to achieve a concentration 10-20 times higher than the KRAS concentration in the sample cell. Maintain DMSO concentration ≤1% (v/v) in final solution to minimize solvent effects [5].

  • Buffer Matching: Precisely match the buffer composition between protein and inhibitor solutions by using the final dialysis buffer for inhibitor dilution. Even slight differences in buffer composition can cause significant dilution heats that obscure the binding signal [6] [7].

  • Degassing: Degas inhibitor solution following the same procedure as for protein solution.

ITC Instrumentation and Parameter Configuration
4.2.1 Instrument Setup
  • Temperature Equilibration: Power on the ITC instrument at least 12-24 hours before experiment to ensure thermal stability. Set target temperature to 25°C or 37°C based on biological relevance [6] [7].

  • Cell Cleaning: Thoroughly clean sample and reference cells according to manufacturer instructions. Rinse sample cell with dialysis buffer (3-5 washes) and dry under vacuum [6].

  • Cell Loading: Load reference cell with degassed, ultrapure water or dialysis buffer. Pre-rinse syringe with inhibitor solution (3-5 fills and ejections) to prevent air bubbles, then carefully load with inhibitor solution, ensuring no air introduction [6] [7].

4.2.2 Experimental Parameters
  • Initial Delay: Set to 300-600 seconds to establish stable baseline before first injection [6].

  • Stirring Speed: 750-1000 rpm to ensure rapid mixing without foaming or protein denaturation [6].

  • Reference Power: Set to 5-10 μcal/sec based on instrument manufacturer recommendations for the selected temperature [7].

  • Injection Sequence:

    • Number of injections: 15-25
    • First injection volume: 0.5-1.0 μL (typically discarded from analysis due to diffusion during initial equilibration)
    • Subsequent injection volumes: 2-4 μL
    • Injection duration: 4-8 seconds
    • Spacing between injections: 180-300 seconds to ensure return to baseline [6] [7]
Data Collection and Analysis
4.3.1 Data Collection
  • Baseline Establishment: Monitor baseline stability during initial delay period; baseline drift should be <0.1 μcal/sec before commencing injections [6].

  • Real-time Monitoring: Observe raw thermogram during experiment to identify potential issues such as poor peak return to baseline, indicating slow binding kinetics, or decreasing heat signals, suggesting incomplete complex formation [7].

  • Data File Management: Save raw data file with descriptive name including date, KRAS variant, inhibitor, and experimental conditions.

4.3.2 Data Analysis
  • Peak Integration: Integrate each injection peak relative to baseline to determine total heat evolved or absorbed per injection. Use instrument software with consistent integration parameters across all peaks [6] [7].

  • Blank Subtraction: Perform control experiment injecting inhibitor into buffer alone (no KRAS) under identical conditions and subtract these dilution heats from experimental data [6].

  • Curve Fitting: Fit integrated, blank-subtracted data to appropriate binding model. For single-site binding, use:

    Q = (n×M~t~×ΔH×V) / 2 × [1 + (L~t~/(n×M~t~)) + (1/(n×K~a~×M~t~)) - √((1 + (L~t~/(n×M~t~)) + (1/(n×K~a~×M~t~)))² - 4×L~t~/(n×M~t~))]

    where Q is total heat content, V is cell volume, M~t~ is total macromolecule concentration, L~t~ is total ligand concentration, n is stoichiometry, K~a~ is association constant, and ΔH is enthalpy change [6] [7].

  • Parameter Validation: Ensure fitted parameters are within physically meaningful ranges: n between 0.8-1.2 for 1:1 binding, K~d~ (1/K~a~) consistent with expected affinity, and error values <10% of parameter values [7].

Data Interpretation and Troubleshooting

Thermodynamic Profile Analysis

The complete thermodynamic profile obtained from ITC experiments provides invaluable insights into the molecular forces driving pan-KRAS inhibitor binding. Favorable negative ΔG values indicate spontaneous binding reactions, with typical high-affinity inhibitors exhibiting K~d~ values in the nanomolar range (ΔG ≈ -10 to -13 kcal/mol) [3] [7]. The enthalpy-entropy compensation phenomenon is frequently observed in protein-ligand interactions, where favorable enthalpy (negative ΔH, indicating strong intermolecular interactions such as hydrogen bonds and van der Waals forces) is often offset by unfavorable entropy (negative ΔS, reflecting loss of conformational freedom upon binding) [7]. For KRAS-inhibitor complexes, the thermodynamic signature can reveal the binding mode: BI-2865 achieves its high affinity through a combination of favorable enthalpy from direct ionic interactions with E62 and water-mediated hydrogen bonds with R68 and Q61, coupled with entropic contributions from hydrophobic interactions and displacement of ordered water molecules [3] [4].

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for ITC Experiments with Pan-KRAS Inhibitors

Issue Possible Causes Solutions
No detectable heat signal Protein concentration too low; weak binding affinity; inactive protein Increase protein concentration (up to 100 μM); verify protein activity; check compound solubility and integrity
S-shaped curve with poor curvature C-value outside optimal range (10-1000); inappropriate concentration ratio Adjust concentrations to achieve c = n×K~a~×[M] between 10-1000; ensure [ligand] is 10-20×[protein] in syringe [7]
Irregular peak shapes Air bubbles in cell; precipitation; slow binding kinetics Degas solutions thoroughly; check for precipitation visually; increase spacing between injections for slow kinetics [6]
High dilution heats Buffer mismatch between protein and ligand solutions; high DMSO concentration Use exact same buffer for protein dialysis and ligand dilution; minimize DMSO concentration (<1%); include proper blank subtraction [6]
Stoichiometry (n) deviates significantly from 1 Incorrect concentration determination; protein impurity or partial activity Verify concentrations by multiple methods (A~280~, BCA, quantitative amino acid analysis); check protein purity by SDS-PAGE
Poor curve fit Incorrect binding model; multiple binding sites; protein instability Use appropriate model (single site, multiple sites, competitive binding); check protein stability during experiment time frame
Advanced Applications: Competitive Binding Experiments

For pan-KRAS inhibitors with very high or low binding affinity that fall outside the optimal ITC measurement range (K~d~ < 1 nM or > 100 μM), competitive binding experiments provide an alternative approach [7]. This method involves titrating a high-affinity inhibitor against KRAS pre-bound with a weaker inhibitor of known affinity. The displacement of the weaker binder by the stronger one generates a measurable heat signal, enabling determination of the tight-binding inhibitor's K~d~ through competition analysis [7]. Similarly, for very weak binders, displacement of a tight-binding reference inhibitor can be monitored. This approach is particularly valuable for characterizing multivalent pan-RAS inhibitors like compound 3144, which may exhibit affinities challenging to measure by direct titration [5].

Conclusion and Future Perspectives

The characterization of pan-KRAS inhibitor binding using isothermal titration calorimetry represents a critical component in the ongoing development of broad-spectrum therapeutics targeting oncogenic KRAS mutants. The quantitative thermodynamic parameters obtained through ITC—binding affinity (K~d~), enthalpy change (ΔH), stoichiometry (n), and entropy change (ΔS)—provide invaluable insights that complement structural biology approaches in understanding the molecular basis of inhibition [7]. The high selectivity of next-generation inhibitors like BI-2865 for KRAS over HRAS and NRAS, achieved through targeting subtle structural differences such as H95 in the α3 helix, demonstrates the sophistication achievable in pan-KRAS therapeutic design [3] [4].

Future directions in the field include the integration of ITC with orthogonal biophysical techniques such as surface plasmon resonance (SPR) for kinetic analysis, X-ray crystallography for structural validation, and cellular assays for functional correlation [7]. Additionally, the emergence of combination therapies pairing pan-KRAS inhibitors with EGFR blockade or other pathway targets shows promise in overcoming resistance mechanisms and improving therapeutic outcomes [2]. As these innovative therapeutic strategies advance toward clinical application, isothermal titration calorimetry will continue to play a fundamental role in elucidating the mechanistic basis of pan-KRAS inhibition and guiding the optimization of these promising anticancer agents.

References

Experimental Protocol: SPR Kinetics for KRAS Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The following protocol is synthesized from methods used in recent studies to characterize small molecule inhibitors targeting the switch-II pocket of KRAS [1] [2].

1. Sample Preparation

  • KRAS Protein (Ligand): Utilize recombinant KRAS proteins (wild-type or mutant, such as G12C, G12D, G12V). For kinetic studies, ensure the protein is stabilized in its GDP-bound inactive state, as many inhibitors, including the pan-KRAS inhibitor BI-2865, bind with higher affinity to this conformation [1] [3].
  • Critical Step - Nucleotide Stability: To maintain the active state of KRAS for binding studies, the non-hydrolyzable GTP analog GppNHp must be present in both the sample and running buffers. Omitting it leads to rapid loss of protein activity and unreliable data [1].
  • Small Molecule Inhibitors (Analyte): Prepare a dilution series of the inhibitor in degassed, sterile-filtered running buffer.

2. Instrument Setup and Assay

  • Sensor Chip: A neutravidin chip is suitable for capturing biotinylated (avi-tagged) KRAS [1].
  • Running Buffer: 10 mM HEPES, 150 mM KCl, pH 7.4, supplemented with GppNHp if studying the active state [1] [2].
  • Ligand Immobilization: Capture the avi-tagged KRAS protein onto the neutravidin sensor chip. A baseline resonance angle is established with a continuous flow of running buffer.
  • Kinetic Measurement: The analyte (inhibitor) is flowed over the immobilized KRAS at a series of concentrations. The binding and dissociation are monitored in real-time [2].
  • Regeneration: The chip surface is regenerated between cycles using a solution that breaks the binding interaction without damaging the immobilized ligand.

3. Data Analysis

  • The sensorgram data (response units vs. time) is fitted to a 1:1 binding model to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on) [1] [2].

Kinetic and Affinity Data for Reference KRAS Inhibitors

The table below summarizes quantitative binding data for a range of KRAS inhibitors, providing a benchmark for expected performance.

Table 1: Binding Affinities and Kinetics of Characterized KRAS Inhibitors

Inhibitor Target Mechanism K_D (GDP-bound) K_D (GTP-bound) Key Findings
BI-2865 (pan-KRAS) [3] Various KRAS mutants (G12C/D/V, G13D, etc.) Non-covalent, OFF-state selective 10-40 nM (by ITC) ~60-140x weaker affinity (≈ 0.6-5.6 µM) Reversible kinetics; k_off = 0.015-0.05 s⁻¹; Spares HRAS/NRAS [3].
Covalent G12C Inhibitors (e.g., Sotorasib, Adagrasib) [1] KRAS G12C Covalent, OFF-state trapping Range from 10⁻⁹ M to 10⁻³ M (by K_D) N/A Affinity is heavily influenced by covalent bond formation [1].
MRTX1133 [1] [4] KRAS G12D Non-covalent, reversible Sub-nanomolar (Low nM) Binds with less affinity Currently in Phase I clinical trials [4].
HRS-4642 [4] KRAS G12D Non-covalent, reversible High selectivity for G12D N/A K_D for G12D was 21x and 17x lower than for G12C and WT, respectively; Phase I/II trials [4].
ASP3082 Binder [5] KRAS G12D Non-covalent binder (part of PROTAC) N/A N/A Crystal structure shows interaction with Asp12 residue (PDB: 9L6A) [5].

A key structural insight from these studies is that some mutations, like Q61R, can alter the conformational dynamics of the switch-II pocket. The Q61R mutation forms an extra hydrogen bond that restricts access to the pocket, leading to a decreased association rate (k_on) and a resultant loss of inhibitor affinity [1].

KRAS Signaling and SPR Experimental Pathway

To better visualize the biological context and experimental workflow, the following diagrams were created using Graphviz.

Diagram 1: Simplified KRAS Signaling Pathway

KRAS_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK SOS GEF (e.g., SOS1) RTK->SOS RAS_GDP KRAS (Inactive, GDP-bound) SOS->RAS_GDP Promotes GDP/GTP Exchange RAS_GTP KRAS (Active, GTP-bound) RAS_GDP->RAS_GTP Effector Effector (e.g., RAF) RAS_GTP->Effector Signaling Cell Proliferation & Survival Effector->Signaling

This diagram illustrates the core KRAS activation cycle. In its inactive state (GDP-bound), KRAS is activated by GEFs like SOS1, which is recruited upon growth factor signaling. This promotes exchange of GDP for GTP. The active KRAS (GTP-bound) then engages effectors like RAF to drive pro-tumorigenic signaling pathways [1] [6]. Inhibitors often target the inactive state to prevent this activation.

Diagram 2: SPR Workflow for Inhibitor Binding Kinetics

This workflow outlines the key steps in an SPR experiment. The KRAS protein is first immobilized on a sensor chip. A solution of the inhibitor is then flowed over the chip, and the instrument detects the binding (association) in real-time. When the inhibitor solution is replaced by buffer, the dissociation of the complex is monitored. The resulting sensorgram is a plot of these events, which is fitted to a model to extract the kinetic parameters [1] [2].

Key Technical Considerations for KRAS SPR Assays

  • Conformational State is Critical: The affinity of switch-II pocket inhibitors is highly dependent on KRAS's conformational state. Always confirm and control whether the protein is GDP- or GppNHp-bound, as this dramatically impacts results [1].
  • Validate System Activity: Before inhibitor testing, validate your immobilized KRAS setup by confirming strong binding (K_D ~200-300 nM) of a positive control like the RAF1-RBD to KRAS-GppNHp [1].
  • Addressing Mutant-Specific Effects: Be aware that certain KRAS mutations can allosterically impact inhibitor binding. For example, the Q61R mutation is known to reduce affinity by slowing the association rate, which should be considered when interpreting kinetic data [1].

Future Research Directions

The field is rapidly advancing beyond simple inhibition. Promising new directions include targeted protein degradation (e.g., the KRAS G12D degrader ASP3082) [5] and pan-KRAS inhibitors that can broadly target multiple mutant forms by exploiting their common dependency on nucleotide exchange [3].

References

pan-KRAS-IN-13 solubility issues DMSO

Author: Smolecule Technical Support Team. Date: February 2026

About Pan-KRAS Inhibitors

Pan-KRAS inhibitors are a class of targeted cancer therapeutics designed to block the activity of a wide range of KRAS mutant proteins, which are key drivers in many lethal cancers such as pancreatic ductal adenocarcinoma (PDAC), lung adenocarcinoma (LUAD), and colorectal cancer (CRC) [1] [2]. Unlike allele-specific inhibitors (e.g., those targeting only G12C), pan-KRAS inhibitors aim to be effective across multiple common mutations like G12D, G12V, and G12R [1].

The following diagram illustrates the mechanism of a non-covalent, inactive-state selective pan-KRAS inhibitor, which prevents the activation of various KRAS mutants.

G cluster_external External Growth Signal cluster_ras KRAS Activation Cycle EGF Growth Factor SOS1 GEF (e.g., SOS1) EGF->SOS1  Upstream  Signaling InactiveKRAS Inactive KRAS (GDP-bound) ActiveKRAS Active KRAS (GTP-bound) InactiveKRAS->ActiveKRAS Nucleotide Exchange ActiveKRAS->InactiveKRAS GTP Hydrolysis Effector Effector Protein (e.g., RAF) ActiveKRAS->Effector  Activates  Downstream  Signaling SOS1->InactiveKRAS  Promotes GDP/GTP  Exchange PanKRASi Pan-KRAS Inhibitor (e.g., BI-2865) PanKRASi->InactiveKRAS  Binds and Stabilizes  Inactive State PanKRASi->ActiveKRAS  Prevents  Nucleotide Exchange

Experimental Protocols from Literature

Here are detailed methodologies for key experiments involving pan-KRAS inhibitors, which you can adapt for troubleshooting.

Experiment / Assay Key Steps & Components Positive Control / Validation Method Relevant Inhibitor & Concentration

| In Vitro Nucleotide Exchange Assay [1] | 1. Load KRAS protein with fluorescent MANT-GDP. 2. Quench reaction with MgCl₂. 3. Initiate exchange by adding SOS1 and GTP. 4. Monitor fluorescence (Ex: 360 nm, Em: 440 nm). | SOS1-induced exchange rate in DMSO control. | BAY-293; IC₅₀ determined via dose-response (approx. 1 μM in cells). | | Cell Proliferation Assay [1] [3] | 1. Culture PDAC, NSCLC, or CRC cell lines. 2. Treat with inhibitor serially diluted in DMSO. 3. Incubate for set duration (e.g., 72h). 4. Measure cell viability (e.g., IC₅₀). | Cell proliferation in DMSO-only vehicle control. | BI-2852, BAY-293, BI-2865; IC₅₀ ~140 nM to 1 μM. | | 3D Organoid Culture [1] | 1. Culture patient-derived PDAC organoids. 2. Treat with inhibitor. 3. Monitor organoid growth and morphology over time. | Organoid proliferation in DMSO control. | BAY-293; shows individual patient variation. | | Protein Binding & Affinity (ITC) [4] [3] | 1. Purify GDP-loaded KRAS protein (WT/mutant). 2. Titrate KRAS protein into inhibitor solution. 3. Measure heat change to determine binding affinity (Kd). | Binding to known KRAS mutants. | Compound 3144, BI-2865; Kd in nM range (e.g., 10-40 nM for BI-2865). |

Troubleshooting Guide & FAQs

Below are common issues and solutions, framed as a technical support FAQ.

Solubility & Stock Solution Preparation
  • Q: What is the standard protocol for preparing a DMSO stock solution of a pan-KRAS inhibitor?

    • A: Based on general protocols for compounds like BI-2852 and BAY-293, a common practice is to prepare a 100 mM stock solution in 100% DMSO [1]. The compound should be dissolved in high-quality, anhydrous DMSO, vortexed thoroughly, and may require brief sonication to ensure complete dissolution. Aliquots should be stored at -20 °C.
  • Q: The inhibitor precipitates upon dilution into the aqueous cell culture medium. How can this be resolved?

    • A: This is a common issue with poorly soluble compounds.
      • Confirm Stock Concentration: Ensure the stock solution in DMSO is fully dissolved before use.
      • Limit Final DMSO: Keep the final concentration of DMSO in the cell culture medium below 0.1-0.5% (v/v), as higher amounts can be toxic to cells.
      • Sequential Dilution: For high-concentration working dilutions, consider a intermediate dilution step in a co-solvent like PEG-300 or ethanol, if compatible with your assay.
      • Verify Experimentally: The precipitation might indicate that the working concentration exceeds the compound's aqueous solubility limit. A computational model like FastSolv could be used to predict solubility in different solvents and guide solvent selection [5].
Biological Activity & Experimental Outcomes
  • Q: The inhibitor shows weak anti-proliferative effects in our cell lines, despite using published concentrations. What could be wrong?

    • A: Several factors could be at play:
      • Cell Line Model: Confirm that your cell lines are dependent on mutant KRAS. The anti-proliferative effect of pan-KRAS inhibitors is often restricted to cancer cells harboring mutant KRAS [3]. Use genotyping to verify the KRAS mutation status of your cells.
      • Feedback Mechanisms: Be aware that feedback regulation in the KRAS pathway can weaken inhibitor activity in cells. This has been observed as a significant drop in potency (e.g., a 50-fold difference) from biochemical assays to cellular systems [1].
      • Compound Handling: Repeated freeze-thaw cycles or improper storage can degrade the compound. Always use fresh aliquots when possible.
  • Q: How can I confirm that the inhibitor is engaging the KRAS target in my cells?

    • A: Direct target engagement can be validated by monitoring the downstream signaling pathways.
      • Perform Western blotting on cell lysates treated with the inhibitor.
      • Look for a dose-dependent decrease in phosphorylated ERK (pERK) and other downstream effectors [1].
      • Additionally, you could use a nucleotide exchange assay on lysates from treated cells to directly show inhibited KRAS activation [1].

Alternative Strategies: The Degrader Approach

If solubility remains a significant barrier to activity, an alternative therapeutic strategy is to use a degradation tool instead of a traditional inhibitor. One study developed a Tumor-targeting KRAS Degrader (TKD), a protein-based tool that binds to KRAS and directs it to lysosomes for destruction [2]. This degrader showed efficacy in suppressing tumor growth and is a different modality that may circumvent the pharmacokinetic challenges of small molecules.

References

Technical Profile of Pan-KRAS Inhibitor BI-2865

Author: Smolecule Technical Support Team. Date: February 2026

This table summarizes the key characteristics of BI-2865 as identified in the current literature [1].

Characteristic Description
Compound Name BI-2865 (referred to in research as a pan-KRAS inhibitor) [1].
Mechanism of Action Non-covalent, inactive-state selective inhibitor; binds to the Switch-II pocket of GDP-bound KRAS, blocking nucleotide exchange and preventing activation [1].
Target Specificity Demonstrates high selectivity for KRAS over other RAS isoforms (HRAS and NRAS) [1].
Reported Off-Target Effects No significant off-target effects against HRAS or NRAS were reported in the study. Cellular activation of HRAS and NRAS was unaffected at concentrations that fully suppressed KRAS [1].
Structural Basis for Selectivity Selectivity is conferred by key amino acid differences in the drug-binding pocket, particularly histidine at position 95 (H95) in KRAS, which is a leucine (L) or glutamine (Q) in NRAS and HRAS [1].

Experimental Contexts for Screening

While the primary research highlights its selectivity, a robust off-target assessment is a critical component of the drug development process. Here are key methodologies and areas of focus for screening:

  • In Vitro Binding Assays: Utilize techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to screen the compound against a panel of purified proteins, including other GTPases and kinases, to measure binding affinity outside the intended target [1].
  • Cellular Selectivity Profiling: Employ engineered cell systems, such as "RASless" MEFs reconstituted with individual RAS isoforms (KRAS, HRAS, NRAS), to confirm functional selectivity within a cellular context [1].
  • Kinase Panel Screening: A standard practice is to test the inhibitor against a broad panel of human kinases to identify any potential off-target kinase activity, which is a common source of unintended effects.
  • In Vivo Toxicology Studies: Comprehensive animal studies are essential to identify organ-specific toxicities or adverse effects that may arise from off-target interactions not apparent in in vitro models.

Experimental Protocol: KRAS Activation Assay in Engineered Cells

This protocol is adapted from methods used in the primary research to demonstrate the cellular selectivity of BI-2865 [1]. It can serve as a template for validating on-target effects and, by extension, provides a system for observing off-target activity.

1. Principle This assay measures the inhibition of KRAS activation in a controlled cellular environment using "RASless" MEFs engineered to express specific RAS isoforms, allowing for direct comparison of the inhibitor's effect on KRAS versus HRAS and NRAS.

2. Materials - Cell Line: "RASless" mouse embryonic fibroblasts (MEFs) stably transduced to express human KRAS, HRAS, or NRAS [1]. - Test Compound: BI-2865 (pan-KRAS inhibitor). - Controls: Vehicle control (e.g., DMSO), and a positive control for RAS activation (e.g., EGF). - Lysis Buffer: Cell lysis buffer compatible with the KRAS activation assay. - Detection Reagent: RAF1 RBD (RAS-binding domain) conjugated to beads for pull-down assays.

3. Procedure - Cell Seeding and Treatment: Seed the engineered MEFs in appropriate culture plates. The following day, treat the cells with a concentration range of BI-2865 (e.g., 1 nM to 10 µM) or vehicle control for a predetermined time (e.g., 4-6 hours). Stimulate some wells with EGF (e.g., 100 ng/mL for 10 minutes) prior to harvesting to assess activation dynamics. - Analysis of Active KRAS (GTP-bound): Lyse the cells and perform a pull-down assay using the RAF1 RBD, which specifically binds to the active, GTP-bound form of RAS. The amount of pulled-down RAS can then be quantified by Western blotting. - Data Analysis: Normalize the levels of active, GTP-bound RAS to the total RAS in the cell lysates. Plot the percentage of active RAS against the inhibitor concentration to generate dose-response curves and determine the IC₅₀ for each RAS isoform.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the cellular assay protocol for assessing KRAS inhibition and selectivity:

G Cellular Assay for KRAS Inhibition start Seed 'RASless' MEFs Expressing KRAS/HRAS/NRAS treat Treat with Compound (Concentration Range) start->treat stim Stimulate with EGF (Positive Control) treat->stim lyse Lyse Cells & Harvest stim->lyse pull_down Active RAS Pull-Down (Using RAF1 RBD) lyse->pull_down blot Quantify by Western Blot pull_down->blot analyze Analyze Data & Calculate IC₅₀ blot->analyze

Key Signaling Pathways & Off-Target Considerations

Understanding the primary target pathway helps identify related proteins that could be potential off-targets. BI-2865 blocks KRAS before it can activate its downstream effectors [1].

G Simplified KRAS Signaling Pathway gf Growth Factor (e.g., EGF) rtk Receptor Tyrosine Kinase (RTK, e.g., EGFR) gf->rtk kras_gdp KRAS (GDP-bound) Inactive rtk->kras_gdp Activates (via SOS/GEFs) kras_gtp KRAS (GTP-bound) Active kras_gdp->kras_gtp GDP/GTP Exchange kras_gtp->kras_gdp GTP Hydrolysis (via GAPs) raf RAF kras_gtp->raf pi3k PI3K kras_gtp->pi3k inhibitor BI-2865 (Pan-KRAS Inhibitor) inhibitor->kras_gdp Stabilizes Inactive State mek MEK raf->mek erk ERK mek->erk output Cell Proliferation & Survival erk->output akt AKT pi3k->akt akt->output

Frequently Asked Questions (FAQs)

Q1: What is the strongest evidence for BI-2865's selectivity? The most compelling evidence comes from cellular assays using "RASless" MEFs. In these experiments, BI-2865 potently inhibited KRAS activation (IC₅₀ < 10 nM) but had minimal effect on HRAS or NRAS even at much higher concentrations (IC₅₀ ~5-10 µM), demonstrating a selectivity of over three orders of magnitude [1].

Q2: Which specific amino acid is critical for its KRAS selectivity? The key residue is H95 (histidine at position 95) in the α3-helix of KRAS. When this residue in NRAS was mutated to histidine (L95H), it became nearly as sensitive to BI-2865 as KRAS, confirming H95's critical role in conferring selectivity [1].

Q3: In which cancer cell lines has BI-2865 shown efficacy? BI-2865 has demonstrated anti-tumor effects in mouse models of human cancers, including non-small cell lung cancer (NSCLC), pancreatic ductal adenocarcinoma (PDAC), and colorectal cancer (CRC), which are driven by various KRAS mutations such as G12C, G12D, and G12V [1].

References

FAQ: Understanding Feedback Pathway Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is adaptive feedback reactivation of the RAS-MAPK pathway? This is a major resistance mechanism where the cancer cell compensates for KRAS inhibition by re-activating the key signaling pathway downstream of KRAS. Despite sustained suppression of the mutant KRAS itself, the pathway rebounds, allowing the cancer cell to survive and proliferate [1].

  • Mechanism: Inhibition of KRAS initially suppresses the MAPK pathway. This suppression is sensed by the cell, leading to upstream activation of various Receptor Tyrosine Kinases (RTKs). These activated RTKs then stimulate other wild-type RAS proteins (NRAS and HRAS) to load with GTP. This activated wild-type RAS can then signal through the MAPK pathway, effectively bypassing the inhibited mutant KRAS [1].
  • Key Insight: Research shows that this reactivation is often driven by wild-type RAS (NRAS and HRAS), not by the mutated KRASG12C protein shifting back to its active state. This makes the resistance KRASG12C-independent [1].

Q2: Which upstream nodes are implicated in this feedback loop? Multiple upstream signaling components can drive this resistance, which suggests that targeting a single node may not be universally effective [1].

  • Receptor Tyrosine Kinases (RTKs): EGFR, HER, FGFR, and IGFR have been implicated [1].
  • Adaptor Protein: SHP2 (encoded by the PTPN11 gene), which is a convergent point for many RTK signals and is crucial for RAS activation [1].

Q3: Does this feedback resistance apply to pan-KRAS inhibitors? Yes, feedback regulation has been observed to weaken the activity of pan-KRAS inhibitors. One study noted a significant drop in potency (a 50-fold difference) for the pan-KRAS inhibitor BAY-293 in cellular models compared to its in vitro activity, which was attributed to feedback loops [2].

Troubleshooting Guide: Investigating Resistance in Experiments

Scenario: You observe that your pan-KRAS inhibitor loses effectiveness in long-term treatments or in 3D culture models.

Investigation Path Experimental Approach What to Look For
Confirm Pathway Reactivation Western Blot over a time course (e.g., 4h, 24h, 72h) of treatment [1]. Initial drop in pERK levels, followed by a rebound to near-baseline levels over time. Sustained suppression of total KRAS.
Identify Upstream Drivers Phospho-RTK arrays; RNA Sequencing (RNA-Seq) of treated vs. untreated cells [2] [1]. Increased phosphorylation of various RTKs (e.g., EGFR, FGFR) or changes in gene expression of upstream signaling components.
Probe Wild-Type RAS Role Co-immunoprecipitation or RAS-GTP pull-down assays (using RBD of CRAF) [3]. Increased levels of GTP-bound NRAS and HRAS in the presence of the KRAS inhibitor.
Test Combination Strategies Combine your pan-KRAS inhibitor with agents targeting upstream nodes or downstream effectors [1]. Enhanced suppression of pERK and greater anti-proliferative effect compared to either agent alone.

Experimental Protocols for Key Assays

1. Protocol: Time-Course Analysis of Pathway Reactivation by Western Blot [1]

  • Cell Seeding: Seed your KRAS-mutant cancer cell line in multiple plates.
  • Dosing: Treat cells with the pan-KRAS inhibitor at its approximate IC~90~ concentration. Include a DMSO vehicle control.
  • Harvesting: Lyse cells at critical time points (e.g., 4 hours, 24 hours, 72 hours) post-treatment.
  • Western Blot Analysis: Probe membranes for the following key proteins:
    • Phospho-ERK1/2 (pERK) → Primary indicator of pathway activity.
    • Total ERK1/2 → Loading control for ERK.
    • A RAS activation-specific antibody (e.g., recognizing KRASG12C in its inactive state, if applicable) → To confirm target engagement.
    • Actin/Tubulin → Total protein loading control.

2. Protocol: SOS1-Mediated Nucleotide Exchange Assay (Biochemical) [2]

This assay tests if an inhibitor directly blocks the fundamental process of KRAS activation.

  • Protein Purification: Express and purify KRAS protein (wild-type or mutant). Load it with a fluorescent nucleotide analog (MANT-GDP).
  • Reaction Setup: In a plate reader, combine:
    • KRASMANT-GDP
    • Catalytic domain of SOS1 (the GEF)
    • Excess GTP (to drive the exchange)
    • The pan-KRAS inhibitor or DMSO control.
  • Data Collection: Monitor fluorescence (excitation ~360 nm, emission ~440 nm) every minute for 30-60 minutes. MANT-GDP release upon exchange with GTP causes a fluorescence decrease.
  • Analysis: The rate of fluorescence decrease reflects the nucleotide exchange rate. Calculate IC~50~ values by fitting the dose-response data.

Signaling Pathway & Experimental Workflow Diagrams

The diagram below illustrates the core feedback resistance mechanism. The accompanying DOT script is provided for your own use and modification.

FeedbackResistance cluster_upstream Upstream Feedback Activation RTK Receptor Tyrosine Kinase (EGFR, FGFR, etc.) SHP2 SHP2 RTK->SHP2 Activates GEF GEF (e.g., SOS1) SHP2->GEF Recruits WT_RAS Wild-Type RAS (NRAS, HRAS) GEF->WT_RAS Promotes GDP→GTP Exchange MAPK_Pathway MAPK Pathway (RAF-MEK-ERK) WT_RAS->MAPK_Pathway Activates Mutant_KRAS Mutant KRAS (Inhibited) Mutant_KRAS->MAPK_Pathway Signal Blocked MAPK_Pathway->RTK Feedback Activation Cell_Proliferation Cell Proliferation & Survival MAPK_Pathway->Cell_Proliferation Inhibitor Pan-KRAS Inhibitor Inhibitor->Mutant_KRAS Inhibits

The experimental workflow for systematically investigating this feedback loop is outlined below.

ExperimentalWorkflow Start Treat Cells with Pan-KRAS Inhibitor WB Time-Course Western Blot Start->WB pERK_Rebound pERK Rebound? (Pathway Reactivation) WB->pERK_Rebound Upstream Identify Upstream Driver (Phospho-RTK Array, RNA-Seq) pERK_Rebound->Upstream Yes TestCombo Test Combination Therapy (e.g., + SHP2/RTK/MEK Inhibitor) pERK_Rebound->TestCombo No, investigate alternate mechanisms Validate Validate Wild-Type RAS Activation (GTP-RAS Pulldown) Upstream->Validate Validate->TestCombo

Combination Strategy Considerations

Based on the identified mechanisms, here are potential combination strategies to overcome feedback resistance:

  • Target Upstream Convergent Points: Combining a pan-KRAS inhibitor with an SHP2 inhibitor can block signals from multiple RTKs simultaneously [1].
  • Target Downstream Effectors: Adding a MEK inhibitor can help maintain suppression of the MAPK pathway even if upstream reactivation occurs [1].
  • Target Specific RTKs: In contexts like colorectal cancer, combining with an EGFR inhibitor can be highly effective, though other RTKs may also contribute [1].

References

Known Mechanisms of Resistance to KRAS Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary resistance mechanisms identified for KRAS-targeted therapies, which are essential for guiding your troubleshooting.

Mechanism Category Specific Type Description / Example Potential Experimental Check
On-Target (KRAS alterations) Secondary KRAS mutations [1] New mutations (e.g., R68S, Y96C, H95D/Q/R) that prevent inhibitor binding [1]. KRAS gene sequencing (especially switch II/P-loop regions).
KRAS amplification [2] Increased gene copy number, leading to higher mutant KRAS protein expression [2]. qPCR or copy number variation analysis.
Off-Target (Bypass) RTK/RAS/MAPK Reactivation [1] [3] Activation of alternative pathways via mutations in NRAS, BRAF, MET, RET; or upstream RTKs like EGFR (common in CRC) and HER2 [1] [3]. Phospho-RTK array; Western blot for p-ERK and p-AKT over time.
PI3K-AKT Pathway Activation [1] [3] PIK3CA mutations or PTEN loss can sustain survival signals independently of KRAS [1] [3]. Western blot for p-AKT.
Non-Genomic Cellular State & Plasticity [1] [2] Epithelial-to-Mesenchymal Transition (EMT) and histological transformation reduce drug dependency [1] [2]. Microscopy for morphological changes; qPCR for EMT markers.
Altered Protein Localization [3] Cytoplasmic mislocalization of KRAS, away from the plasma membrane, can abolish MAPK dependency and inhibitor efficacy [3]. Immunofluorescence staining for KRAS.

Experimental Protocols for Investigation

Based on the described resistance mechanisms, here are key experimental approaches you can use to diagnose issues in your models.

Profiling Signaling Pathway Dynamics

This protocol checks for adaptive feedback or bypass pathway activation, a common resistance mechanism [3].

  • Method: Western Blot Analysis
  • Detailed Workflow:
    • Treat your cancer cell model (e.g., patient-derived cells) with pan-KRAS-IN-13 at its IC50 concentration.
    • Harvest cell lysates at multiple time points (e.g., 0, 1, 6, 24, 48 hours) post-treatment.
    • Probe the membranes with antibodies against:
      • MAPK Pathway: p-ERK, total ERK
      • PI3K-AKT Pathway: p-AKT, total AKT
      • Apoptosis Marker: Cleaved PARP
  • Troubleshooting: A transient suppression of p-ERK followed by recovery within 24-48 hours strongly indicates adaptive feedback reactivation, often mediated by upstream RTKs like EGFR [3]. Sustained p-AKT levels suggest PI3K-AKT pathway dependency.
Validating KRAS Membrane Localization

This protocol investigates non-genetic resistance via aberrant KRAS localization, identified as a key mechanism in colorectal cancer models [3].

  • Method: Immunofluorescence (IF) Staining and Confocal Microscopy
  • Detailed Workflow:
    • Culture cells on glass chamber slides.
    • Treat with this compound or a vehicle control (DMSO) for 24 hours.
    • Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with BSA.
    • Incubate with a primary antibody against KRAS, followed by a fluorescently-labeled secondary antibody.
    • Use a membrane stain (e.g., WGA-Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI).
    • Image using a confocal microscope and analyze co-localization of KRAS signal with the plasma membrane stain.
  • Troubleshooting: A predominantly cytoplasmic KRAS signal, especially in HER2-amplified models, indicates aberrant localization that can confer intrinsic resistance by decoupling KRAS from its effectors [3].

Visualizing Key Resistance Pathways

To help visualize the complex signaling and resistance relationships, the following diagram maps the core mechanisms.

kras_resistance KRAS Inhibitor Resistance Mechanisms KRASi KRAS Inhibitor (e.g., this compound) OnTarget On-Target Resistance KRASi->OnTarget OffTarget Off-Target Resistance KRASi->OffTarget NonGenomic Non-Genomic Resistance KRASi->NonGenomic SecMutation Secondary KRAS Mutations (e.g., R68S, Y96C) OnTarget->SecMutation KRASamp KRAS Amplification OnTarget->KRASamp RTKreact RTK Reactivation (EGFR, HER2, MET) OffTarget->RTKreact BypassMutation Bypass Mutations (NRAS, BRAF, RET) OffTarget->BypassMutation PI3Kact PI3K-AKT Pathway Activation OffTarget->PI3Kact EMT Phenotypic Shift (EMT) NonGenomic->EMT KRASlocal Altered KRAS Localization NonGenomic->KRASlocal

Troubleshooting Guide & FAQs

  • Q: Our cell lines show high initial sensitivity to this compound, but resistance emerges quickly. What are the first experiments we should run?

    • A: Begin by repeating the signaling dynamics protocol. This will help you determine if resistance is driven by genomic alterations or rapid adaptive feedback. Concurrently, sequence the KRAS gene in the resistant cells to check for secondary mutations.
  • Q: We see strong pathway suppression in lung cancer models but weak response in colorectal cancer (CRC) models with the same mutation. Why?

    • A: This is a common clinical observation. In CRC, powerful feedback reactivation of EGFR is a major culprit [3]. Perform Western blots to see if p-ERK rebounds. A combination screen with EGFR inhibitors (e.g., cetuximab) is a strongly recommended next step.
  • Q: How can we confirm that KRAS is mislocalized in our models?

    • A: Follow the immunofluorescence protocol above. As a functional test, you can genetically or pharmacologically inhibit the upregulated pathway (e.g., HER2) and see if KRAS re-localizes to the membrane and re-sensitizes cells to this compound [3].
  • Q: Are there biomarkers to predict which models will develop resistance?

    • A: While predictive biomarkers are an area of active research, pre-existing mutations in genes like PIK3CA, BRAF, or MET, and high expression of RTKs like EGFR/HER2, are associated with a higher risk of intrinsic resistance [4] [3]. Profiling your models' genomes and transcriptomes before treatment can provide valuable insights.

The resistance mechanisms for established KRAS inhibitors provide a strong framework for your work with this compound. I hope these structured protocols and troubleshooting guides help you diagnose experimental challenges effectively.

References

Pan-KRAS Inhibitors: Context and Cytotoxicity Considerations

Author: Smolecule Technical Support Team. Date: February 2026

While data on your specific compound is unavailable, a 2023 study in Nature detailed BI-2865, a non-covalent, inactive-state selective pan-KRAS inhibitor [1]. Its behavior provides a critical reference point for what you might expect with pan-KRAS-IN-13.

The key finding was that BI-2865 inhibited downstream signaling and proliferation only in cancer cells harboring mutant KRAS. In mouse models, treatment suppressed tumor growth "without having a detrimental effect on animal weight," which is a common proxy for systemic toxicity and suggests a potential therapeutic window [1].

This selectivity arises because these inhibitors target the inactive (GDP-bound) state of KRAS, which mutant KRAS proteins still cycle through. The inhibitor blocks nucleotide exchange, preventing reactivation. This mechanism is distinct from covalent G12C inhibitors [1].

Experimental Framework for Cytotoxicity Assessment

To establish a robust cytotoxicity profile for this compound, you should design experiments to compare its effects across different cell types. The table below outlines a standard experimental approach:

Table 1: Proposed Experimental Plan for Cytotoxicity Profiling

Experimental Component Recommended Approach
Cell Lines Use isogenic pairs (e.g., KRAS-mutant vs. wild-type) from the same tissue background. Include a panel of non-transformed human cell lines (e.g., MCF-10A breast epithelial, RPE-1 retinal pigment epithelial).
Viability Assays Conduct dose-response curves using assays like ATP-based (CellTiter-Glo) or mitochondrial activity (MTT/MTS) after 72-hour exposure.

| Key Metrics | Calculate the IC50 (half-maximal inhibitory concentration) for each cell line and the Selectivity Index (SI). SI = IC50 (normal cell) / IC50 (mutant KRAS cancer cell). | | Proliferation Assays | Perform long-term clonogenic survival assays to assess the recovery and sustained growth inhibition after drug removal. | | Mechanistic Studies | Use immunoblotting to measure phosphorylation of ERK and AKT in both normal and cancer cells after treatment to confirm on-target effect and selectivity. |

FAQ and Troubleshooting Guide

Q: Why is there no detectable cytotoxicity in my normal cell lines, even at high concentrations?

  • A: This is the desired outcome and consistent with the mechanism of pan-KRAS inhibitors. It suggests the compound is selectively targeting the dependency of mutant KRAS cancer cells on oncogenic signaling, while wild-type KRAS in normal cells can maintain sufficient signaling for survival through redundancy and adaptive feedback mechanisms [1].

Q: I am observing unexpected toxicity in my normal control cells. What could be the cause?

  • A: Troubleshoot using the following steps:
    • Check Compound Selectivity: The effect may be off-target. Compare your results to a positive control, like a known cytotoxic chemotherapeutic (e.g., Doxorubicin). Consider profiling the compound against a larger panel of kinases.
    • Verify Assay Conditions: Ensure your assay is functioning correctly. Confirm that your normal cells are proliferating optimally under the culture conditions used. Include a DMSO vehicle control to rule out solvent toxicity.
    • Confirm Mechanism of Action: Validate that the compound is working as intended. If it is designed to be non-covalent, use cellular thermal shift assays (CETSA) to confirm target engagement in live cells.

KRAS Signaling and Inhibitor Mechanism

The following diagram illustrates the core KRAS signaling pathway and the mechanism of action for inactive-state pan-KRAS inhibitors, which is crucial for understanding their potential selectivity.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK GEF GEF (e.g., SOS1) RTK->GEF KRAS_GDP KRAS (Inactive, GDP-bound) GEF->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS (Active, GTP-bound) KRAS_GDP->KRAS_GTP Activates Effectors Downstream Effectors (RAF, PI3K) KRAS_GTP->Effectors Proliferation Cell Proliferation & Survival Effectors->Proliferation Inhibitor Pan-KRAS Inhibitor (e.g., this compound) Inhibitor->KRAS_GDP Stabilizes Inactive State

Diagram Title: KRAS Signaling Pathway and Pan-KRAS Inhibitor Mechanism

Recommended Next Steps

To proceed with your investigation on this compound, I suggest you:

  • Consult the Primary Literature: Search for the original research paper or patent that first describes this compound. This is the most likely source to contain detailed cytotoxicity data.
  • Contact Suppliers Directly: If the compound is available commercially, reach out to the supplier (e.g., MedChemExpress, Selleckchem, etc.) for any available technical data sheets or unpublished results.
  • Validate Experimentally: Use the experimental framework provided to conduct your own rigorous cytotoxicity and selectivity profiling.

References

pan-KRAS-IN-13 cell permeability improvement

Author: Smolecule Technical Support Team. Date: February 2026

Insights from Related Pan-KRAS Inhibitors

While direct data on pan-KRAS-IN-13 is unavailable, profiling of the structurally related inhibitors BI-2493 and BI-2865 provides valuable insights into strategies for optimizing cell permeability.

The table below summarizes a direct comparison between these two compounds, highlighting key properties that influence their cellular performance.

Property BI-2865 BI-2493
Chemical Relationship Parent compound, non-covalent pan-KRAS inhibitor [1] Spirocyclized analogue of BI-2865 [2]
Permeability Information not specified in search results Improved compared to BI-2865 [2]
Metabolic Stability Information not specified in search results Improved compared to BI-2865 [2]
Reported Potency Potent inhibitor (mean IC~50~ ~140 nM in Ba/F3 cells) [1] Better potency than BI-2865 [2]
In Vivo Efficacy Tumor growth suppression in mouse models [1] Dose-dependent tumor growth inhibition in xenografted mouse models; suitable for oral administration [2]

Experimental Workflow for Permeability Assessment

Based on general drug discovery principles and the information available for these related compounds, the following diagram outlines a typical workflow for assessing and troubleshooting the cell permeability of a small molecule in a research setting.

start Start: Suspected Low Cell Permeability pampa In Vitro Assay: PAMPA start->pampa caco2 In Vitro Assay: Caco-2 Model pampa->caco2 Low permeability efflux Efflux Transporter Assay (e.g., P-gp) caco2->efflux Low apparent permeability (Papp) potency Cell-Based Potency Assay (e.g., Viability, pERK) caco2->potency Acceptable Papp struc_analysis Structural Analysis & Modification adme In Vivo/In Vitro ADME Profiling struc_analysis->adme adme->potency efflux->struc_analysis High efflux ratio in_vivo_eff In Vivo Efficacy Model (e.g., Xenograft) potency->in_vivo_eff Potent cellular activity

The corresponding methodologies for the key experiments cited in the workflow are as follows:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, non-cell-based method used to predict passive transcellular permeability. A lipid solution is used to create an artificial membrane on a filter. The test compound is added to the donor well, and its movement to the acceptor well is measured over time, typically using a UV plate reader, to calculate the apparent permeability (Papp) [2].
  • Caco-2 Model: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) to model the intestinal barrier. It measures the compound's apparent permeability (Papp) in two directions (A-B, B-A) and can identify if the compound is a substrate for efflux transporters (like P-gp) by calculating the efflux ratio. A high efflux ratio often points to a key reason for poor cellular accumulation [2].
  • Cell-Based Potency Assays: These experiments confirm that the compound, once inside the cell, engages its target and produces a biological effect. For KRAS inhibitors, common readouts include:
    • Cellular Viability/Proliferation: Measuring the inhibition of growth in KRAS-mutant cancer cell lines (e.g., MIA PaCa-2, HCT116) using assays like CellTiter-Glo [1] [3].
    • Pathway Inhibition: Using Western blot or other immunoassays to detect a reduction in phosphorylated ERK (pERK) or other downstream effectors in the MAPK pathway, indicating successful KRAS pathway suppression [1].

Frequently Asked Questions

Q1: What are the primary chemical strategies for improving permeability, as seen with BI-2493? The key strategy demonstrated in the development of BI-2493 was structural cyclization. BI-2493 is a spirocyclized analogue of BI-2865. This modification, which reduces the molecule's flexibility and can optimize its polar surface area and hydrogen-bonding potential, was directly linked to its improved metabolic stability, permeability, and overall potency compared to its parent compound [2].

Q2: Besides permeability, what other properties should be optimized simultaneously? Drug optimization is a multi-parameter process. When working on permeability, you must also monitor:

  • Metabolic Stability: A compound must survive long enough in the body to be effective. BI-2493 was optimized for better metabolic stability alongside permeability [2].
  • In Vitro and In Vivo Potency: Any structural change must maintain or enhance the compound's ability to inhibit its target, as confirmed in cellular and animal models [1] [2].
  • Selectivity: It is crucial to ensure that the compound inhibits KRAS without significantly affecting the closely related proteins HRAS and NRAS, as achieved by BI-2865 and BI-2493 [1] [2].

Q3: If my compound has good cell permeability but shows weak activity in a mouse model, what could be the cause? This discrepancy often points to issues beyond cellular uptake. Primary suspects include:

  • Rapid Systemic Clearance: The compound may be quickly metabolized and eliminated by the liver or other organs before it can reach the tumor site.
  • Low Oral Bioavailability: If administered orally, the compound might have poor absorption in the gastrointestinal tract or undergo extensive first-pass metabolism.
  • Insufficient Tumor Penetration: The physical properties of the compound may prevent it from effectively diffusing into the core of the solid tumor.

References

The Challenge of BBB Penetration in KRAS Therapy

Author: Smolecule Technical Support Team. Date: February 2026

A major hurdle in treating cancers that metastasize to the central nervous system (CNS) is ensuring that KRAS inhibitors can cross the BBB [1]. While drugs like Sotorasib (AMG510) and Adagrasib (MRTX849) are approved for KRAS G12C mutations, their limited brain penetration is a significant obstacle for treating brain metastases [2] [1].

Research is actively focused on designing new inhibitors with enhanced BBB permeability. For instance, the compound AZD4747 was specifically developed from AZD4625 by retaining a core cyclized structure to efficiently cross the BBB [3]. Furthermore, advanced computational methods using AI and deep learning are now being employed to optimize lead compounds for better BBB permeability while maintaining their efficacy against KRAS [2].

KRAS Inhibitors in Development

The table below summarizes key KRAS inhibitors mentioned in the literature, with available notes on their status regarding the BBB.

Inhibitor Name Target / Type Development Status (as of 2025) Reported BBB Penetration / Notes
Sotorasib (AMG510) KRAS G12C (Covalent) FDA-Approved Limited brain penetration is a recognized challenge [2] [1].
Adagrasib (MRTX849) KRAS G12C (Covalent) FDA-Approved Designed for enhanced drug exposure; resistance and CNS disease remain obstacles [2].
AZD4747 KRAS G12C Preclinical/Clinical Specifically designed for high BBB permeability [3].
AZD4625 KRAS G12C Preclinical/Clinical Predecessor to AZD4747; cyclization strategy inspired BBB-penetrant inhibitors [3].
MRTX1133 KRAS G12D (Non-covalent) Preclinical Information not specified in search results.
JNJ-74699157 KRAS G12C Clinical Trials Information not specified in search results.
BI 1823911 KRAS G12C Clinical Trials Information not specified in search results.
GDC-6036 KRAS G12C Clinical Trials Information not specified in search results.
LY3537982 KRAS G12C Clinical Trials Information not specified in search results.
D-1553 KRAS G12C Clinical Trials Information not specified in search results.

Experimental Workflow for Assessing BBB Permeability

Since direct data on pan-KRAS-IN-13 is unavailable, here is a general experimental workflow from recent research that uses AI to optimize KRAS inhibitors for BBB permeability. You can use this as a reference to design your own studies [2].

G KRAS Inhibitor BBB Permeability Optimization Workflow start Start: Lead KRAS Inhibitor (e.g., AMG510, MRTX849) pretrain Step 1: Encoder Pretraining start->pretrain contrastive Contrastive Learning on KRAS-Active Molecules pretrain->contrastive gen_model Step 2: Build Generative Model contrastive->gen_model vae Variational Autoencoder (VAE) with Gated Recurrent Units (GRUs) gen_model->vae rl Apply Reinforcement Learning for Multi-Objective Optimization vae->rl step3 Step 3: Guided Molecular Generation rl->step3 predictors Property Predictors step3->predictors p1 BBB Permeability Predictor predictors->p1 p2 KRAS Binding Affinity Predictor predictors->p2 p3 Drug-Likeness (QED) Predictor predictors->p3 p4 LogD Filter predictors->p4 step4 Step 4: Generate & Validate p1->step4 p2->step4 p3->step4 p4->step4 output Output: Optimized Molecules with Enhanced BBB Penetration step4->output

Workflow Steps Explained:

  • Start with a Lead Inhibitor: The process begins with a known KRAS inhibitor (e.g., Sotorasib or Adagrasib) that has known efficacy but may have suboptimal BBB penetration [2].
  • Pretrain the Model: The encoder part of a AI model is pretrained using contrastive learning on a dataset of molecules known to be active against KRAS. This teaches the model to recognize structures that are likely to be effective KRAS inhibitors [2].
  • Build and Train the Generative Model: A Variational Autoencoder (VAE) is used to learn the latent representation of molecules. This model is then refined using Reinforcement Learning (RL) guided by multiple objectives [2].
  • Multi-Objective Optimization: The RL process is guided by several predictive models that score generated molecules on key properties [2]:
    • BBB Permeability Predictor: Estimates the likelihood of crossing the blood-brain barrier.
    • KRAS Binding Affinity Predictor: Ensures the new molecules maintain strong binding to the KRAS target.
    • Drug-Likeness (QED) Predictor: Assesses how "drug-like" the molecule is.
    • LogD Filter: A criterion related to lipophilicity, used to filter out unsuitable molecules.
  • Output Optimized Molecules: The final output is a set of newly generated molecular structures predicted to have improved BBB permeability while retaining high affinity for KRAS and other desirable drug-like properties [2].

Troubleshooting Guide & FAQs

FAQ: Why is BBB penetration a critical goal for the next generation of KRAS inhibitors? CNS metastases are very common in NSCLC patients with KRAS mutations. The survival outcomes for these patients are significantly worse, partly because many current targeted inhibitors, including early KRAS G12C inhibitors, have limited ability to reach therapeutic concentrations in the brain [1]. Developing inhibitors that can cross the BBB is therefore essential for treating these advanced cases.

FAQ: What are the key strategies for improving a compound's BBB permeability? Based on the literature, successful strategies include:

  • Structure-Based Design: Modifying the core structure of a molecule, as seen with the cyclization strategy used to develop AZD4747 from AZD4625, which was explicitly intended to enhance brain penetration [3].
  • AI-Driven Optimization: Using generative models and multi-objective optimization, as described in the experimental workflow above, to systematically design molecules that favor BBB penetration while preserving other critical properties [2].
  • Considering Efflux Transporters: Preclinical studies indicate that efflux transporters like ABCB1 and ABCG2 at the BBB can reduce the efficacy of drugs that are their substrates. Designing inhibitors that are not effluxed by these transporters is a key consideration [1].

References

pan-KRAS-IN-13 metabolic stability issues

Author: Smolecule Technical Support Team. Date: February 2026

The Challenge of Metabolic Stability

Metabolic stability refers to a compound's ability to resist degradation by the body's metabolic enzymes. A drug with low metabolic stability is quickly broken down, leading to low exposure and insufficient concentration at the target site, which is a common reason for failure in drug development.

For pan-KRAS inhibitors and related degraders, this is a particularly acute problem due to their complex molecular structures. The following table summarizes the key issues and evidence from recent research:

Challenge Aspect Evidence from Literature
General Instability The pan-KRAS inhibitor BI-2493 required optimization via spirocyclization to achieve better metabolic stability, among other improved properties [1].
PROTAC-Specific Issues The KRAS-targeting PROTAC ACBI3 showed insufficient plasma concentrations in initial in vivo pharmacokinetic profiling [2].
Serum-Induced Potency Loss The potency of the initial KRAS degrader (a predecessor to ACBI3) was reduced in the presence of 10% mouse serum [2].
Administration Route Unlike orally available KRAS inhibitors, the PROTAC ACBI3 requires subcutaneous or intraperitoneal injection, which is a significant challenge for long-term patient use and is partly due to bioavailability limitations [2].

Troubleshooting & Mitigation Strategies

Based on the general strategies identified for overcoming these issues, you can design experiments to diagnose and improve the metabolic stability of your compound.

Strategy Rationale & Application Key Experimental Metrics
Molecular Optimization Increasing molecular rigidity (e.g., spirocyclization) can shield vulnerable sites from metabolic enzymes [1]. Metabolic stability in liver microsome assays; improvements in parameters like half-life (T₁/₂) and intrinsic clearance (CLint).
Formulation & Delivery Alternative delivery systems can protect the compound from rapid degradation in the bloodstream [2]. Bioavailability (%F); maximum plasma concentration (Cmax); area under the curve (AUC).
In Vitro Profiling Early and systematic profiling identifies major metabolic soft spots and informs the design of more stable analogs [2]. Metabolite identification; reaction phenotyping to identify responsible enzymes.

The following workflow visualizes a recommended experimental approach for investigating and resolving metabolic stability issues.

Start Start: Suspected Metabolic Stability Issue InVitro In Vitro Assays Start->InVitro InVivo In Vivo PK Profiling InVitro->InVivo Analyze Analyze Data InVivo->Analyze Decision Stability Acceptable? Analyze->Decision Optimize Optimize Compound Decision:s->Optimize No Formulate Explore Alternative Formulations Decision:s->Formulate No Success Stable Candidate Decision->Success Yes Optimize->InVitro Formulate->InVivo

Experimental Protocols for Assessment

Here are detailed methodologies for key experiments to assess metabolic stability.

In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol evaluates how quickly a compound is metabolized by liver enzymes.

  • Materials: Test compound (pan-KRAS-IN-13), pooled liver microsomes (e.g., human or mouse), NADPH regenerating system, phosphate buffer (pH 7.4), stop solution (e.g., acetonitrile with internal standard).
  • Procedure:
    • Prepare incubation mixtures containing microsomes (e.g., 0.5 mg/mL) and test compound (e.g., 1 µM) in buffer.
    • Pre-incubate for 5 minutes at 37°C.
    • Initiate the reaction by adding the NADPH regenerating system.
    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot and quench with ice-cold stop solution.
    • Centrifuge to precipitate proteins and analyze the supernatant using LC-MS/MS to determine the parent compound's remaining percentage.
  • Data Analysis: Calculate the half-life (T₁/₂) and intrinsic clearance (CLint) from the slope of the natural logarithm of concentration versus time.
In Vivo Pharmacokinetic Profiling in Mice

This protocol provides a comprehensive view of the compound's behavior in a living organism.

  • Materials: Test compound, formulation vehicle (e.g., 5% DMSO, 10% Solutol HS-15, 85% saline), mice (e.g., CD-1 or C57BL/6), surgical tools for blood collection, LC-MS/MS system.
  • Procedure:
    • Formulate the compound for injection (e.g., IV for absolute bioavailability, or SC/IP as suggested for related compounds [2]).
    • Administer the compound to mice at a set dose (e.g., 10 mg/kg).
    • Collect blood samples serially from the tail vein or via retro-orbital bleeding at specified time points post-dose (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
    • Process plasma by protein precipitation and analyze using LC-MS/MS.
  • Data Analysis: Use a non-compartmental model to calculate key PK parameters: AUC (Area Under the Curve, a measure of total exposure), Cmax (maximum concentration), Tmax (time to Cmax), and half-life (T₁/₂).

Key Takeaways for Your Research

  • The Issue is Real and Documented: Low metabolic stability and poor plasma exposure are not theoretical for pan-KRAS inhibitors; they have been directly reported for advanced candidates like ACBI3 [2].
  • Rigidity is Key: A proven strategy from the field is to design more rigid, three-dimensional structures (e.g., spirocyclic cores) to enhance metabolic stability [1].
  • Plan for Formulation: Be prepared that your compound might require specialized formulations or non-oral routes of administration to achieve therapeutic exposure [2].

References

Understanding KRAS Inhibitor Resistance: A FAQ Guide

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the primary mechanisms by which resistance to KRAS-targeted therapies emerges?

Resistance to KRAS inhibitors is a major clinical challenge and can be categorized into two broad types: on-target and off-target mechanisms [1].

Mechanism Type Description Key Examples
On-Target Alterations occur within the KRAS gene itself, affecting the drug-binding site. Secondary KRAS mutations (e.g., Y96D, R68S, H95D); Amplification of the KRAS mutant allele [1] [2].
Off-Target Bypass of KRAS inhibition through activation of alternative pathways or processes. Bypass signaling via mutations in NRAS, BRAF, MET, or RET; Epithelial-to-mesenchymal transition (EMT); Histological transformation [1].

Q2: How do upstream and downstream signaling pathways contribute to resistance?

The KRAS protein is a central node in a complex signaling network. When it is directly inhibited, cancer cells can reactivate the growth-signaling cascade through multiple compensatory mechanisms [3] [2].

The diagram below illustrates the primary KRAS signaling pathway and common resistance mechanisms that lead to pathway reactivation.

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK GEF GEF (e.g., SOS1) RTK->GEF KRAS_GDP KRAS (Inactive, GDP-bound) GEF->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS (Active, GTP-bound) KRAS_GDP->KRAS_GTP GTP Binding KRAS_GTP->KRAS_GDP GTP Hydrolysis Effectors RAF/MEK/ERK PI3K/AKT/mTOR KRAS_GTP->Effectors GAP GAP (e.g., NF1) GAP->KRAS_GTP Enhances GTPase Activity Output Cell Proliferation Survival, Growth Effectors->Output RTK_mut RTK Overexpression/ Mutation (Resistance) RTK_mut->GEF GEF_mut GEF Activation (Resistance) GEF_mut->KRAS_GDP GAP_loss GAP Loss (e.g., NF1) (Resistance) GAP_loss->KRAS_GTP Loss of Inhibition Effector_mut Downstream Mutation (e.g., BRAF, MEK) (Resistance) Effector_mut->Output Bypasses KRAS

Q3: What experimental strategies can be used to investigate and overcome resistance?

Emerging research points to several promising strategies to combat resistance, many of which are being tested in preclinical and clinical settings [2] [4].

Strategy Rationale & Approach Experimental & Therapeutic Examples
Next-Generation Inhibitors Target different states or forms of KRAS to overcome specific mutations. RAS(ON) inhibitors: Target active GTP-bound state; Pan-KRAS inhibitors: Aim to block multiple KRAS mutants [4].
Rational Combination Therapies Simultaneously block KRAS and compensatory escape pathways to prevent resistance. KRASi + SHP2 inhibitor; KRASi + SOS1 inhibitor; KRASi + MEK inhibitor; KRASi + CDK4/6 inhibitor [5] [4].
Targeting Non-Genetic Adaptation Address resistance driven by cellular state changes rather than new mutations. Combination with CDK12/13 inhibitors to exploit DNA repair vulnerability in resistant cells [4].

Experimental Protocols for Investigating Resistance

The following methodologies are foundational for studying KRAS biology and inhibitor resistance.

Protocol 1: Mapping the KRAS Interactome Using Proximity Labeling

This protocol is used to identify proteins that interact with wild-type and mutant KRAS, revealing how mutations rewire cellular networks [6].

  • Cell Line Engineering: Generate stable cell lines (e.g., HEK293T) expressing N-terminal TurboID-tagged KRAS (wild-type and mutants like G12C, G12D, G12V) via lentiviral transduction.
  • Proximity Labeling: Treat cells with biotin. The TurboID enzyme covalently tags nearby proximal proteins with biotin.
  • Protein Extraction and Purification: Lyse cells and purify biotin-labeled proteins using streptavidin-coated beads.
  • Mass Spectrometry Analysis: Digest purified proteins with trypsin and analyze peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Bioinformatic Analysis: Identify labeled proteins and compare interactomes between KRAS mutants and wild-type to find significant changes. Pathway enrichment analysis (e.g., for metabolic pathways) can reveal mutant-specific rewiring.

Protocol 2: Profiling Resistance Mechanisms in Preclinical Models

This workflow outlines steps to identify resistance mechanisms that emerge under drug pressure.

  • Model Selection: Use KRAS-mutant cancer cell lines (e.g., from NSCLC, PDAC) that are sensitive to the KRAS inhibitor of interest.
  • Generation of Resistant Clones: Expose cells to increasing concentrations of the inhibitor over several months. Single-cell clones can be derived from the resistant population.
  • Multi-Omics Characterization:
    • Genomics: Perform next-generation sequencing (NGS) using a targeted gene panel or whole-exome sequencing to identify acquired mutations (e.g., in KRAS, NRAS, BRAF) or copy number variations.
    • Transcriptomics: Conduct RNA sequencing to identify gene expression changes associated with resistance, such as evidence of epithelial-to-mesenchymal transition (EMT).
  • Functional Validation: Use CRISPR-Cas9 gene editing to introduce candidate resistance mutations into drug-naive cells to confirm their role in conferring resistance.

Research Outlook and Notes

The field of KRAS targeting is rapidly evolving. Key future directions include the development of pan-KRAS and pan-RAS inhibitors that can broadly target multiple mutation types, and the use of advanced computational methods, like quantum-computing-enhanced algorithms, for novel inhibitor design [2] [7].

References

KRAS Inhibitor Resistance: Mechanisms & Combination Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Resistance to KRAS inhibitors is a significant clinical challenge, particularly in colorectal cancer (CRC), where response rates are lower than in non-small cell lung cancer (NSCLC) [1]. The following table summarizes the primary resistance mechanisms and the corresponding potential combination therapies identified in recent studies.

Mechanism of Resistance Description Potential Combination Therapy Key Supporting Evidence
EGFR-mediated Feedback [1] KRAS inhibition leads to adaptive feedback reactivation of the MAPK pathway via EGFR. KRASi + EGFR inhibitor (e.g., Cetuximab) [1]. Combined treatment led to continuous p-ERK suppression and apoptosis in CRC patient-derived cells (PDCs) [1].
PI3K/AKT Pathway Activation [1] Some tumors have intrinsic PI3K pathway activation, losing KRAS-MAPK dependency. KRASi + PI3K/mTOR inhibitors [1]. Dual inhibition of PI3K and mTOR effectively suppressed cell growth in PDCs with PIK3CA mutations [1].
HER2 Amplification [1] HER2 amplification can cause aberrant cytoplasmic localization of KRAS, reducing KRAS-MAPK dependency. KRASi + HER2 targeting; HER2 knockout restored membrane localization and KRASi sensitivity [1].
Altered Acetyl-CoA & Mitophagy [2] KRAS inhibition lowers ACLY, reducing Acetyl-CoA, which triggers NRLX1-mediated mitophagy, reducing drug-induced oxidative stress. KRASi + Mitophagy inhibitor (e.g., Mdivi-1) or NRLX1 knockout [2]. Enhanced KRAS inhibitor's anti-tumor effect in models [2].
SHP2/XIAP Synthetic Lethality [3] SHP2 is a key node in RTK-mediated RAS reactivation; XIAP inhibits apoptosis. Dual SHP2/XIAP inhibition (e.g., with natural compound Embelin) [3]. Suppressed proliferation and metastasis in KRAS-mutant NSCLC models by inducing apoptosis and senescence [3].

Frequently Asked Questions & Troubleshooting

Here are solutions to common experimental challenges based on the latest research.

Q1: Our in vitro models show only a temporary suppression of p-ERK upon KRAS inhibitor treatment. What could be the cause and how can we address it?

  • Problem: This is a classic sign of adaptive resistance, often mediated by EGFR feedback, especially in colorectal cancer models [1].
  • Troubleshooting Guide:
    • Monitor Signaling Dynamics: Perform immunoblot analysis (Western Blot) for p-ERK and p-AKT over a time course (e.g., 0, 2, 6, 24, 48 hours) after KRAS inhibitor treatment. A rebound in p-ERK indicates feedback reactivation [1].
    • Combine with EGFR Inhibition: Co-treat your models with a KRAS inhibitor and an EGFR-targeting agent (e.g., the antibody Cetuximab or the small molecule Afatinib). Re-run the immunoblot to check for sustained suppression of p-ERK and the appearance of apoptosis markers like cleaved PARP [1].
    • Validate in Complex Models: Confirm the efficacy of the combination in a 3D co-culture system or in vivo xenograft models to mimic the tumor microenvironment [1].

Q2: We are working on a KRAS-mutant cancer model that shows high PI3K/AKT pathway activity and is resistant to KRAS monotherapy. What is a promising strategy?

  • Problem: Some tumors, particularly those with co-occurring PIK3CA mutations, are primed for PI3K/AKT pathway dependency and exhibit primary resistance to KRAS inhibitors [1].
  • Troubleshooting Guide:
    • Perform Genomic Profiling: Confirm the presence of activating mutations in PIK3CA or amplification of receptors like HER2 [1].
    • Target the PI3K Pathway: Use a combination of KRAS inhibitor with PI3K and/or mTOR inhibitors. Conduct cell viability assays to confirm synergistic effects [1].
    • Investigate KRAS Localization: In cases of HER2 amplification, use immunofluorescence staining to check for aberrant cytoplasmic localization of KRAS. If confirmed, consider strategies to target HER2 to restore KRAS to the plasma membrane and re-sensitize the cells to KRAS inhibitors [1].

Q3: Are there new targets beyond EGFR to overcome KRAS inhibitor resistance?

  • Answer: Yes, recent studies have highlighted several promising non-EGFR targets.
    • Acetyl-CoA/NLRX1 Axis: A groundbreaking study revealed that KRAS inhibition downregulates ACLY, reducing cytosolic Acetyl-CoA levels. This drop releases the "brake" on NLRX1, triggering mitophagy that protects cancer cells. Targeting this pathway (e.g., by knocking out NLRX1 or using the mitophagy inhibitor Mdivi-1) can overcome resistance [2].
    • SHP2 and XIAP: SHP2 is critical for multiple RTKs to activate RAS. A novel synthetic lethal strategy simultaneously targets SHP2 and the anti-apoptotic protein XIAP. The natural compound Embelin has been shown to do this, suppressing multiple oncogenic pathways and inducing apoptosis in KRAS-mutant NSCLC [3].

Experimental Protocol: Evaluating KRAS Inhibitor Resistance Mechanisms

This protocol outlines key steps to characterize intrinsic and adaptive resistance in your experimental models, based on methodologies from the search results [1].

1. Cell Viability and KRAS Dependency Assay - Purpose: To establish baseline sensitivity to KRAS inhibition and determine if cells are solely dependent on KRAS. - Procedure: - Treat KRAS-mutant cells with a dose range of a relevant KRAS inhibitor (e.g., Sotorasib for G12C, MRTX1133 for G12D). - Perform a cell viability assay (e.g., MTT, CellTiter-Glo) after 72-96 hours. - In parallel, transfer cells with siRNA or shRNA targeting the mutant KRAS allele. - Interpretation: Cells that maintain >50% viability after KRAS knockdown are not exclusively dependent on KRAS, indicating inherent resistance [1].

2. Signaling Feedback Analysis by Immunoblot - Purpose: To identify reactivation of survival pathways as a mechanism of adaptive resistance. - Procedure: - Treat cells with a KRAS inhibitor at a concentration near its IC50. - Harvest cell lysates at critical time points (e.g., 1, 6, 24, and 48 hours). - Perform Western Blot analysis using antibodies against: - p-ERK (MAPK pathway) - p-AKT (PI3K pathway) - Cleaved PARP (apoptosis indicator) - Total ERK and AKT as loading controls. - Interpretation: Temporary suppression of p-ERK followed by recovery suggests EGFR-mediated adaptive resistance. Sustained p-AKT suggests PI3K pathway dependency [1].

3. Functional Validation of Combination Therapy - Purpose: To confirm the efficacy of a rational drug combination. - Procedure: - Based on the immunoblot results, select a combination partner (e.g., Cetuximab for EGFR, a PI3K inhibitor for PI3K pathway, Mdivi-1 for mitophagy inhibition). - Conduct cell viability assays with the KRAS inhibitor alone, the combination partner alone, and their combination. - Analyze synergy using software like CompuSyn. - Confirm mechanism by repeating the immunoblot analysis with the combination treatment to demonstrate sustained pathway suppression.

Signaling Pathway & Experimental Workflow

The following diagram illustrates the key resistance mechanisms and their relationships, integrating information from the search results.

kras_resistance kras_i KRAS Inhibitor gdp_kras KRAS (GDP-bound, Inactive) kras_i->gdp_kras mapk_off MAPK Pathway Suppressed gdp_kras->mapk_off pi3k_off PI3K/AKT Pathway Suppressed gdp_kras->pi3k_off her2_kras_loc HER2 Amplification & Altered KRAS Localization gdp_kras->her2_kras_loc Intrinsic egfr_fb EGFR Feedback Reactivation mapk_off->egfr_fb Adaptive os_stress Oxidative Stress pi3k_off->os_stress In some models pi3k_act PI3K/AKT Pathway Activation pi3k_off->pi3k_act Intrinsic mitophagy Acetyl-CoA ↓ NLRX1-mediated Mitophagy os_stress->mitophagy Triggers resistance Resistance Mechanisms combo_egfr Combo: + EGFRi egfr_fb->combo_egfr Overcome with combo_pi3k Combo: + PI3K/mTORi pi3k_act->combo_pi3k Overcome with combo_her2 Combo: + HER2i her2_kras_loc->combo_her2 Overcome with combo_mito Combo: + Mitophagy Inhibitor mitophagy->combo_mito Overcome with efficacy Sustained Pathway Suppression & Cell Death combo_egfr->efficacy combo_pi3k->efficacy combo_her2->efficacy combo_mito->efficacy

Research Perspectives

The field is rapidly moving beyond monotherapy. Promising future directions include:

  • Novel Combination Partners: Continued exploration of SHP2 inhibitors, SOS1 inhibitors, and CDK4/6 inhibitors in rational combinations [4].
  • Pan-KRAS Approaches: The development of pan-KRAS degraders using PROTAC technology aims to target multiple KRAS mutants simultaneously and could circumvent some allele-specific resistance mechanisms [5].
  • Targeting Metabolic Dependencies: The newly discovered link between acetyl-CoA levels, mitophagy, and KRAS inhibitor resistance opens a new front for therapeutic intervention [2].

References

pan-KRAS-IN-13 bioanalysis method development

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Analytical Considerations

Aspect Details from Literature Relevance to Bioanalysis
Target Oncogenic mutant KRAS (multiple forms, e.g., G12X, G13D, Q61H) [1] Guides selectivity requirements; must distinguish mutant from wild-type protein in assays.
Reported Prototype BI-2865 (a potent, non-covalent, pan-KRAS inhibitor) [2] Serves as a structural and functional analog for planning methods in absence of IN-13 data.
Mode of Action Binds non-covalently to the inactive (GDP-bound) state of KRAS [2] Suggests bioanalysis should be performed under non-reducing conditions.
Structural Features Contains pyrimidine linker, prolinol substituent [2] Informs choice of ionization technique (ESI+ likely optimal) and potential for H-bonding/donor interactions in chromatography.
Selectivity High selectivity for KRAS over HRAS and NRAS [2] Supports feasibility of developing a selective assay; cross-reactivity testing still required.

Proposed Bioanalytical Method Development Workflow

The following diagram outlines a logical workflow for developing, validating, and troubleshooting a bioanalytical method for pan-KRAS-IN-13.

cluster_1 Step 1: Compound Profiling & Sample Prep cluster_2 Step 2: Chromatographic Separation cluster_3 Step 3: Mass Spectrometric Detection cluster_4 Step 4: Method Validation & Application Start Start Method Development Node1a Analyze Structure & Properties (e.g., logP, pKa) Start->Node1a Node1b Develop Sample Preparation (Protein Precipitation, SPE, LLE) Node1a->Node1b Node2a Column Screening (C18, HILIC, PFP) Node1b->Node2a Node2b Optimize Mobile Phase (pH, Buffer, Organic Modifier) Node2a->Node2b Node3a Optimize Ion Source (ESI) Node2b->Node3a Node3b MRM Method Development (Precursor/Product Ions, CE) Node3a->Node3b Node4a Full Method Validation (Precision, Accuracy, LLOQ, Stability) Node3b->Node4a Node4b Apply to Preclinical Samples (Plasma, Tumor Homogenate) Node4a->Node4b


Frequently Asked Questions & Troubleshooting

Q1: What is the biggest challenge in developing a bioanalytical method for a pan-KRAS inhibitor like IN-13? A1: The primary challenge is achieving the necessary specificity and sensitivity.

  • Specificity: The method must be able to detect the drug compound without interference from a complex biological matrix (like plasma or tumor homogenate) or from potential metabolites. Given that the compound is designed to target a specific protein conformation, ensuring the assay does not cross-react with structurally similar endogenous molecules is crucial.
  • Troubleshooting Tip: If you see high background noise or interfering peaks, re-optimize the sample clean-up procedure (e.g., switch from protein precipitation to Solid-Phase Extraction) and carefully fine-tune the chromatographic gradient to achieve better separation of the analyte from matrix components.

Q2: The signal intensity in my LC-MS/MS assay is low. What are the main parameters to optimize? A2: Low signal intensity can stem from several sources. Systematically check the following:

  • Ion Source Parameters (ESI): The electrospray ionization process is highly sensitive to settings. Re-optimize the desolvation temperature, capillary voltage, and source gas flows. For a compound like IN-13, which is likely moderately hydrophobic, a higher desolvation temperature might improve ion yield.
  • Mass Spectrometer Parameters: Ensure the fragmentor voltage and collision energy (CE) are optimally set for the specific precursor-to-product ion transition of IN-13. A poorly chosen CE can lead to excessive fragmentation and a weak primary product ion signal.
  • Sample Integrity: Confirm the compound is stable in your prepared sample and that no adsorption to vials or tubing is occurring. Using silanized vials can help prevent compound loss.

Q3: How can I ensure my method is selectively measuring the intended pan-KRAS inhibitor and not its metabolites? A3: Chromatographic separation is key.

  • While MS/MS provides excellent selectivity based on mass, isobaric metabolites (with the same molecular weight) can fragment similarly and co-elute, causing inaccuracies.
  • Solution: Develop a chromatographic method with sufficient resolution. This often involves testing different stationary phases (e.g., C18, phenyl-hexyl, pentafluorophenyl) and mobile phase compositions (e.g., different pH buffers, organic modifiers like methanol vs. acetonitrile) to achieve baseline separation of the parent drug from its known metabolites.

References

pan-KRAS-IN-13 vs BI-2852 KRAS inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Understanding BI-2852

The table below summarizes the key characteristics of the pan-KRAS inhibitor BI-2852 based on available research data.

Feature Description of BI-2852
Mechanism of Action Binds to a pocket between Switch I and Switch II regions of KRAS, blocking interactions with effector proteins, GEFs (guanine nucleotide exchange factors), and GAPs (GTPase-activating proteins) [1] [2].
Binding Site Switch I/II pocket (considered "undruggable" historically); overlaps with the binding site of the synthetic protein inhibitor JAM20 [3] [1].
Binding Affinity (Kd) 450 nM (for GTP-bound KRASG12D in cell-free assays) [1].
Cellular Anti-Proliferative Activity (IC₅₀) Low micromolar range (approx. 1 μM) in KRAS mutant cell lines (e.g., MIA PaCa-2, PANC-1) [1] [2].

| Key Experimental Readouts | - Inhibits SOS1-mediated nucleotide exchange [2].

  • Reduces phosphorylation of downstream ERK [2].
  • Suppresses proliferation in 2D cell cultures and 3D patient-derived organoids [2]. |

Experimental Insights on BI-2852

For researchers looking to validate or build upon these findings, here are the methodologies used to generate the key data on BI-2852:

  • Nucleotide Exchange Assay: This test measures the compound's ability to inhibit the activation of KRAS. Fluorescently labeled KRAS protein (e.g., bound to MANT-GDP) is incubated with an exchange factor (SOS1) and GTP. A reduction in fluorescence signal in the presence of the inhibitor indicates successful blockade of nucleotide exchange [2].
  • Cellular Proliferation Assay (MTT): Cell viability is measured after a 72-hour incubation with the compound. Data is fitted using a sigmoidal dose-response curve (e.g., in GraphPad Prism) to determine the half-maximal inhibitory concentration (IC₅₀) [1].
  • Western Blotting: Used to evaluate the inhibition of downstream signaling pathways. Lysates from treated cells are analyzed for reduced levels of phosphorylated ERK (p-ERK), a key marker of MAPK pathway activity [2].

Research Context and Alternatives

The following diagram illustrates the mechanistic context of BI-2852 and other KRAS-targeting strategies mentioned in the search results, which can help situate your comparative work.

kras_inhibition KRAS KRAS Downstream_Signaling Downstream Signaling (e.g., p-ERK) KRAS->Downstream_Signaling BI_2852 BI-2852 BI_2852->KRAS Binds SI/SII Pocket JAM20 JAM20 Monobody JAM20->KRAS Binds SI/SII Pocket BI_2865 BI-2865 BI_2865->KRAS Binds Inactive State G12C_Inhibitors Sotorasib/Adagrasib G12C_Inhibitors->KRAS Binds SII-P (G12C only) TKD_Degrader TKD Degrader KRAS_Degradation KRAS Degradation TKD_Degrader->KRAS_Degradation Lysosomal Pathway Nucleotide_Exchange Nucleotide Exchange Nucleotide_Exchange->KRAS

Diagram Title: Key KRAS Inhibition and Degradation Strategies.

This diagram shows that BI-2852 and the research tool JAM20 operate via a similar mechanism by targeting the Switch I/II (SI/SII) pocket [3]. For context, other relevant strategies include:

  • BI-2865: A non-covalent, inactive-state selective pan-KRAS inhibitor that works by a different mechanism—blocking nucleotide exchange. It shows high selectivity for KRAS over HRAS and NRAS [4] [5].
  • G12C Inhibitors (e.g., Sotorasib): Covalent inhibitors that are allele-specific, targeting only the KRAS G12C mutant [6] [7].
  • Degradation Approaches: New modalities like the Tumor-targeting KRAS Degrader (TKD) aim to eliminate the KRAS protein entirely via lysosomal degradation, offering a potential alternative to inhibition [8].

References

pan-KRAS-IN-13 vs MRTX1133 G12D inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Profile of MRTX1133 (KRASG12D Inhibitor)

MRTX1133 is a potent and selective inhibitor that targets the KRASG12D mutant protein, a variant found in approximately 40% of pancreatic ductal adenocarcinomas (PDAC) [1]. It functions as a non-covalent, high-affinity binder to the GDP-bound state of the KRASG12D protein [1] [2].

Key Experimental Data and Findings:

Aspect Details
Mechanism of Action Non-covalent, selective inhibitor of the GDP-bound KRASG12D mutant protein [1] [2].
Preclinical Efficacy Induces tumor regression in KRASG12D-mutated colon, lung, and pancreas cancer models [1].
Common Combinations Afatinib (pan-ERBB inhibitor): Shows potent synergy, overcoming resistance [1]. Immunotherapy agents: Combined with CXCR1/2, LAG3, and 41BB targets to remodel the tumor microenvironment [3]. UBE2T/PGG: Nano co-delivery system overcomes metabolic resistance [2].
Resistance Mechanisms Feedback upregulation of EGFR and HER2 [1]. KRASG12D-driven Pentose Phosphate Pathway (PPP) remodeling [2].
Key Experimental Models Patient-derived organoids (PDOs), orthotopic PDAC mouse models, autochthonous iKPC mouse models [1] [3] [2].

A Look at the Pan-KRAS Inhibitor Landscape

While data on "pan-KRAS-IN-13" is unavailable, the field is actively developing broader-spectrum KRAS inhibitors. The table below summarizes two advanced pan-KRAS candidates for context.

Compound Mechanism / Class Developer Development Stage (as of 2025)
Daraxonrasib (RMC-6236) First-in-class, oral pan-RAS(ON) inhibitor; uses a "tri-complex" mechanism to bind mutant RAS and cyclophilin A [4]. Revolution Medicines Late-stage clinical trials [4].
AMG 410 Oral, reversible pan-KRAS, dual-state (ON/OFF) inhibitor [5] [4]. Amgen Disclosed preclinical candidate; clinical trial scheduled to start August 2025 [5] [4].

Key Experimental Protocols for KRAS Inhibitor Research

For researchers looking to validate findings in this field, here are summaries of key methodologies from the literature on MRTX1133.

1. In Vitro Synergy and Viability Assays [1]

  • Cell Culture: Use KRASG12D-mutant PDAC cell lines or patient-derived organoids (PDOs).
  • Plating: Plate cells in 384-well plates at a density of ~1,000 cells per well.
  • Drug Treatment: Treat with serial dilutions of MRTX1133 and combination drugs (e.g., afatinib) using a digital dispenser. DMSO concentration should not exceed 1%.
  • Viability Readout: After 72 hours, measure cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo).
  • Synergy Analysis: Analyze data with software like Combenefit to calculate synergy scores based on models such as Bliss, Loewe, and HSA (Highest Single Agent).

2. In Vivo Orthotopic PDAC Mouse Models [1]

  • Model Generation: Orthotopically inject KRASG12D-mutant PDAC cells (e.g., SUIT2) or mouse KPC cells into the pancreas of immunocompromised (NSG) or immunocompetent (C57BL/6J) mice.
  • Treatment: Once tumors are established (~200 mm³, measured via ultrasonography), randomize mice into treatment groups.
  • Dosing Regimen: Administer drugs intraperitoneally. A typical regimen could be:
    • MRTX1133: 6 or 12 mg/kg
    • Afatinib: 5 mg/kg
    • Combination: Both drugs administered together
  • Endpoints: Primary endpoints include tumor volume measurement over time and overall survival.

Signaling Pathways and Resistance Mechanisms

The following diagrams illustrate the core mechanisms of action and treatment-induced feedback loops based on the available research.

G MRTX1133 MRTX1133 KRASG12D KRASG12D (Mutant, GDP-bound) MRTX1133->KRASG12D Inhibits Downstream Downstream Signaling (MAPK, PI3K) KRASG12D->Downstream Activates TumorGrowth Tumor Growth & Survival Downstream->TumorGrowth Promotes

MRTX1133 directly binds to and inhibits the mutant KRASG12D protein, blocking its downstream signaling pathways.

Inhibition of KRASG12D can trigger feedback loops that reactivate survival signaling through other pathways, leading to drug resistance.

References

pan-KRAS-IN-13 vs sotorasib adagrasib spectrum

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of KRAS Inhibitors at a Glance

Feature Sotorasib & Adagrasib (G12C-specific) Pan-KRAS Inhibitors (e.g., BI-2865)
Target Spectrum KRAS G12C mutation only [1] [2] Broad range of KRAS mutants (e.g., G12A/C/D/F/V/S, G13C/D, V14I, Q61H) [3]
Inhibition Mechanism Covalent, irreversible binding to cysteine-12 in switch-II pocket (GDP-bound state) [4] [2] High-affinity, non-covalent binding to switch-II pocket (GDP-bound state) [3]
Key Molecular Interactions Piperazine-pyridine moiety; covalent warhead [4] Prolinol substituent & pyrimidine linker enabling direct ionic interaction with E62 [3]
Primary Assay Results (Cellular) Inhibition of KRASG12C BaF3 cell proliferation (IC₅₀: ~140 nM for sotorasib) [3] Inhibition of KRASG12C/D/V BaF3 cell proliferation (IC₅₀: ~140 nM) [3]
Primary Assay Results (Biochemical) N/A (Covalent mechanism) Binds KRASGDP with high affinity (Kd: 10-40 nM); spares NRAS/HRAS [3]
Therapeutic Reach Addresses ~13.6% of all KRAS-driven cancers [5] Potential to address most KRAS-driven cancers, including non-G12C mutants and those resistant to G12C inhibitors [5]

Mechanisms of Action and Key Experiments

The fundamental difference lies in the inhibitors' mechanism of action and the spectrum of KRAS mutants they can target.

Mutation-Specific Inhibitors (Sotorasib/Adagrasib)

These drugs are covalent inhibitors. They exploit the unique cysteine residue present in the KRAS G12C mutant, forming an irreversible bond that locks the protein in its inactive, GDP-bound state. This prevents downstream signaling and tumor growth [4] [2]. Their action is highly specific to the G12C mutation.

Pan-KRAS Inhibitors (e.g., BI-2865)

In contrast, pan-KRAS inhibitors are non-covalent and do not rely on a specific mutant residue for binding. They achieve broad-spectrum activity by preferentially binding with high affinity to the inactive state (GDP-bound) of KRAS, regardless of the mutation. They work by blocking nucleotide exchange, which is the process that reactivates KRAS from GDP- to GTP-bound state [3].

A key experiment for BI-2865 demonstrated this mechanism:

  • Methodology: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) were used to characterize binding. Nucleotide exchange assays were performed using the exchange factor SOS1 or EDTA to stimulate activation of purified KRAS proteins [3].
  • Findings: The inhibitor bound with high affinity (Kd 10-40 nM) to the GDP-bound form of various KRAS mutants (WT, G12C, G12D, G12V, G13D). It effectively blocked SOS1-mediated nucleotide exchange, preventing KRAS activation [3].

The following diagram illustrates the distinct mechanisms of these two inhibitor classes in the KRAS cycle.

Implications for Research and Development

The emergence of pan-KRAS inhibitors represents a significant expansion of therapeutic possibilities.

  • Addressing a Broader Patient Population: While G12C inhibitors are a breakthrough for a subset of lung cancer patients, pan-KRAS inhibitors hold the potential to treat a much wider array of KRAS-driven cancers, including those with common mutations like G12D and G12V that are prevalent in pancreatic and colorectal cancers [5].
  • Overcoming Limitations of G12C Inhibitors: These inhibitors could provide a solution for targeting non-G12C mutants and potentially overcome certain resistance mechanisms that emerge against allele-specific drugs [5].

References

Pan-KRAS Inhibitors: Selectivity and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two distinct approaches to pan-KRAS inhibition for which selectivity data is available.

Therapeutic Agent Mechanism of Action Reported Potency (IC₅₀ or Kd) Selectivity for KRAS vs. NRAS/HRAS
BI-2865 (non-covalent inhibitor) [1] Binds to inactive (GDP-bound) KRAS; inhibits nucleotide exchange. [1] Kd: 10-40 nM (KRAS, GDP-bound); Cellular IC₅₀: ~140 nM (proliferation); ~10 nM (activation). [1] >500-fold selective; NRAS/HRAS IC₅₀: 5-10 µM (nucleotide exchange). [1]
Tumor-targeting KRAS Degrader (TKD) [2] Nanobody-based degrader; induces lysosome-dependent degradation of KRAS protein. [2] Kd: ~6.57 nM (binding affinity to KRAS). [2] Selective for KRAS; degrades a broad range of KRAS mutants without degrading NRAS or HRAS. [2]
JAB-23E73 (inhibitor) [3] [4] Pan-KRAS (ON/OFF) inhibitor (specific mechanism not detailed in results). Data not available in search results. Reported to spare HRAS and NRAS inhibition; no quantitative data available. [3]

Experimental Evidence and Protocols

The selectivity data in the table is derived from established biochemical and cellular assays. Here are the key methodologies used in these studies.

  • 1. Binding Affinity (Kd) Measurement [1]

    • Protocol: Isothermal Titration Calorimetry (ITC) was used to measure the dissociation constant (Kd). This technique directly quantifies the heat released or absorbed when a drug binds to a protein, providing precise values for binding affinity and stoichiometry.
    • Application: This method confirmed BI-2865's high-affinity binding (Kd 10-40 nM) to the inactive, GDP-bound state of various KRAS mutants.
  • 2. Cellular KRAS Activation Assay [1]

    • Protocol: This assay uses "RASless" murine embryonic fibroblasts (MEFs) engineered to express a single, specific human RAS isoform (KRAS, NRAS, or HRAS). The inhibition of RAS activation in these cells, measured after stimulation, directly reflects the compound's isoform selectivity in a cellular context.
    • Application: BI-2865 potently inhibited KRAS activation (IC₅₀ < 10 nM) but was ~500-1000 times less effective against NRAS and HRAS in this system. [1]
  • 3. Nucleotide Exchange Assay [1]

    • Protocol: The activation of RAS is a process of GDP release and GTP binding. This biochemical assay measures the inhibitor's ability to block this exchange, either intrinsically or when stimulated by a guanine nucleotide exchange factor (GEF) like SOS1.
    • Application: BI-2865 blocked SOS1-mediated nucleotide exchange on KRAS with high potency, while showing minimal effect on NRAS and HRAS. [1]
  • 4. Protein Degradation Workflow (for TKD) [2]

    • Protocol: The TKD degrader was designed by fusing a KRAS-specific nanobody with a cancer cell-penetrating peptide (BR2) and a lysosome-targeting motif (CTM). Its efficacy was confirmed through:
      • Co-immunoprecipitation (Co-IP) & Western Blot: To verify the physical interaction between TKD and KRAS and to measure the reduction in KRAS protein levels.
      • Immunofluorescence (IF): To visually confirm the co-localization of KRAS with lysosomal markers upon TKD treatment.
      • Lysosome Inhibition: Use of inhibitors like Bafilomycin A1 (Baf-A1) to block degradation and prove the lysosome-dependent mechanism.

Molecular Basis of KRAS Selectivity

The high selectivity of inhibitors like BI-2865 is achieved by exploiting subtle structural differences between the highly similar RAS isoforms. The key lies in a single amino acid residue in the α3-helix of the protein [1]:

  • KRAS has a histidine (H) at residue 95.
  • NRAS has a leucine (L), and HRAS has a glutamine (Q) at the equivalent position.

This histidine in KRAS creates a unique network of ionic and water-mediated interactions with the inhibitor that cannot be efficiently formed with NRAS or HRAS. Experimental evidence shows that engineering NRAS to contain the KRAS-mimetic mutation (L95H) makes it nearly as sensitive to the inhibitor as KRAS itself [1].

The following diagram illustrates the workflow for assessing pan-KRAS inhibitor selectivity, which integrates the experimental protocols and structural basis described above.

G Start Start: Pan-KRAS Inhibitor Selectivity Assessment Step1 In Vitro Binding Assays (ITC, SPR) Start->Step1 Finding1 Key Finding: High-affinity binding to KRAS-GDP Step1->Finding1 Step2 Structural Analysis (X-ray Crystallography) Finding2 Key Finding: H95 residue in KRAS confers selectivity Step2->Finding2 Step3 Cellular Function Assays (RASless MEF Models) Finding3 Key Finding: Potent inhibition of KRAS-driven signaling & growth Step3->Finding3 Step4 In Vivo Validation (Mouse Tumor Models) Finding4 Key Finding: Tumor regression with wide therapeutic window Step4->Finding4 Finding1->Step2 Finding2->Step3 Finding3->Step4

Interpretation and Future Directions

The data demonstrates that achieving high selectivity for KRAS over other RAS isoforms is feasible by targeting the inactive state and exploiting minor sequence variations in the allosteric lobe. Both direct inhibition and protein degradation are promising strategies.

  • For Researchers: The RASless MEF system is a critical tool for unequivocally establishing isoform selectivity in a cellular context [1].
  • Therapeutic Implication: Sparing NRAS and HRAS function is crucial, as these proteins regulate vital physiological processes. High selectivity helps minimize mechanism-based toxicities.
  • Current Status: The field is rapidly evolving. While BI-2865 and TKD are pre-clinical tools, other pan-KRAS inhibitors like JAB-23E73 have entered Phase I clinical trials (NCT06145157), though detailed selectivity data for the latter is not yet publicly available [3].

References

KRAS Mutation Landscape and Profiling Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key characteristics of common KRAS mutations, which is fundamental for any panel profiling.

Mutation Prevalence in Cancers Associated Therapeutic Approaches (Examples) Notable Clinical/Experimental Findings

| G12D | - PDAC: ~39-45% of KRAS mutations [1] [2]

  • CRC: 40.6% of KRAS SNVs [3] | - Direct inhibitors (e.g., MRTX1133) [4]
  • Pan-KRAS degraders (e.g., TKD) [4] | - Often co-occurs with TP53 mutations; associated with poorer prognosis [2]. | | G12V | - PDAC: ~32-35% of KRAS mutations [1] [2]
  • CRC: 21.7% of KRAS SNVs [3] | - EGFR-directed siRNA inhibitors [5]
  • Pan-KRAS degraders [4] | - Mutant type influenced poor survival (245 days vs wild-type 531 days) [3]. | | G12C | - LUAD: Predominant mutation (46%) [1]
  • PDAC: Rare (1-2%) [6] | - Covalent inhibitors (Sotorasib, Adagrasib) [3] [7] | - High rate of acquired resistance via secondary RAS/MAPK alterations [7]. | | G12R | - PDAC: ~14-17% of KRAS mutations [6] [2] | Information not covered in search results | - Associated with longer overall survival on fluorouracil-based therapy compared to G12D/V [6]. | | Q61 | - PDAC: ~6% of KRAS mutations [6] [2] | Information not covered in search results | - Shorter overall survival on fluorouracil-based therapy compared to G12D/V [6]. |

Experimental Profiling Workflows

While the search results do not detail protocols for "pan-KRAS-IN-13," they describe established methodologies used for KRAS mutant profiling that can inform your guide. The following diagram outlines a generalized workflow for profiling KRAS mutant interactions and responses, synthesized from the search results.

cluster_outputs Profiling Outputs Start Patient Tumor Sample (FFPE) DNA_RNA DNA/RNA Extraction Start->DNA_RNA NGS Next-Generation Sequencing (NGS) DNA_RNA->NGS Analysis Bioinformatic Analysis NGS->Analysis SNV SNVs/Indels Analysis->SNV CNV Copy Number Variations (CNV) Analysis->CNV MSI MSI Status Analysis->MSI TMB Tumor Mutational Burden (TMB) Analysis->TMB Outputs Profiling Outputs

The key experimental steps based on the literature are:

  • Sample Preparation & Sequencing: DNA is typically extracted from Formalin-Fixed Paraffin-Embedded (FFPE) tumor tissues. Libraries are prepared using hybrid capture-based panels (e.g., Illumina TruSight Oncology 500) that sequence hundreds of cancer-related genes [3].
  • Data Analysis: The sequencing data is analyzed to identify:
    • Single Nucleotide Variants (SNVs) & Indels: Variants with a variant allele frequency (VAF) below 2% are often excluded to reduce noise [3].
    • Copy Number Variations (CNVs): A copy number greater than 4 is typically defined as a gain or amplification [3].
    • Microsatellite Instability (MSI) & Tumor Mutational Burden (TMB): These are calculated from the sequencing data to assess the tumor's immunogenic state [3].

Future Research Directions

The field is moving beyond single-mutant targeting. Your guide could highlight these emerging areas, for which there is active research:

  • Pan-KRAS Strategies: New approaches aim to target multiple KRAS mutants simultaneously. For example, a tumor-targeting KRAS degrader (TKD) uses a nanobody to bind KRAS, a cell-penetrating peptide, and a lysosome-binding motif to induce degradation of various KRAS mutants, showing promise in preclinical models [4].
  • Understanding Resistance: Profiling efforts are crucial for understanding resistance to existing KRAS G12C inhibitors. Studies show that acquired resistance often involves new KRAS alterations, KRAS amplifications, or mutations in other nodes of the RAS/MAPK pathway (e.g., RAF, NRAS) [7].

References

Comparison of KRAS Mutation Detection Technologies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the performance characteristics of various technologies as evaluated in a blinded study using cell line DNA. This provides a foundation for comparing potential assay platforms [1].

Technology Category Specific Assay/Platform Key Performance Findings Turnaround Time Expertise Level
Next-Generation Sequencing (NGS) Oncomine Focus Assay (Thermo Fisher) 100% correct identification (56/56 samples); detected mutations down to 0.5% frequency [1]. ~2 days to 2 weeks [1] High [1]
NGS 5 other NGS platforms Reported similar allelic frequencies; successful genotyping ranged up to 100% [1]. ~2 days to 2 weeks [1] High [1]
Quantitative PCR (qPCR) Idylla (Biocartis) 96% correct identification (all at 100 copies, 23/25 at 50 copies) [1]. ~2 hours [1] Minimal [1]
MALDI-TOF Mass Spectrometry UltraSEEK (Agena) 92% correct identification (23/25 at 100 copies, 23/25 at 50 copies) [1]. Information missing Information missing
Digital PCR (dPCR) PrimePCR ddPCR (Bio-Rad) 60% (100 copies) and 52% (50 copies) correct identification [1]. Information missing Information missing
Sanger Sequencing (Not specified) 0% successful genotyping of low-frequency admixtures [1]. Information missing Information missing

Orthogonal Validation in Clinical Sequencing

Orthogonal validation, which verifies NGS results with a different methodological principle, is a critical step for clinical-grade genomic screening. The following table outlines protocols and findings from the K-MASTER project, a large-scale precision medicine initiative [2].

Aspect K-MASTER NGS Panel Protocol [2] Orthogonal Methodologies [2]
Sample Type Formalin-fixed paraffin-embedded (FFPE) tumor tissues (surgical or biopsy) PCR, Pyrosequencing, PNA-clamp real-time PCR, IHC, FISH/SISH
DNA & Sequencing Hybrid-capture targeted sequencing; Average depth >650x; Success rate: 96.8% Testing focused on single genes or mutation types (e.g., KRAS codons 12, 13, 61)
Variant Calling Pathogenic SNVs: ≥5% allele frequency (actionable variants: ≥1%); Amplification: ≥4 gene copies Method-specific protocols and cut-offs

| Concordance Results | Colorectal Cancer (n=225): KRAS sensitivity 87.4%, specificity 79.3% NSCLC (n=109): EGFR sensitivity 86.2%, specificity 97.5% Breast Cancer (n=260): ERBB2 amplification sensitivity 53.7%, specificity 99.4% | Discordant KRAS cases were re-analyzed using droplet digital PCR (ddPCR) as a tiebreaker |

Experimental Workflow for Assay Validation

Based on the methodologies described, here is a generalized experimental workflow for conducting an orthogonal validation of a KRAS detection assay. You can adapt this blueprint to design experiments for a specific product like "pan-KRAS-IN-13".

Sample Preparation Sample Preparation Primary Assay\n(e.g., NGS) Primary Assay (e.g., NGS) Sample Preparation->Primary Assay\n(e.g., NGS) DNA Extraction Orthogonal Assay\n(e.g., qPCR/ddPCR) Orthogonal Assay (e.g., qPCR/ddPCR) Sample Preparation->Orthogonal Assay\n(e.g., qPCR/ddPCR) DNA Extraction Data Analysis Data Analysis Primary Assay\n(e.g., NGS)->Data Analysis Orthogonal Assay\n(e.g., qPCR/ddPCR)->Data Analysis Concordance Assessment Concordance Assessment Data Analysis->Concordance Assessment Calculate Sensitivity & Specificity Report Results Report Results Concordance Assessment->Report Results

Key Experimental Protocols
  • Sample Preparation and DNA Extraction: Use cell line DNA or, for greater clinical relevance, Formalin-Fixed Paraffin-Embedded (FFPE) tumor tissues [1] [2]. Create admixtures with known mutant allele frequencies (e.g., 20%, 10%, 5%, 1%, 0.5%) in a wild-type background to rigorously test the assay's limit of detection [1].
  • Primary and Orthogonal Testing: Test all samples in parallel using the platform under evaluation (e.g., a new NGS panel) and one or more established orthogonal methods. For KRAS, orthogonal methods can include qPCR, ddPCR, or MALDI-TOF mass spectrometry [1] [2].
  • Data Analysis and Concordance Assessment: For each sample and mutation, compare the results (positive/negative) from the primary and orthogonal assays. Calculate standard metrics like sensitivity, specificity, and overall concordance rate [2]. Use a third, highly sensitive method like ddPCR to adjudicate any discordant results [2].

A Path Forward for Your Guide

While "this compound" remains unidentified in current literature, you can build a robust guide framework using the validated data and methodologies provided.

  • Leverage the Provided Data: The performance tables and workflow offer a solid, evidence-based foundation for comparing technological principles.
  • Clarify the Compound's Nature: Determine if "this compound" is a therapeutic compound or a detection assay. This will guide whether you focus the guide on therapeutic efficacy validation (e.g., using PDAC models [3]) or diagnostic accuracy validation (using the orthogonal methods outlined above [1] [2]).
  • Incorporate Broader Context: Note that KRAS mutation testing is crucial not just for prognosis but also for guiding treatment, especially with the advent of targeted therapies like sotorasib and adagrasib for specific KRAS mutations [4].

References

Comparison of KRAS G12D vs. G12D Mutations and Therapeutic Landscape

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biological, clinical, and therapeutic differences between KRAS G12D and G12V mutations.

Feature KRAS G12D KRAS G12V
Prevalence in PDAC ~43% of KRAS mutations [1] [2] ~29% of KRAS mutations [1] [2]
Prevalence in NSCLC ~17% of KRAS mutations [3] ~21% of KRAS mutations [3]
Biochemical & Signaling Profiles Intermediate intrinsic GTPase activity; preferentially activates PI3K/AKT pathway [1] Lower intrinsic GTPase activity; stronger activation of RAF-MEK-ERK pathway [1] [4]
Prognostic & Biomarker Potential Associated with poorer survival in PDAC; high circulating tumor DNA (ctDNA) levels strongly predict worse survival [1] [5] Prognostic association is less clear; ctDNA levels do not show a strong correlation with survival [5]

| Targeted Inhibitor Status | Approved Drugs: None yet. Clinical Stage: HRS-4642 (Phase I, non-covalent) [6]; MRTX1133 (preclinical) [6] | Approved Drugs: None. Clinical Stage: No allele-specific inhibitors reported in advanced clinical trials [7] [8] | | Pan-KRAS Inhibitor Response (Preclinical) | Responds to pan-KRAS inhibitors (e.g., BI-2865) that trap KRAS in its inactive state [9] | Responds to the same class of pan-KRAS inhibitors [9] |

Experimental Data for Pan-KRAS Inhibitors

The following table summarizes key experimental findings from a prominent pan-KRAS inhibitor study, which provides a model for the type of data relevant to your query.

Experimental Assay Key Methodology Findings (across mutants including G12D & G12V)
Cellular Proliferation (Ba/F3 cells) Isogenic cell lines expressing specific KRAS mutants treated with inhibitor; cell viability measured [9] BI-2865 potently inhibited proliferation of cells expressing G12C, G12D, and G12V mutants (mean IC₅₀ ~140 nM) [9]
Target Binding (Isothermal Titration Calorimetry - ITC) Measure binding affinity (Kd) of inhibitor to purified, GDP-bound KRAS proteins [9] High-affinity binding to GDP-loaded WT, G12C, G12D, and G12V KRAS (Kd 10-40 nM) [9]
Nucleotide Exchange Assay SOS1-stimulated or EDTA-induced exchange of GDP for GTP monitored in presence of inhibitor [9] Inhibitor blocked nucleotide exchange, preventing activation of WT and mutant KRAS [9]
In Vivo Efficacy (Mouse Xenograft) Mice implanted with human tumor cells harboring KRAS mutations treated with inhibitor; tumor growth monitored [9] BI-2865 suppressed growth of KRAS mutant tumors without significant toxicity [9]

Detailed Experimental Protocols

For researchers looking to replicate or compare efficacy studies, here are detailed methodologies for the key assays cited above:

  • Cellular Proliferation Assay (Ba/F3 Isogenic Cells)

    • Cell Line Engineering: Generate isogenic Ba/F3 cell lines (an interleukin-3-dependent murine pro-B cell line) to express the desired KRAS mutants (e.g., G12D, G12V) and a control empty vector.
    • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% FBS and 10% WEHI-3B conditioned medium as a source of IL-3.
    • Compound Treatment: Seed cells in 96-well plates and treat with a dose range of the pan-KRAS inhibitor (e.g., BI-2865) or DMSO vehicle control. For a positive control, include a group with IL-3 to stimulate oncogene-independent growth.
    • Viability Measurement: After 72 hours, measure cell viability using a standard assay like CellTiter-Glo. Calculate IC₅₀ values using non-linear regression analysis of the dose-response data [9].
  • Nucleotide Exchange Assay

    • Protein Preparation: Purify recombinant KRAS protein (WT and mutants) and load it with a fluorescent GDP analogue (e.g., MANT-GDP).
    • Reaction Setup: In a quartz cuvette, mix the KRAS-MANT-GDP complex with the nucleotide exchange factor SOS1 (or a high concentration of EDTA to induce exchange) in the presence of excess unlabeled GTP.
    • Kinetic Monitoring: Place the cuvette in a fluorescence spectrophotometer. Monitor the decrease in MANT-GDP fluorescence (excitation ~355 nm, emission ~448 nm) upon displacement by GTP over time.
    • Compound Testing: Pre-incubate KRAS protein with the inhibitor at various concentrations before initiating the exchange reaction. The inhibition of the fluorescence decay rate reflects the compound's efficacy in blocking nucleotide exchange [9].

Conceptual Workflow for KRAS Inhibitor Efficacy Profiling

The diagram below outlines a generalized experimental workflow for evaluating a pan-KRAS inhibitor, integrating the protocols described.

Interpretation of Available Evidence

  • The "Undruggable" Challenge is Being Overcome: The data shows that the historical view of KRAS as "undruggable" has changed, first with allele-specific inhibitors (G12C) and now with pan-KRAS strategies [1] [9].
  • Mutation-Specific Biology Matters: G12D and G12V drive distinct downstream signaling and clinical outcomes, suggesting that even with a pan-KRAS inhibitor, mutation context could influence therapeutic efficacy and patient selection [1] [5].
  • Combination Therapies Are Key: Resistance to KRAS inhibitors remains a major hurdle. Current research strongly emphasizes combining KRAS inhibitors with other agents, such as MEK inhibitors, SHP2 inhibitors, or immunotherapy, to enhance and prolong response [1] [8].

References

pan-KRAS-IN-13 comparison covalent non-covalent inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Representative Pan-KRAS Inhibitor and Key Comparisons

The table below summarizes the properties of a prominent pan-KRAS inhibitor and contrasts the core strategies of covalent versus non-covalent inhibition.

1. Pan-KRAS Inhibitor Profile: BI-2865

Feature Description
Compound Name BI-2865 [1] [2] [3]
Mechanism of Action Non-covalent, high-affinity binding to the inactive (GDP-bound) state of KRAS; inhibits nucleotide exchange to prevent (re)activation [1]
Target Spectrum Broad range of KRAS mutants (e.g., G12A/C/D/F/V/S, G13C/D, V14I, Q61H, A146V/T) and wild-type KRAS; spares NRAS and HRAS due to structural selectivity [1]
Key Experimental IC₅₀ ~140 nM (cell proliferation in Ba/F3 cells expressing G12C, G12D, or G12V KRAS) [1]
Key Experimental Kd 10-40 nM (for GDP-loaded KRAS WT, G12C, G12D, G12V, G13D) [1]
In Vivo Efficacy Suppressed tumor growth in mouse models without detrimental effects on animal weight [1]

2. Covalent vs. Non-Covalent KRAS Inhibition

Feature Covalent Inhibitors (e.g., Sotorasib, Adagrasib) Non-Covalent Pan-KRAS Inhibitors (e.g., BI-2865)
Binding Mechanism Form an irreversible covalent bond with a specific mutant residue (e.g., Cys12 in G12C) [4] [5] Bind reversibly with high affinity, relying on strong non-covalent interactions [1] [5]
Target Spectrum Allele-specific: Typically target a single mutation (e.g., G12C) [4] [6] Broad-spectrum: Target multiple KRAS mutants by exploiting a common switch-II pocket [1] [7]
Development Rationale Overcome "undruggability" by targeting a unique cysteine; achieves sustained inhibition [4] [5] Address the majority of non-G12C KRAS mutations; potential to overcome and prevent some resistance mechanisms [1] [6]
Primary Limitation Limited to a subset of patients with the specific mutation; resistance can emerge [4] [6] Must achieve KRAS selectivity over other RAS isoforms (HRAS, NRAS) despite high similarity [1]

Experimental Protocols for Key Assays

The experimental data supporting inhibitor profiles are derived from standard biochemical and cellular assays.

  • Isothermal Titration Calorimetry (ITC)

    • Purpose: Measure the binding affinity (Kd) and thermodynamics of the inhibitor binding to various KRAS proteins [1] [8].
    • Typical Protocol: Purified KRAS protein (in its GDP-bound state) is loaded into the sample cell. The inhibitor is titrated into the cell step-by-step. The heat released or absorbed with each injection is measured, allowing for the calculation of Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) [1].
  • Surface Plasmon Resonance (SPR)

    • Purpose: Analyze the binding kinetics—association (kon) and dissociation (koff) rates—of the inhibitor [1] [9] [8].
    • Typical Protocol: KRAS protein is immobilized on a sensor chip. The inhibitor flows over the chip at different concentrations. Changes in the reflection angle of light (response units) are monitored in real-time to determine how quickly the binder binds and falls off [1].
  • Cell Proliferation Assay (e.g., in Ba/F3 cells)

    • Purpose: Determine the functional potency (IC50) of the inhibitor in blocking oncogene-driven cell growth [1].
    • Typical Protocol: An interleukin-3 (IL-3)-dependent cell line (like Ba/F3) is engineered to express an oncogenic KRAS mutant, making its survival dependent on that mutant. Cells are treated with a dose range of the inhibitor. Cell viability is measured after a set time (e.g., 72 hours) to calculate the IC50 [1].
  • X-ray Crystallography

    • Purpose: Obtain high-resolution atomic structures of the inhibitor bound to different KRAS mutants to understand the binding mode and structural basis for selectivity [1] [2].
    • Typical Protocol: KRAS protein is co-crystallized with the inhibitor. The crystals are exposed to X-rays, and the resulting diffraction pattern is used to solve the 3D structure of the complex [1].

KRAS Signaling and Inhibition Pathways

The following diagram illustrates the core signaling pathway of KRAS and the mechanisms of different inhibitor classes.

Research Context and Future Directions

  • The "Undruggable" Challenge: KRAS was long considered undruggable due to its smooth surface and picomolar affinity for GTP/GDP, leaving no obvious pockets for drug binding. The breakthrough came with the discovery of the switch-II pocket (SII-P), an allosteric site that appears in certain KRAS conformations [5] [2].
  • Beyond Inhibition: KRAS Degraders: A cutting-edge strategy involves Proteolysis-Targeting Chimeras (PROTACs). These heterobifunctional molecules, such as ACBI3, use a pan-KRAS binder (like the one from BI-2865) to recruit an E3 ubiquitin ligase to KRAS, leading to its ubiquitination and degradation by the proteasome. This approach offers a potentially longer-lasting effect and may overcome some resistance mechanisms associated with traditional inhibitors [3].

References

The Pan-KRAS Inhibitor Landscape and BI-2865

Author: Smolecule Technical Support Team. Date: February 2026

The development of pan-KRAS inhibitors is a major focus in oncology, aiming to target a wide range of KRAS mutants beyond the currently druggable G12C mutation [1] [2]. One of the leading compounds exemplifying this approach is BI-2865, a non-covalent, inactive-state selective pan-KRAS inhibitor [3].

The table below summarizes key experimental data for BI-2865, which targets multiple KRAS mutants.

Property Experimental Findings for BI-2865
Target Scope Broad range of KRAS mutants: G12A/C/D/F/V/S, G13C/D, V14I, L19F, Q22K, D33E, Q61H, K117N, A146V/T [3].
Binding Affinity (Kd) High affinity for GDP-bound KRAS: 10–40 nM (WT, G12C, G12D, G12V, G13D) [3].
Cellular Potency (IC₅₀) ~140 nM (inhibition of proliferation in Ba/F3 cells expressing G12C, G12D, or G12V KRAS) [3].
In Vivo Efficacy Suppressed tumor growth in mouse models of KRAS-mutant cancers without detrimental effect on animal weight [3].
Selectivity Highly selective for KRAS over HRAS and NRAS (cellular IC₅₀ for NRAS/HRAS was 5-10 µM vs. <10 nM for KRAS) [3].
Key Mechanism Binds to the inactive (GDP-bound) state of KRAS and blocks nucleotide exchange, preventing KRAS activation [3].

Experimental Protocol for Profiling Pan-KRAS Inhibitors

The methodology for characterizing a compound like BI-2865 involves a series of biochemical, biophysical, and cellular assays [3]:

  • Structural Analysis: High-resolution co-crystal structures (e.g., 1.0–1.1 Å) of the inhibitor bound to various KRAS mutants (e.g., WT, G12C, G12D) are solved to confirm the binding mode and pocket conservation.
  • Binding Affinity Measurement: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are used to determine dissociation constants (Kd) and binding kinetics (kₒff) for the inhibitor against different KRAS mutants in their GDP- and GTP-bound states.
  • Functional Biochemical Assays:
    • Nucleotide Exchange Inhibition: The inhibitor's ability to block SOS1-mediated or EDTA-stimulated nucleotide exchange (GDP to GTP) is measured.
    • Effector Interaction Displacement: A high-concentration assay tests if the inhibitor can displace the RAF RAS-binding domain (RBD) from active, GTP-bound KRAS.
  • Cellular Profiling:
    • Proliferation Assays: The half-maximum inhibitory concentration (IC₅₀) is determined in isogenic cell lines (e.g., Ba/F3 cells) engineered to depend on specific KRAS mutants for growth.
    • Target Engagement: "RASless" MEFs reconstituted with single RAS isoforms (KRAS, NRAS, HRAS) are used to rigorously demonstrate KRAS-specific inhibition and measure potency (IC₅₀) in a cellular context.
  • In Vivo Studies: The inhibitor's efficacy is evaluated in mouse xenograft models harboring various KRAS mutations, monitoring tumor growth suppression and overall animal health/tolerability.

The following diagram illustrates the core mechanism of action for this class of inactive-state selective pan-KRAS inhibitors.

G A Extracellular Signal (e.g., Growth Factor) B Receptor Tyrosine Kinase (RTK) A->B C Guanine Nucleotide Exchange Factor (GEF, e.g., SOS1) B->C D KRAS (Inactive State) KRAS-GDP C->D Promotes GDP/GTP Exchange E KRAS (Active State) KRAS-GTP D->E F Downstream Signaling (MAPK, PI3K pathways) Cell Proliferation & Survival E->F G Pan-KRAS Inhibitor (e.g., BI-2865) G->C Blocks Interaction with KRAS G->D Binds and Stabilizes

References

Understanding Pan-KRAS Inhibitors and Validation Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Pan-KRAS inhibitors are designed to target a wide range of KRAS mutants, overcoming the limitation of early drugs that were only effective against specific mutations like G12C [1]. The validation of these inhibitors involves demonstrating their ability to bind KRAS and disrupt its oncogenic signaling.

Key methodologies for validating target engagement and mechanism of action, as exemplified by compounds like BI-2865 and the TKD degrader, are summarized in the table below [2] [3].

Methodology Key Experimental Readouts Purpose in Validation
Binding Affinity Measurement [2] Dissociation constant (Kd) via Isothermal Titration Calorimetry (ITC); Dissociation rate (k~off~) via Surface Plasmon Resonance (SPR) Quantifies the strength and stability of the inhibitor binding to various KRAS mutants.
Structural Analysis [2] High-resolution cocrystal structures (e.g., 1.0–1.1 Å) Visually confirms binding to the intended pocket and shows the interaction with key residues (e.g., E62, R68).
Functional Cellular Assays [2] [3] Inhibition of downstream MAPK signaling (p-ERK); Suppression of cancer cell proliferation (IC₅₀); Reduction of tumor growth in mouse models Demonstrates the functional consequence of target engagement in a biologically relevant context.
Protein Degradation Assays [3] Western blotting to measure KRAS protein levels; Immunofluorescence (IF) to show co-localization with lysosomes Validates the efficacy of degraders (e.g., TKD) by showing a direct reduction in the target protein.

Experimental Workflow for Validation

Based on the general principles identified in the research, the following diagram illustrates a typical multi-stage workflow for validating a pan-KRAS inhibitor. This flow integrates the methodologies from the table above into a logical sequence.

G cluster_in_vitro In Vitro Biochemical Validation cluster_in_cellulo In Cellulo Functional Validation cluster_in_vivo In Vivo Efficacy start Start Validation binding Binding Affinity (ITC, SPR) start->binding exchange Nucleotide Exchange Assay (SOS1) binding->exchange Confirms inactive state preference struct Structural Analysis (X-ray Crystallography) exchange->struct Guides structural optimization signaling Downstream Signaling (Western Blot for p-ERK) struct->signaling Predicts cellular activity proliferation Proliferation Assays (Cell Viability IC₅₀) signaling->proliferation Mechanistic link to phenotype degradation Protein Degradation (Western Blot, IF) proliferation->degradation Assesses alternative mode of action mouse_model Tumor Growth Suppression in Mouse Models proliferation->mouse_model degradation->mouse_model Confirms efficacy in live organism tox Toxicity & Selectivity (Animal Body Weight) mouse_model->tox Evaluates therapeutic window

How to Proceed

The lack of specific data on pan-KRAS-IN-13 in the public domain is a common challenge with early-stage research compounds. To continue your investigation, you could:

  • Check Preprint Servers: Search platforms like bioRxiv for unpublished preprints that might contain the data you need.
  • Consult Patent Filings: The detailed synthetic routes and biological data for new compounds are often disclosed in patent applications first.
  • Contact Sources Directly: If the compound was sourced from a commercial supplier or an academic lab, consider inquiring with them directly for the experimental characterization data.

References

BI-2493 and BI-2865: Pan-KRAS Inhibitor Profile

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key characteristics and experimental data for BI-2493 and BI-2865, which are well-documented in the scientific literature.

Feature BI-2493 BI-2865
Inhibition Type Non-covalent, "OFF"-state inhibitor [1] Non-covalent, "OFF"-state inhibitor [2]
Primary Mechanism Binds to and stabilizes the inactive (GDP-bound) state of KRAS, blocking nucleotide exchange and preventing activation [1] [2] Identical to BI-2493; high-affinity binding to the inactive state of KRAS, inhibiting SOS1-mediated nucleotide exchange [2]
KRAS Mutant Spectrum Targets a broad range of KRAS mutants [3] Broad activity across mutants: G12A/C/D/F/V/S, G13C/D, V14I, L19F, Q22K, D33E, Q61H, K117N, A146V/T [2]
Key In Vitro Finding Potent antitumor activity in KRAS wild-type-amplified cancer cell lines (copy number >7) [1] [3] Suppressed proliferation in isogenic BaF3 cells expressing G12C, G12D, or G12V mutant KRAS (IC~50~ ~140 nM) [2]
Key In Vivo Finding Potent antitumor activity in KRAS wild-type-amplified cell line xenograft models [1] [3] Suppressed KRAS mutant tumor growth in mouse models without detrimental effect on animal weight [2]
Additional Activity Information not specified in results Reverses P-glycoprotein (P-gp) induced multidrug resistance in vitro and in vivo [4]
Selectivity Sparing of HRAS and NRAS [1] High selectivity for KRAS over HRAS and NRAS (IC~50~ for NRAS/HRAS 5-10 µM vs. <10 nM for KRAS) [2]

Detailed Experimental Protocols

To help you interpret the data, here are the methodologies behind some of the key experiments cited.

  • Cellular Proliferation (Viability) Assays: The activity of BI-2493 was assessed using the Profiling Relative Inhibition Simultaneously in Mixtures (PRISM) assay, a high-throughput multiplexed viability screen performed in a panel of over 900 cancer cell lines. Sensitivity was measured using IC~50~ or Area Under the Curve (AUC) values from dose-response curves [1]. For BI-2865, proliferation was measured in isogenic BaF3 cells engineered to express various KRAS mutants, using a 72-hour MTT assay to determine cell viability [2] [4].

  • Nucleotide Exchange Assays: The mechanism was confirmed by evaluating the inhibition of GDP-to-GTP exchange. This was measured in vitro using purified KRAS protein. The exchange was stimulated either by the guanine nucleotide exchange factor SOS1 or by EDTA, and the inhibition by BI-2865 was quantified [2].

  • Target Engagement and Specificity: The high affinity (K~d~ 10-40 nM) of BI-2865 for the GDP-bound state of various KRAS mutants was determined using Isothermal Titration Calorimetry (ITC). Selectivity for KRAS over HRAS and NRAS was confirmed in engineered "RASless" murine embryonic fibroblasts (MEFs) that express only a single RAS isoform [2].

Mechanism of Action and Signaling Pathway

The following diagram illustrates the mechanism by which these pan-KRAS inhibitors work within the KRAS signaling pathway.

G ExtSignal External Signal (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) ExtSignal->RTK Binds SOS1 GEF (e.g., SOS1) RTK->SOS1 Activates KRAS_GDP KRAS (Inactive, GDP-bound) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS (Active, GTP-bound) KRAS_GDP->KRAS_GTP Nucleotide Exchange Effectors Downstream Effectors (RAF, PI3K, RalGDS) KRAS_GTP->Effectors Activates Proliferation Cell Proliferation & Survival Effectors->Proliferation Inhibitor BI-2493 / BI-2865 (Pan-KRAS Inhibitor) Inhibitor->SOS1 Blocks Exchange Inhibitor->KRAS_GDP Stabilizes OFF State

Information on pan-KRAS-IN-13

As mentioned, the search did not yield any specific information on "this compound." This could be due to several reasons:

  • It may be an internal compound code from a pharmaceutical company or research institution that has not yet been published.
  • It might be a commercially available research chemical whose data is not indexed in the scientific literature databases covered by the search.
  • There could be a nomenclature discrepancy (e.g., a different official code name).

References

Biochemical vs. Cellular Activity of Pan-KRAS Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biochemical and cellular activities of the pan-KRAS inhibitor BI-2865, which selectively targets the inactive (GDP-bound) state of KRAS [1].

Activity Parameter Biochemical Profile (In vitro) Cellular Profile (In cellulo)
Primary Mechanism Binds inactive, GDP-bound KRAS; inhibits nucleotide exchange [1]. Traps KRAS in its inactive state, preventing activation and downstream signaling [1].
Target Spectrum Broad inhibition of WT KRAS and mutants (G12A/C/D/F/V/S, G13C/D, V14I, L19F, Q22K, D33E, Q61H, K117N, A146V/T) [1]. Inhibition is restricted to cancer cells harboring mutant KRAS [1].
Binding Affinity (Kd) 10–40 nM (for GDP-loaded KRAS variants) [1]. N/A
State Selectivity 60–140x lower affinity for active (GCP-bound) state [1]. Activity is lost in hydrolysis-deficient (A59G) mutants, confirming reliance on targeting the inactive state [1].
Isoform Selectivity Spares NRAS and HRAS; activity for KRAS is >500x higher than for other RAS isoforms [1]. Inhibits KRAS activation in engineered cells with IC₅₀ < 10 nM, vs. 5–10 µM for NRAS/HRAS [1].
Key Residue for Selectivity H95 in KRAS's α3 helix; L95 in NRAS and Q95 in HRAS impart selectivity [1]. KRAS-mimetic substitution in NRAS (L95H) renders it sensitive to the inhibitor [1].

Experimental Protocols for Key Assays

Here are the methodologies for critical experiments used to characterize pan-KRAS inhibitors like BI-2865.

1. Isothermal Titration Calorimetry (ITC) for Binding Affinity

  • Purpose: To measure the dissociation constant (Kd) between the inhibitor and KRAS.
  • Protocol Summary: Purified, GDP-loaded KRAS protein is placed in the sample cell. The inhibitor (e.g., BI-2865) is titrated into the cell in a series of injections. The heat released or absorbed with each injection is measured. This data is fit to a binding model to calculate the Kd, enthalpy (ΔH), and stoichiometry (N) of the interaction [1].

2. Nucleotide Exchange Assay

  • Purpose: To determine the inhibitor's effect on the rate of GDP-to-GTP exchange.
  • Protocol Summary: Purified KRAS, pre-loaded with a fluorescent GDP analog (e.g., MANT-GDP), is used. The exchange process is initiated by adding an excess of unlabeled GTP and a catalytic amount of the guanine nucleotide exchange factor SOS1 (or EDTA to measure intrinsic exchange). The decrease in fluorescence as MANT-GDP is displaced is monitored in real time, with and without the inhibitor. BI-2865 potently blocks SOS1-mediated nucleotide exchange [1].

3. Cellular KRAS Activation Assay (RAF-RBD Pull-Down)

  • Purpose: To quantify the levels of active, GTP-bound KRAS in cells.
  • Protocol Summary: a. Treat cells (e.g., engineered MEFs or cancer cell lines) with the inhibitor. b. Lyse cells and incubate lysates with a recombinant protein fused to the RAS-binding domain (RBD) of CRAF, which specifically binds to GTP-bound RAS. c. The RBD is immobilized on beads (e.g., Glutathione Sepharose for GST-tagged RBD) to pull down active KRAS. d. The pulled-down complexes are washed, and the amount of active KRAS is analyzed by immunoblotting using a KRAS-specific antibody [1].

4. Cellular Viability/Proliferation Assay (PRISM)

  • Purpose: High-throughput screening of the inhibitor's antiproliferative effect across hundreds of cancer cell lines.
  • Protocol Summary: A large panel of barcoded cancer cell lines (e.g., 900+ lines) is pooled and treated with the inhibitor (e.g., BI-2493, a related compound) in a dose-response manner for 5 days. Cell viability is assessed by sequencing the barcodes to quantify the relative abundance of each cell line in the pool. Sensitivity is reported as an IC₅₀ value or an Activity Area (1 - AUC) [2].

KRAS Mutations and Therapeutic Landscape

KRAS is one of the most frequently mutated oncogenes, with mutations occurring in about 32% of lung adenocarcinomas, 41% of colorectal cancers, and over 86% of pancreatic ductal adenocarcinomas [3]. The distribution of specific mutations varies significantly by tissue type [4]. The development of pan-KRAS inhibitors represents a significant advancement beyond allele-specific drugs (like G12C inhibitors) for treating a broader range of KRAS-driven cancers [1].

G KRAS Signaling and Inhibition GF Growth Factor Receptor SOS1 GEF (e.g., SOS1) GF->SOS1 KRAS_GDP KRAS (Inactive, GDP-bound) SOS1->KRAS_GDP Promotes GDP/GTP Exchange GAP GAP KRAS_GTP KRAS (Active, GTP-bound) GAP->KRAS_GTP Stimulates GTP Hydrolysis KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP Hydrolysis Effectors Downstream Effectors (RAF, PI3K, etc.) KRAS_GTP->Effectors Signaling Cell Proliferation & Survival Effectors->Signaling Inhibitor Pan-KRAS Inhibitor (e.g., BI-2865) Inhibitor->KRAS_GDP Stabilizes Inactive State

Interpretation of Key Findings

  • The Inactive-State Trapping Mechanism: The superior cellular potency of these inhibitors stems from their high-affinity binding to the inactive state of KRAS, effectively preventing it from being activated by cellular GEFs. This is a crucial distinction from active-state inhibitors [1].
  • Specificity from Evolutionary Divergence: Despite the high similarity among RAS isoforms (KRAS, NRAS, HRAS), minimal sequence differences in the switch II region and α3 helix (e.g., residue H95) are sufficient to confer high KRAS selectivity, minimizing potential off-target effects [1] [3].
  • Therapeutic Implications: Pan-KRAS inhibitors have shown efficacy not only against common KRAS mutants but also in preclinical models with KRAS wild-type amplification, particularly in gastroesophageal cancers, suggesting a novel therapeutic avenue [2].

References

×

XLogP3

3.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

2

Exact Mass

602.22532329 Da

Monoisotopic Mass

602.22532329 Da

Heavy Atom Count

44

Dates

Last modified: 08-10-2024

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